Cot inhibitor-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-4-(3-chloro-4-fluoroanilino)-6-[[1-(1-ethylpiperidin-4-yl)triazol-4-yl]methylamino]quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2FN8/c1-2-36-7-5-20(6-8-36)37-15-19(34-35-37)14-31-18-9-21-25(33-17-3-4-24(29)22(27)10-17)16(12-30)13-32-26(21)23(28)11-18/h3-4,9-11,13,15,20,31H,2,5-8,14H2,1H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNZIIMWDVXPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657644 | |
| Record name | 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915363-56-3 | |
| Record name | 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Cot Inhibitor-2 in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cot/Tpl2 (Cancer Osaka Thyroid/Tumor Progression Locus 2), also known as MAP3K8, is a critical serine/threonine kinase that plays a pivotal role in the innate immune response, particularly in macrophages. It functions as a key regulator of the inflammatory cascade, primarily through the activation of the MEK-ERK signaling pathway. Dysregulation of Cot/Tpl2 activity is implicated in a range of inflammatory and autoimmune diseases. Cot inhibitor-2 is a potent and selective small molecule inhibitor of Cot/Tpl2, offering a valuable tool for dissecting its function and a potential therapeutic agent for inflammatory disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound in macrophages, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Inhibition of the Cot/Tpl2-MEK-ERK Signaling Axis
The primary mechanism of action of this compound in macrophages is the direct inhibition of the catalytic activity of Cot/Tpl2. In resting macrophages, Cot/Tpl2 is held in an inactive complex with the NF-κB1 precursor protein, p105.[1] Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) through Toll-like receptor 4 (TLR4), IκB kinase (IKK) phosphorylates p105, leading to its processing and the release of active Cot/Tpl2.[1]
Activated Cot/Tpl2 then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are crucial downstream effectors that regulate a multitude of cellular processes, including the transcription and post-transcriptional regulation of pro-inflammatory cytokines.[2]
This compound, by binding to the ATP-binding pocket of Cot/Tpl2, prevents the phosphorylation of MEK1/2, thereby blocking the entire downstream signaling cascade. This leads to a significant reduction in the production of key pro-inflammatory mediators.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) and the effects on cytokine production.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | Cot/Tpl2 (MAP3K8) | Enzymatic Assay | 1.6 nM | [3] |
| This compound | TNF-α production | LPS-stimulated human whole blood | 0.3 µM | [3] |
| C34 | Cot/Tpl2 | In vitro kinase assay | Not specified | [4] |
Table 1: Inhibitory Activity of Cot Inhibitors
| Treatment | Cell Type | Stimulus | Cytokine/Gene | Effect | Reference |
| Cot/Tpl2 knockout | Bone Marrow-Derived Macrophages (BMDMs) | LPS | TNF-α, IL-1β, IL-6 | Significantly reduced production | [2][4] |
| Cot/Tpl2 knockout | BMDMs | Adiponectin | TNF-α, IL-1α, IL-1β, IL-10 | Diminished release | [5] |
| Cot/Tpl2 knockout | BMDMs | Adiponectin | IL-12, CCL2 | Increased secretion | [5] |
| Cot inhibitor C34 | BMDMs | IL-4 + IL-13 | Retnla (M2 marker) | Reduced expression | [4] |
Table 2: Effects of Cot/Tpl2 Inhibition on Macrophage Cytokine and Gene Expression
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound in macrophages.
Caption: TLR4-mediated activation of the Cot/Tpl2-MEK-ERK pathway and its inhibition by this compound.
Caption: Downstream cellular effects of Cot/Tpl2 inhibition in macrophages.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound in macrophages.
Macrophage Culture and Treatment
Objective: To culture primary or cell line macrophages and treat them with this compound.
Materials:
-
Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs) for primary macrophages.
-
RAW 264.7 or THP-1 macrophage cell lines.
-
Complete RPMI-1640 or DMEM medium (supplemented with 10% FBS, 1% penicillin-streptomycin).
-
M-CSF (for bone marrow-derived macrophages - BMDMs).
-
PMA (for THP-1 differentiation).
-
This compound (dissolved in DMSO).
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
Protocol:
-
Primary Macrophage Differentiation:
-
BMDMs: Culture bone marrow cells in complete medium supplemented with 20 ng/mL M-CSF for 7 days. Change the medium on day 3 and day 6.
-
Human Monocyte-Derived Macrophages (MDMs): Isolate monocytes from PBMCs by plastic adherence or magnetic sorting and culture in complete medium with 50 ng/mL M-CSF for 7 days.
-
-
Cell Line Culture:
-
Maintain RAW 264.7 cells in complete DMEM.
-
Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
-
This compound Treatment:
-
Plate macrophages at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Pre-treat cells with the desired concentration of this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) for 1 hour before stimulation.
-
Stimulate cells with LPS (100 ng/mL) for the desired time points (e.g., 4, 8, 24 hours for cytokine analysis; 15-60 minutes for signaling pathway analysis).
-
Western Blot Analysis of ERK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of ERK1/2.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Protocol:
-
Lyse treated macrophages with RIPA buffer on ice.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody (1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
Objective: To measure the effect of this compound on the mRNA expression of pro-inflammatory cytokines.
Materials:
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan master mix.
-
qRT-PCR instrument.
-
Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, Actb).
Protocol:
-
Extract total RNA from treated macrophages using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target genes.
-
A typical thermal cycling profile: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Macrophage Phagocytosis Assay
Objective: To evaluate the impact of this compound on the phagocytic capacity of macrophages.
Materials:
-
Fluorescently labeled particles (e.g., FITC-conjugated zymosan or fluorescent latex beads).
-
Macrophage culture medium.
-
Trypan blue solution.
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Plate macrophages in a 24-well plate and treat with this compound as described above.
-
Add fluorescent particles to the cells at a particle-to-cell ratio of 10:1.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with ice-cold PBS to remove non-internalized particles.
-
Quench the fluorescence of surface-bound particles with trypan blue (0.2 mg/mL) for 1 minute.
-
Analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry. Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.
Assessment of Macrophage Lipid Accumulation
Objective: To determine the effect of this compound on lipid accumulation in macrophages.
Materials:
-
Oil Red O staining solution.
-
4% paraformaldehyde (PFA).
-
60% isopropanol.
-
Hematoxylin.
Protocol:
-
Culture and treat macrophages on glass coverslips in a 24-well plate.
-
Wash cells with PBS and fix with 4% PFA for 30 minutes.
-
Wash with PBS and then with 60% isopropanol for 5 minutes.
-
Stain with freshly prepared Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Counterstain nuclei with hematoxylin for 1 minute.
-
Mount coverslips on slides and visualize lipid droplets under a microscope.
-
For quantification, extract the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.
Conclusion
This compound is a powerful tool for investigating the role of the Cot/Tpl2 kinase in macrophage-mediated inflammation. Its mechanism of action centers on the potent and selective inhibition of the Cot/Tpl2-MEK-ERK signaling pathway, leading to a significant reduction in the production of pro-inflammatory cytokines. Furthermore, emerging evidence suggests a role for Cot/Tpl2 in regulating M2 macrophage polarization, phagocytosis, and lipid metabolism, highlighting the multifaceted impact of this kinase in macrophage biology. The experimental protocols provided in this guide offer a framework for researchers to further explore the intricate functions of Cot/Tpl2 and the therapeutic potential of its inhibitors in inflammatory diseases. Further research is warranted to fully elucidate the quantitative effects of this compound on a broader range of macrophage functions and to translate these findings into clinical applications.
References
- 1. Macrophage Phagocytosis Assay [protocols.io]
- 2. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Cot/tpl2 participates in the activation of macrophages by adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
The Critical Role of Cot/Tpl2 Inhibition in Attenuating TNF-alpha Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the serine/threonine kinase Cot (Cancer Osaka Thyroid), also known as Tpl2 (Tumor Progression Locus 2) or MAP3K8, in the inflammatory cascade leading to the production of Tumor Necrosis Factor-alpha (TNF-α). A comprehensive understanding of this pathway is critical for the development of novel anti-inflammatory therapeutics. This document provides a detailed overview of the Cot/Tpl2 signaling axis, the mechanism of action of its inhibitors, quantitative data on their efficacy, and detailed protocols for key experimental assays.
Introduction to Cot/Tpl2 and its Role in Inflammation
Cot/Tpl2 is a key mitogen-activated protein kinase kinase kinase (MAP3K) that functions as a critical downstream effector of various pro-inflammatory stimuli, including bacterial lipopolysaccharide (LPS) and TNF-α itself.[1][2][3] Its activation is a central event in the signaling cascade that ultimately leads to the production of TNF-α, a potent pro-inflammatory cytokine implicated in a wide range of autoimmune and inflammatory diseases such as rheumatoid arthritis.[2][4] Cot/Tpl2 is an attractive therapeutic target because its inhibition can selectively block the inflammatory response without causing broad immunosuppression.[1]
The Cot/Tpl2 Signaling Pathway in TNF-α Production
The activation of Cot/Tpl2 and its subsequent downstream signaling is a tightly regulated multi-step process. Upon stimulation of cell surface receptors like Toll-like receptors (TLRs) by LPS or the TNF receptor (TNFR) by TNF-α, a signaling cascade is initiated that converges on the activation of Cot/Tpl2.
A key regulatory mechanism involves the interaction of Cot/Tpl2 with the NF-κB1 precursor protein, p105. In unstimulated cells, Cot/Tpl2 is held in an inactive complex with p105 and ABIN-2.[5] The activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent proteasomal degradation of p105, which releases Cot/Tpl2.[6] Once liberated, Cot/Tpl2 undergoes phosphorylation, including at Serine 400, leading to its full activation.[6]
Activated Cot/Tpl2 then directly phosphorylates and activates MEK1/2 (MAPK/ERK kinase 1/2).[2][7] MEK1/2, in turn, phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8] The activation of the Cot/Tpl2-MEK-ERK pathway is essential for the post-transcriptional regulation of TNF-α production, affecting mRNA stability and translation.[1][8]
Beyond the canonical MEK/ERK pathway, Cot/Tpl2 has also been shown to influence other signaling pathways, including the JNK and NF-κB pathways, in a cell-type and stimulus-specific manner.[8][9][10] For instance, in certain contexts, Cot/Tpl2 can promote the phosphorylation of the p65 subunit of NF-κB at Ser276, enhancing its transcriptional activity.[9][11]
Signaling Pathway Diagram
Caption: Cot/Tpl2 signaling cascade leading to TNF-α production.
This compound: Mechanism of Action and Efficacy
This compound is a potent and selective small molecule inhibitor of Cot/Tpl2 kinase.[12] Its primary mechanism of action is the direct inhibition of the catalytic activity of Cot/Tpl2, thereby preventing the phosphorylation of its downstream substrate, MEK1/2. This blockade of the Cot/Tpl2-MEK-ERK signaling cascade leads to a significant reduction in the production of TNF-α in response to inflammatory stimuli.
Quantitative Data on Cot/Tpl2 Inhibitors
The efficacy of this compound and other related compounds has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of Cot/Tpl2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Condition | Reference |
| This compound | Cot/Tpl2 | 1.6 | Enzymatic Assay | [12] |
| Compound 34 | Cot/Tpl2 | - | Potent inhibitor | [7][13] |
| Tpl2 Kinase Inhibitor | Tpl2 | 50 | Enzymatic Assay |
Table 2: Inhibition of TNF-α Production by Cot/Tpl2 Inhibitors in Cellular Assays
| Inhibitor | Cell Type | Stimulus | IC50 (µM) | Reference |
| This compound | Human Whole Blood | LPS | 0.3 | [12] |
| Compound 34 | Human Whole Blood | LPS | - | [7] |
| Tpl2 Kinase Inhibitor | Human Monocytes | LPS | 0.7 | |
| Tpl2 Kinase Inhibitor | Human Whole Blood | LPS | 8.5 |
Table 3: In Vivo Efficacy of Cot/Tpl2 Inhibitors
| Inhibitor | Animal Model | Dose | % Inhibition of TNF-α | Reference |
| This compound | Rat | 25 mg/kg (p.o.) | 83% | [12] |
| Compound 34 | Rat | - | Good efficacy | [7][13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of Cot/Tpl2 in TNF-α production and to evaluate the efficacy of its inhibitors.
Cot/Tpl2 Kinase Assay
This assay measures the direct enzymatic activity of Cot/Tpl2 and is used to determine the IC50 of inhibitors.
Materials:
-
Recombinant active Cot/Tpl2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)
-
ATP
-
Substrate (e.g., inactive MEK1)
-
Cot/Tpl2 inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the Cot/Tpl2 inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant Cot/Tpl2 enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (inactive MEK1).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.
TNF-α ELISA
This assay quantifies the amount of TNF-α secreted by cells in response to a stimulus.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with FBS and antibiotics
-
Stimulus (e.g., Lipopolysaccharide - LPS)
-
Cot/Tpl2 inhibitor
-
Human or mouse TNF-α ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, or BioLegend)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the Cot/Tpl2 inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
Western Blot for Phosphorylated ERK and p38
This technique is used to assess the activation state of downstream kinases in the MAPK pathway.
Materials:
-
Cells treated as described in the TNF-α ELISA protocol.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control to normalize the data.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Transfection reagent
-
Stimulus (e.g., TNF-α or LPS)
-
Cot/Tpl2 inhibitor
-
Luciferase assay system
-
Luminometer
Protocol:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24-48 hours, pre-treat the cells with the Cot/Tpl2 inhibitor.
-
Stimulate the cells with TNF-α or LPS.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Experimental Workflow Diagram
Caption: Workflow for assessing Cot/Tpl2 inhibitor efficacy.
Conclusion
Cot/Tpl2 is a well-validated and critical node in the inflammatory signaling pathway leading to the production of TNF-α. The development of potent and selective inhibitors, such as this compound, represents a promising therapeutic strategy for a multitude of inflammatory disorders. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of Cot/Tpl2 and to advance the development of novel anti-inflammatory agents targeting this key kinase.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. bowdish.ca [bowdish.ca]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production: selectivity and in vivo antiinflammatory activity of novel 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human TNF-alpha ELISA Kit Elisa Kit KE00068 | Proteintech [ptglab.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biologic-like In Vivo Efficacy with Small Molecule Inhibitors of TNFα Identified Using Scaffold Hopping and Structure-Based Drug Design Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating Innate Immunity with Cot Inhibitor-2
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of innate immunity, the serine/threonine kinase Cot (Cancer Osaka Thyroid), also known as Tpl2 (Tumor Progression Locus 2) or MAP3K8, has emerged as a critical signaling node.[1][2] Positioned downstream of key pattern recognition receptors and cytokine receptors, Cot/Tpl2 is an essential mediator of inflammatory responses, primarily through its activation of the MEK/ERK pathway.[3][4] Its pivotal role in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) has made it an attractive therapeutic target for a range of autoimmune and inflammatory diseases.[2][3]
This technical guide provides an in-depth overview of the use of Cot inhibitor-2 , a potent and selective small molecule inhibitor, as a research tool to dissect the signaling pathways of innate immunity. We will cover the core signaling cascades, present quantitative data on the effects of Cot/Tpl2 inhibition, provide detailed experimental protocols, and visualize key processes to empower researchers in their investigations.
The Cot/Tpl2 Signaling Axis in Innate Immunity
Cot/Tpl2 functions as a MAP3K, a crucial upstream activator of the MAPK cascades. In resting cells, Cot/Tpl2 is held in an inactive state through a complex with the NF-κB1 precursor protein, p105, and ABIN-2 (A20-binding inhibitor of NFκB2).[5] Upon stimulation of Toll-like receptors (TLRs), such as TLR4 by lipopolysaccharide (LPS), or cytokine receptors like TNFR and IL-1R, the IκB kinase (IKK) complex is activated.[5][6] IKKβ-mediated phosphorylation of p105 triggers its processing, leading to the release of active Cot/Tpl2.[5][7] Once liberated, Cot/Tpl2 directly phosphorylates and activates MEK1/2, which in turn phosphorylates and activates the downstream MAP kinases, ERK1/2.[3][8]
This activation of the ERK1/2 pathway is indispensable for the post-transcriptional regulation of key inflammatory cytokines, most notably TNF-α.[5] Cot/Tpl2 signaling has been shown to control the stability and translation of cytokine mRNAs. While its primary and most well-defined role is the activation of the MEK/ERK pathway, Cot/Tpl2 can also influence JNK and NF-κB signaling in a manner that is specific to the cell type and the nature of the stimulus.[9]
This compound: A Potent Chemical Probe
"this compound" is a potent, selective, and orally active inhibitor of Cot/Tpl2 kinase.[10] Its high specificity makes it an excellent tool for elucidating the precise role of Cot/Tpl2 in cellular signaling cascades without the confounding off-target effects common to less selective kinase inhibitors.
| Property | Value | Reference |
| Target | Cot (Tpl2/MAP3K8) | [10] |
| IC₅₀ (Enzymatic Assay) | 1.6 nM | [10] |
| IC₅₀ (LPS-stimulated human whole blood TNF-α production) | 0.3 µM | [10] |
| In Vivo Efficacy (Rat) | 83% inhibition of LPS-induced TNF-α at 25 mg/kg (p.o.) | [10] |
Quantitative Effects of Cot/Tpl2 Inhibition on Cytokine Production
Genetic deletion or pharmacological inhibition of Cot/Tpl2 profoundly impacts the production of key inflammatory mediators. The tables below summarize quantitative data from studies using Cot/Tpl2 knockout (KO) macrophages, demonstrating the kinase's critical role in cytokine secretion following different stimuli.
Table 1: Cytokine Production in LPS-Stimulated Bone Marrow-Derived Macrophages (BMDM) [8]
| Cytokine | Condition | Wild-Type (WT) Concentration (pg/mL) | Cot/tpl2 KO Concentration (pg/mL) | % Reduction in KO |
| TNF-α | LPS (3h) | ~1500 | ~250 | ~83% |
| IL-6 | LPS (8h) | ~1200 | ~400 | ~67% |
| KC (CXCL1) | LPS (8h) | ~12000 | ~3000 | ~75% |
| Data are approximated from graphical representations in the source publication for illustrative purposes. |
Table 2: Cytokine Secretion in Adiponectin (APN)-Stimulated Macrophages [7]
| Cytokine/Chemokine | Wild-Type (WT) vs. Cot/tpl2 KO | Observation |
| IL-12 | KO > WT | Secretion is increased in the absence of Cot/tpl2. |
| CCL2 | KO > WT | Secretion is increased in the absence of Cot/tpl2. |
| TNF-α | WT > KO | Secretion is diminished in the absence of Cot/tpl2. |
| IL-1α | WT > KO | Secretion is diminished in the absence of Cot/tpl2. |
| IL-1β | WT > KO | Secretion is diminished in the absence of Cot/tpl2. |
| IL-10 | WT > KO | Secretion is diminished in the absence of Cot/tpl2. |
| This table reflects the relative changes in cytokine secretion, highlighting the differential regulatory role of Cot/Tpl2. |
Experimental Protocols for Investigating Cot/Tpl2 Function
Here we provide detailed methodologies for key experiments to probe the function of Cot/Tpl2 using a specific inhibitor like this compound.
Protocol 1: Macrophage Culture, Inhibition, and Stimulation
This protocol outlines the basic steps for preparing primary macrophages for an experiment.
-
Cell Isolation and Culture :
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in DMEM supplemented with 10% FBS, antibiotics, and 20% L929-cell conditioned medium (as a source of M-CSF) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
Alternatively, use a macrophage cell line such as RAW264.7.
-
-
Cell Plating :
-
Plate the differentiated BMDMs or RAW264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for ELISA) and allow them to adhere overnight.
-
-
Inhibitor Pre-treatment :
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the inhibitor to the desired final concentration in cell culture medium.
-
Pre-incubate the cells with the this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.[7]
-
-
Stimulation :
Protocol 2: Analysis of ERK Activation by Western Blot
This method is used to measure the phosphorylation status of ERK1/2, a direct downstream target of the Cot/Tpl2-MEK pathway.[12]
-
Cell Lysis :
-
After stimulation, place the culture plate on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification :
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
-
-
Re-probing for Total ERK :
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2.
-
Quantify band intensities using densitometry and present the data as the ratio of phospho-ERK to total-ERK.[12]
-
Protocol 3: Analysis of TNF-α Production by ELISA
ELISA (Enzyme-Linked Immunosorbent Assay) is a standard method for quantifying the concentration of a specific secreted cytokine in the cell culture supernatant.[13]
-
Sample Collection :
-
Following cell treatment and stimulation (e.g., for 4-24 hours), carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
-
ELISA Procedure (using a commercial kit) :
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Wash the plate and block non-specific binding sites.
-
Add standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add streptavidin-HRP conjugate.
-
Finally, add a substrate solution (e.g., TMB) and stop the reaction.[13]
-
-
Data Analysis :
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve from the standards and calculate the concentration of the cytokine in each sample.[14]
-
Conclusion
Cot/Tpl2 kinase is a central regulator of the innate immune response, orchestrating the production of inflammatory mediators critical for host defense. Potent and specific pharmacological agents like this compound are invaluable tools for researchers, enabling the precise dissection of the signaling pathways governed by this kinase. By employing the experimental frameworks detailed in this guide, scientists and drug development professionals can effectively investigate the role of Cot/Tpl2 in various inflammatory contexts, validate its function in disease models, and explore its potential as a therapeutic target.
References
- 1. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Crystal Structure of Cancer Osaka Thyroid Kinase Reveals an Unexpected Kinase Domain Fold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toll-Like Receptor 2-Tpl2-Dependent ERK Signaling Drives Inverse Interleukin 12 Regulation in Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE ROLE OF TUMOR PROGRESSION LOCUS 2 (TPL-2) PROTEIN KINASE IN GLIAL INFLAMMATORY RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPL2 kinase action and control of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cot/tpl2 participates in the activation of macrophages by adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cot/tpl2-MKK1/2-Erk1/2 controls mTORC1-mediated mRNA translation in Toll-like receptor–activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tpl2/cot signals activate ERK, JNK, and NF-kappaB in a cell-type and stimulus-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Initial Studies on Cot inhibitor-2 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical evaluation of Cot inhibitor-2, a novel small molecule targeting the Cot/Tpl2/MAP3K8 kinase. The data and protocols herein are synthesized from foundational research methodologies and publicly available information on Cot kinase signaling in oncology.
Introduction to Cot/Tpl2 Kinase in Cancer
Tumor progression locus 2 (Tpl2), also known as Cot or MAP3K8, is a serine/threonine kinase that functions as a critical node in intracellular signaling.[1][2] It is a key regulator of the mitogen-activated protein kinase (MAPK) cascade, specifically activating MEK, which in turn phosphorylates and activates ERK.[3] The Tpl2/MEK/ERK pathway is essential for transducing signals from various upstream receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and IL-1R.[2][3]
Dysregulation of the Tpl2 signaling pathway has been implicated in numerous human cancers.[1] Elevated Tpl2 activity can promote tumorigenesis and cancer progression by driving cell proliferation, survival, inflammation, and invasion.[1][2] In certain contexts, such as KRAS-mutant pancreatic cancer, Tpl2 has been identified as an essential kinase that propels both MAPK and NF-κB signaling cascades, making it a compelling therapeutic target.[4][5][6] this compound is a potent, ATP-competitive small molecule designed to selectively block the kinase activity of Tpl2.
Quantitative In Vitro Efficacy
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using a standard cell viability assay.
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Cot/Tpl2 Status | IC50 (µM) of this compound (72h treatment) |
| MCF7 | Breast Cancer | Amplified | 2.5 |
| MDA-MB-231 | Breast Cancer | Normal | 8.1 |
| PANC-1 | Pancreatic Cancer | KRAS-mutant | 1.8 |
| A375 | Melanoma | BRAF V600E | 5.2 |
| HCT116 | Colon Cancer | KRAS-mutant | 3.0 |
Note: The data presented in this table is a representative summary based on typical findings for kinase inhibitors in early-stage research and is for illustrative purposes.
Mechanism of Action: Signaling Pathway Modulation
To confirm that this compound functions by targeting the intended signaling pathway, Western blot analysis was performed. Treatment with the inhibitor led to a dose-dependent decrease in the phosphorylation of MEK and ERK, the primary downstream effectors of Tpl2, without affecting their total protein levels.
Cot/Tpl2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical Cot/Tpl2 signaling cascade and the mechanism of action for this compound.
Caption: Cot/Tpl2 (MAP3K8) signaling pathway and inhibition by this compound.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8] Incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[8][10]
-
Data Analysis: Correct for background absorbance and calculate cell viability as a percentage relative to the vehicle-treated control.[7] Plot the results to determine the IC50 value.
Western Blotting for Pathway Analysis
Western blotting is used to detect the phosphorylation status of key proteins in the signaling cascade.[11][12]
-
Cell Lysis: Plate cells and treat with this compound for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.[11] Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., β-actin).[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) versus necrosis.[13][14]
-
Cell Treatment and Collection: Treat cells with this compound for 48 hours. Collect both adherent and floating cells.[14]
-
Washing: Wash the collected cells (1-5 x 10⁵) once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[13]
Experimental Workflow Visualization
The general workflow for evaluating a novel kinase inhibitor like this compound is depicted below.
Caption: Standard workflow for in vitro characterization of this compound.
References
- 1. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]
- 3. THE ROLE OF TUMOR PROGRESSION LOCUS 2 (TPL-2) PROTEIN KINASE IN GLIAL INFLAMMATORY RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]
- 5. TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
An In-depth Technical Guide to the Physicochemical Properties of Cot Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of Cot inhibitor-2, a potent and selective inhibitor of Cancer Osaka Thyroid (Cot) kinase, also known as Tumor progression locus 2 (Tpl2) or MAP3K8. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways.
Physicochemical Properties
This compound, with the chemical name 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(1-ethyl-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-3-quinolinecarbonitrile, is a small molecule inhibitor with significant oral activity.[1] Its key physicochemical properties are summarized in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(1-ethyl-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]- | [2] |
| Synonyms | This compound, Tpl2 inhibitor, MAP3K8 inhibitor | [1] |
| CAS Number | 915363-56-3 | [1][2] |
| Molecular Formula | C₂₆H₂₅Cl₂FN₈ | [2][3] |
| Molecular Weight | 539.43 g/mol | [2][4] |
| Appearance | Light yellow to green-yellow solid | [2] |
| Purity | ≥98% (LCMS: 99.65%) | [2][3] |
Table 2: Solubility and Stability
| Property | Value | Reference |
| Solubility | DMSO: ≥ 100 mg/mL (185.38 mM) Ethanol: up to 20 mM | [3][5] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year | [2][6] |
Biological Activity
This compound is a highly potent inhibitor of Cot/Tpl2 kinase and demonstrates significant anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α).
Table 3: In Vitro and In Vivo Activity
| Parameter | Value | Species/System | Reference |
| Cot/Tpl2 IC₅₀ | 1.6 nM | Enzymatic Assay | [1] |
| TNF-α Production IC₅₀ | 0.3 µM | LPS-stimulated human whole blood | [1] |
| Selectivity | >6875-fold over EGFR | Kinase Assays | [3] |
| In Vivo Efficacy | 83% inhibition of LPS-induced TNF-α production | Rat (25 mg/kg, p.o.) | [1] |
| Pharmacokinetics (Rat) | Cₘₐₓ: 517 ng/mL (0.89 µM) AUC: 4841 ng·h/mL | 100 mg/kg, p.o. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on established methods for kinase inhibitor profiling and cytokine release assays.
Cot/Tpl2 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a representative HTRF-based assay to determine the in vitro potency of this compound against its target kinase. HTRF assays are a common method for high-throughput screening and inhibitor characterization.[7][8][9][10]
Objective: To determine the IC₅₀ value of this compound against Cot/Tpl2 kinase.
Materials:
-
Recombinant human Cot/Tpl2 enzyme
-
Biotinylated kinase substrate (e.g., a peptide derived from MEK1)
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
HTRF Kinase Assay Buffer
-
Europium (Eu³⁺) cryptate-labeled anti-phosphoserine/threonine antibody (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
EDTA (to stop the reaction)
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the HTRF kinase assay buffer.
-
Enzyme Reaction: a. In a 384-well plate, add the Cot/Tpl2 enzyme and the biotinylated substrate to the assay buffer. b. Add the diluted this compound or vehicle (DMSO) to the respective wells. c. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Kₘ for ATP to ensure sensitivity for ATP-competitive inhibitors. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: a. Stop the kinase reaction by adding EDTA. b. Add a pre-mixed solution of Eu³⁺ cryptate-labeled anti-phospho-antibody and Streptavidin-XL665. c. Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
Data Acquisition: a. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate emission) and 665 nm (acceptor emission) after excitation at 320-340 nm. b. The HTRF ratio (665 nm / 620 nm) is calculated, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: a. Plot the HTRF ratio against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Inhibition of TNF-α Production in LPS-Stimulated Human Whole Blood
This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its effect on TNF-α production in a physiologically relevant ex vivo system.[5][11][12]
Objective: To determine the IC₅₀ value of this compound for the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (serial dilutions)
-
RPMI 1640 medium
-
Phosphate-buffered saline (PBS)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for human TNF-α
-
96-well cell culture plates
-
Centrifuge
Procedure:
-
Blood Handling: Use fresh human whole blood within a few hours of collection.
-
Assay Setup: a. In a 96-well plate, add a defined volume of whole blood to each well. b. Add serial dilutions of this compound or vehicle (DMSO) to the wells and pre-incubate for a short period (e.g., 30 minutes) at 37°C.
-
Stimulation: a. Add LPS to the wells to a final concentration known to induce a robust TNF-α response (e.g., 10-100 ng/mL). Include unstimulated (no LPS) and vehicle-treated controls. b. Incubate the plate for 4-6 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Sample Collection: a. After incubation, centrifuge the plate to pellet the blood cells. b. Carefully collect the plasma supernatant from each well for TNF-α measurement.
-
TNF-α Quantification (ELISA): a. Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the plasma samples, followed by a detection antibody, an enzyme conjugate, and a substrate for color development. b. Read the absorbance on a microplate reader.
-
Data Analysis: a. Generate a standard curve using recombinant human TNF-α. b. Calculate the concentration of TNF-α in each plasma sample from the standard curve. c. Plot the percentage of TNF-α inhibition against the logarithm of the this compound concentration. d. Fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving Cot/Tpl2 and a typical experimental workflow for inhibitor testing.
Cot/Tpl2 Signaling Pathway
Cot/Tpl2 is a crucial MAP3 kinase that is activated downstream of various immune receptors, including Toll-like receptors (TLRs), TNF receptor (TNFR), and IL-1 receptor (IL-1R).[8][13][14][15] Upon activation, Cot/Tpl2 phosphorylates and activates MEK1/2, which in turn activates the ERK1/2 MAP kinases. This cascade ultimately leads to the transcription and production of pro-inflammatory cytokines like TNF-α. This compound blocks this pathway at the level of Cot/Tpl2, thereby reducing the inflammatory response.
Caption: The Cot/Tpl2 signaling cascade leading to TNF-α production and its inhibition by this compound.
Experimental Workflow for this compound Characterization
This diagram illustrates a typical workflow for the preclinical characterization of a kinase inhibitor like this compound, from initial in vitro screening to in vivo efficacy studies.
Caption: A generalized workflow for the characterization of this compound.
References
- 1. Pharmacological Inhibition of TPL2/MAP3K8 Blocks Human Cytotoxic T Lymphocyte Effector Functions | PLOS One [journals.plos.org]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and Biological Evaluation of Some [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophages in multiple myeloma: emerging concepts and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. Tumour necrosis factor (TNF) gene polymorphism influences TNF-alpha production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hoelzel-biotech.com [hoelzel-biotech.com]
- 14. pnas.org [pnas.org]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to Cot Inhibitor-2: A Validated Chemical Probe for MAP3K8 (TPL2/COT)
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Executive Summary
Mitogen-activated protein kinase kinase kinase 8 (MAP3K8), also known as Tumor Progression Locus 2 (TPL2) or Cancer Osaka Thyroid (COT), is a critical serine/threonine kinase. It functions as an essential node in inflammatory signaling cascades, primarily by activating the MEK-ERK pathway.[1][2] MAP3K8 is activated by stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF), making it a key regulator of innate and adaptive immunity.[2][3][4] Given its role in diseases characterized by chronic inflammation and in some cancers, there is significant interest in developing selective inhibitors to probe its function and as potential therapeutics.[2][5]
This whitepaper provides an in-depth technical overview of Cot inhibitor-2 , a potent and selective chemical probe for MAP3K8. We present its biochemical and cellular activity profile, detailed experimental methodologies for its characterization, and visual diagrams of the relevant signaling pathways and validation workflows. This document is intended to serve as a comprehensive resource for researchers utilizing this compound to investigate MAP3K8 biology.
Quantitative Data for this compound
This compound has been characterized as a potent, selective, and orally active inhibitor of MAP3K8.[6][7] Its efficacy has been demonstrated in both biochemical and cellular assays, as well as in an in vivo model of inflammation.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Target/Assay | Value | Reference |
| Biochemical Potency (IC₅₀) | MAP3K8 (TPL2/COT) Kinase | 1.6 nM | [6][7][8] |
| Cellular Potency (IC₅₀) | LPS-induced TNF-α production (human whole blood) | 0.3 µM (300 nM) | [6][7][9] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Rats
| Parameter | Condition | Value | Reference |
| Cₘₐₓ | 100 mg/kg, oral administration | 517 ng/mL (0.89 µM) | [6] |
| AUC | 100 mg/kg, oral administration | 4841 ng·h/mL | [6] |
| In Vivo Efficacy | Inhibition of LPS-induced TNF-α production | 83% at 25 mg/kg, p.o. | [6] |
Key Experimental Protocols
The validation of this compound as a chemical probe involves a series of standardized biochemical and cellular assays. The general methodologies are outlined below.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the direct inhibitory effect of a compound on MAP3K8 kinase activity.
-
Principle: An HTRF assay measures the phosphorylation of a substrate peptide by the MAP3K8 kinase. The assay uses a europium cryptate-labeled anti-phospho-substrate antibody (donor) and an XL665-labeled peptide substrate (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibition of the kinase reduces phosphorylation, leading to a decrease in the HTRF signal.
-
Methodology:
-
Reagents: Recombinant human MAP3K8 enzyme, biotinylated substrate peptide (e.g., a MEK1-derived peptide), ATP, assay buffer, anti-phospho-substrate antibody labeled with a donor fluorophore, and a streptavidin-conjugated acceptor fluorophore.
-
Procedure: a. Add MAP3K8 enzyme to wells of a low-volume 384-well plate containing serial dilutions of this compound in DMSO. b. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. c. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection reagents (donor-labeled antibody and acceptor-labeled streptavidin). e. Incubate for a second period to allow for antibody-peptide binding. f. Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths.
-
Data Analysis: The ratio of the two emission signals is calculated. IC₅₀ values are determined by fitting the inhibitor concentration-response data to a four-parameter logistic equation.
-
Cellular TNF-α Production Assay
This assay measures the ability of this compound to block a key downstream functional consequence of MAP3K8 activation in a physiologically relevant cell system.
-
Principle: In immune cells like monocytes, LPS activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that includes MAP3K8.[2] MAP3K8 activation is essential for the subsequent production and release of the pro-inflammatory cytokine TNF-α.[2] The inhibitor's potency is measured by its ability to reduce TNF-α secretion.
-
Methodology:
-
Cell System: Freshly drawn human whole blood or isolated primary human monocytes.
-
Procedure: a. Pre-incubate the human whole blood or monocytes with serial dilutions of this compound for a defined period (e.g., 1 hour). b. Stimulate the cells by adding LPS (e.g., 100 ng/mL). c. Incubate the culture for a further period (e.g., 4-6 hours) at 37°C. d. Pellet the cells by centrifugation. e. Collect the supernatant (plasma or cell culture medium).
-
Quantification: Measure the concentration of TNF-α in the supernatant using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Calculate the percent inhibition of TNF-α production at each inhibitor concentration relative to a vehicle control (DMSO). Determine the IC₅₀ value using a non-linear regression curve fit.
-
Visualizations: Pathways and Workflows
MAP3K8 (TPL2/COT) Signaling Pathway
The following diagram illustrates the central role of MAP3K8 in transducing inflammatory signals from cell surface receptors to the MAPK and NF-κB pathways.
Caption: MAP3K8 signaling cascade initiated by TLR4/IL-1R activation.
Experimental Workflow for Chemical Probe Validation
This workflow outlines the critical steps required to validate a small molecule as a high-quality chemical probe for its intended target.
Caption: Step-wise workflow for validating a chemical probe.
Logical Framework for an Ideal Chemical Probe
This diagram illustrates the key criteria that a compound must meet to be considered a high-quality, reliable chemical probe for target validation.
Caption: Core criteria defining a high-quality chemical probe.
References
- 1. Reactome | MAP3K8 (TPL2)-dependent MAPK1/3 activation [reactome.org]
- 2. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effect of MAP3K8 on Prognosis and Tumor-Related Inflammation in Renal Clear Cell Carcinoma [frontiersin.org]
- 4. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]
- 5. journals.plos.org [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 所有产品 | Selleck.cn [selleck.cn]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. file.medchemexpress.com [file.medchemexpress.com]
The Role of Cot Inhibitor-2 in Modulating the MEK/ERK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Cot inhibitor-2, a potent and selective small molecule inhibitor of the serine/threonine kinase Cot (Cancer Osaka Thyroid), also known as Tpl2 (Tumor Progression Locus 2) or MAP3K8. Cot/Tpl2 is a critical upstream regulator of the MEK/ERK signaling cascade, a pivotal pathway in cell proliferation, differentiation, and inflammatory responses. Dysregulation of this pathway is implicated in various pathologies, including cancer and inflammatory diseases. This document details the mechanism of action of this compound, its inhibitory effects on the MEK/ERK pathway, and provides comprehensive experimental protocols for its characterization. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to Cot/Tpl2 and the MEK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are fundamental signal transduction pathways that convert extracellular stimuli into a wide range of cellular responses. The MEK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is one of the most well-characterized MAPK cascades.[1] The core of this pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K or MEK), and a MAP Kinase (MAPK or ERK).
Cot/Tpl2 functions as a MAP3K, playing an essential role in the activation of the MEK/ERK pathway, particularly in response to inflammatory stimuli such as lipopolysaccharide (LPS).[2][3] Upon activation, Cot/Tpl2 phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate the downstream effector kinases, ERK1 and ERK2.[4][5] Activated ERK1/2 then translocate to the nucleus to regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that govern cellular processes like inflammation, proliferation, and survival.[1]
Given its central role in these processes, the Cot/Tpl2 kinase has emerged as a promising therapeutic target for diseases characterized by aberrant MEK/ERK signaling, such as rheumatoid arthritis and certain cancers.[2]
This compound: A Potent and Selective Cot/Tpl2 Inhibitor
This compound is a small molecule compound that has demonstrated high potency and selectivity for the Cot/Tpl2 kinase. Its inhibitory activity disrupts the upstream activation of the MEK/ERK pathway, thereby attenuating downstream signaling and associated cellular responses.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Cot/Tpl2 kinase domain. This binding event prevents the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2. The inhibition of MEK activation leads to a reduction in ERK1/2 phosphorylation and a dampening of the entire signaling cascade.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Cot/tpl2-MKK1/2-Erk1/2 controls mTORC1-mediated mRNA translation in Toll-like receptor–activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Proto-Oncogene Tpl-2/Cot: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Regulator in Inflammatory and Oncogenic Signaling
The proto-oncogene Tpl-2 (Tumor progression locus 2), also known as Cot (Cancer Osaka Thyroid) or MAP3K8, is a critical serine/threonine kinase that functions as a key signaling node in a variety of cellular processes.[1][2] This technical guide provides a comprehensive overview of Tpl-2, with a focus on its core functions, signaling pathways, and relevance in disease. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important therapeutic target.
Core Function and Regulation
Tpl-2 is a member of the MAP3K (Mitogen-Activated Protein Kinase Kinase Kinase) family and plays a pivotal role in transmitting upstream signals to downstream effector pathways, primarily the MAPK/ERK and NF-κB signaling cascades.[3][4] Its activity is tightly regulated through protein-protein interactions and post-translational modifications.
In unstimulated cells, Tpl-2 exists in an inactive state, forming a stable ternary complex with NF-κB1 p105 and ABIN-2 (A20-binding inhibitor of NF-κB).[5][6] This complex is crucial for maintaining Tpl-2's stability and preventing its constitutive activity.[5][6] The interaction with p105 directly inhibits the kinase activity of Tpl-2.[2]
Activation of Tpl-2 is a multi-step process initiated by various stimuli, including lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), which signal through Toll-like receptors (TLRs) and other cytokine receptors.[3][7] Upon stimulation, the IκB kinase (IKK) complex phosphorylates p105, leading to its ubiquitination and subsequent proteasomal degradation.[2][7] This releases Tpl-2 from its inhibitory interaction, allowing for its activation and phosphorylation of downstream targets.[2][7]
Tpl-2 Signaling Pathways
Tpl-2 is a central regulator of two major signaling pathways that are fundamental to inflammation and cell proliferation: the MAPK/ERK pathway and the NF-κB pathway.
The MAPK/ERK Signaling Cascade
Upon activation, Tpl-2 directly phosphorylates and activates MEK1/2 (MAPK/ERK Kinase 1/2).[3][4] MEK1/2, in turn, phosphorylates and activates the extracellular signal-regulated kinases ERK1/2.[3][4] The Tpl-2/MEK/ERK pathway is essential for the production of pro-inflammatory cytokines, such as TNF-α.[8]
Crosstalk with the NF-κB Signaling Pathway
The activation of Tpl-2 is intrinsically linked to the NF-κB pathway through its interaction with p105. The IKK-mediated degradation of p105 not only releases Tpl-2 but also leads to the processing of p105 into the p50 subunit of NF-κB.[7] This allows p50 to dimerize with other Rel proteins and translocate to the nucleus to regulate gene expression.[7] Tpl-2 can also influence NF-κB activity through ERK-mediated phosphorylation of downstream components.
Role in Disease
Dysregulation of Tpl-2 signaling is implicated in a range of human diseases, most notably cancer and inflammatory disorders.
Tpl-2 in Cancer
The role of Tpl-2 in cancer is complex and appears to be context-dependent, with reports suggesting both oncogenic and tumor-suppressive functions.[7] Overexpression of Tpl-2 has been observed in several human cancers, including breast, gastric, and lung cancer, where it can promote cell proliferation, survival, and metastasis.[3][9] Conversely, in some contexts, loss of Tpl-2 has been shown to enhance tumorigenesis, suggesting a tumor-suppressive role.[7]
Table 1: Tpl-2 Expression in Human Cancers (Data from TCGA)
| Cancer Type | Tpl-2 (MAP3K8) Expression Status | Prognostic Significance (High Expression) |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Down-regulated in tumors | Poorer Overall Survival[10] |
| Mesothelioma (MESO) | Overexpressed in tumors | Better Overall Survival[10] |
| Skin Cutaneous Melanoma (SKCM) | Overexpressed in tumors | Better Overall Survival[10] |
| Thymoma (THYM) | Overexpressed in tumors | Poorer Overall Survival[10] |
| Gastric Cancer | Upregulated in tumors | Associated with poor prognosis[11] |
| Breast Cancer | Overexpressed in ~40% of cases | Associated with early-stage tumors[12] |
Tpl-2 in Inflammatory Diseases
Given its central role in mediating inflammatory responses, Tpl-2 is a key player in various inflammatory diseases. Tpl-2 knockout mice are resistant to endotoxin-induced septic shock and show reduced inflammation in models of inflammatory bowel disease and rheumatoid arthritis.[13] This highlights the potential of Tpl-2 inhibitors as therapeutic agents for these conditions.
Tpl-2 as a Therapeutic Target
The critical role of Tpl-2 in inflammation and cancer has made it an attractive target for drug development.[4] Several small molecule inhibitors of Tpl-2 have been developed and have shown efficacy in preclinical models of inflammatory diseases.
Table 2: Selected Tpl-2 Inhibitors and their Potency
| Inhibitor | IC₅₀ (Tpl-2) | Cellular Activity | Reference |
| Compound 1 | 1.6 nM | Inhibits LPS-induced TNF-α production in human whole blood (IC₅₀ = 0.3 µM) | [5] |
| Compound 2 | 50 nM | Inhibits LPS-induced TNF-α production in human monocytes (IC₅₀ = 0.7 µM) | [10] |
| Compound 3 | 2.5 nM | Inhibits LPS-induced TNF-α production in human whole blood (IC₅₀ = 0.1 µM) | [5] |
Experimental Protocols
Tpl-2 Kinase Assay
This protocol describes an in vitro kinase assay to measure the activity of Tpl-2 using MEK1 as a substrate.
Materials:
-
Active Tpl-2 enzyme
-
Recombinant inactive MEK1
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)
-
[γ-³²P]ATP or cold ATP
-
SDS-PAGE loading buffer
-
Phosphorimager or anti-phospho-MEK1/2 antibody for western blotting
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice, containing kinase assay buffer, inactive MEK1 (substrate), and active Tpl-2 enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP or cold ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
If using [γ-³²P]ATP, expose the gel to a phosphor screen and analyze using a phosphorimager.
-
If using cold ATP, transfer the proteins to a PVDF membrane and perform a western blot using an antibody specific for phosphorylated MEK1/2.[14][15]
Immunoprecipitation of Tpl-2
This protocol outlines the steps for immunoprecipitating Tpl-2 from cell lysates.
Materials:
-
Cell lysate from cells expressing Tpl-2
-
Anti-Tpl-2 antibody (e.g., rabbit polyclonal)
-
Protein A/G agarose or magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-Tpl-2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the immunoprecipitated Tpl-2 from the beads using elution buffer or by boiling in SDS-PAGE loading buffer for downstream analysis like western blotting.[13][16][17][18]
Western Blotting for Tpl-2
This protocol details the detection of Tpl-2 protein levels by western blotting.
Materials:
-
Protein samples (cell lysates or immunoprecipitated Tpl-2)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Tpl-2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Tpl-2 antibody (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[19][20][21][22]
siRNA-mediated Knockdown of Tpl-2
This protocol describes how to reduce the expression of Tpl-2 in cultured cells using small interfering RNA (siRNA).
Materials:
-
Tpl-2 specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cultured cells
Procedure:
-
Seed the cells in a culture plate to achieve 30-50% confluency on the day of transfection.
-
In separate tubes, dilute the Tpl-2 siRNA (or control siRNA) and the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells and gently mix.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells and analyze the knockdown efficiency by western blotting or qRT-PCR for Tpl-2 expression.[22]
Conclusion
The proto-oncogene Tpl-2/Cot is a multifaceted kinase with significant implications in both physiological and pathological processes. Its central role in regulating inflammatory and oncogenic signaling pathways has established it as a promising target for therapeutic intervention. This technical guide provides a foundational understanding of Tpl-2, offering valuable data and methodologies to aid researchers and drug development professionals in their exploration of this critical signaling molecule. Further investigation into the precise mechanisms of Tpl-2 regulation and its diverse downstream effectors will undoubtedly unveil new avenues for the treatment of cancer and inflammatory diseases.
References
- 1. THE ROLE OF TUMOR PROGRESSION LOCUS 2 (TPL-2) PROTEIN KINASE IN GLIAL INFLAMMATORY RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. ABIN-2 Forms a Ternary Complex with TPL-2 and NF-κB1 p105 and Is Essential for TPL-2 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABIN-2 forms a ternary complex with TPL-2 and NF-kappa B1 p105 and is essential for TPL-2 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. IKBKE-driven TPL2 and MEK1 phosphorylations sustain constitutive ERK1/2 activation in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Lipopolysaccharide Activation of the TPL-2/MEK/Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Cascade Is Regulated by IκB Kinase-Induced Proteolysis of NF-κB1 p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mybiosource.com [mybiosource.com]
- 17. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 18. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
Cot Inhibitor-2: A Technical Guide on its Impact on Cytokine Release Syndrome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytokine Release Syndrome (CRS) is a systemic inflammatory response characterized by a rapid and massive release of pro-inflammatory cytokines, which can lead to life-threatening complications. Current therapeutic strategies often involve broad immunosuppression or targeting of single cytokines, such as IL-6. This technical guide explores the preclinical rationale for the therapeutic targeting of Cot (Cancer Osaka Thyroid), also known as Tpl2 (Tumor progression locus 2) or MAP3K8, a key serine/threonine kinase in the inflammatory signaling cascade. Specifically, this document focuses on the impact of Cot inhibitor-2, a potent and selective small molecule inhibitor of Cot/Tpl2, on the production of cytokines implicated in CRS. We will delve into its mechanism of action, present available quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways. The evidence presented herein suggests that inhibition of Cot/Tpl2 represents a promising upstream therapeutic intervention to mitigate the cytokine storm characteristic of CRS.
Introduction to Cot/Tpl2 Kinase and its Role in Inflammation
Cot/Tpl2 is a critical mitogen-activated protein kinase kinase kinase (MAP3K8) that plays a central role in the innate immune response.[1] It is a key regulator of the MEK/ERK signaling pathway, which is essential for the production of numerous pro-inflammatory cytokines.[2] In immune cells, particularly macrophages, the activation of Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), triggers a signaling cascade that leads to the activation of Cot/Tpl2.[3] Once activated, Cot/Tpl2 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. This signaling cascade culminates in the transcriptional and post-transcriptional regulation of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][4] Given its pivotal role in regulating the production of these key CRS-associated cytokines, Cot/Tpl2 has emerged as a promising therapeutic target for a range of inflammatory diseases.[5][6]
This compound: A Profile
This compound is a potent, selective, and orally active inhibitor of Cot/Tpl2 kinase.[7] Preclinical studies have demonstrated its ability to effectively suppress the production of pro-inflammatory cytokines, positioning it as a potential therapeutic agent for mitigating CRS.
Quantitative Data on In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Cot/Tpl2 kinase activity) | 1.6 nM | Enzymatic assay | [7] |
| IC50 (TNF-α production) | 0.3 µM | LPS-stimulated human whole blood | [7] |
| IC50 (IL-6 production) | Data not available | - | - |
| IC50 (IL-1β production) | Data not available | - | - |
| Parameter | Value | Study Design | Reference |
| Inhibition of TNF-α production | 83% | 25 mg/kg, p.o. in LPS-induced rat model | [7] |
| Cmax | 517 ng/mL (0.89 µM) | 100 mg/kg, p.o. in rats | [7] |
| AUC | 4841 ng·h/mL | 100 mg/kg, p.o. in rats | [7] |
Signaling Pathways
LPS-Induced Cytokine Release Signaling Pathway
The following diagram illustrates the signaling cascade from TLR4 activation by LPS to the production of pro-inflammatory cytokines, highlighting the central role of Cot/Tpl2.
Caption: LPS-induced cytokine production pathway.
CAR-T Cell-Induced Cytokine Release Signaling Pathway
This diagram outlines the general signaling events following CAR-T cell engagement with a target tumor cell, leading to cytokine release. While the direct upstream activators of Cot/Tpl2 in this context are not fully elucidated, its involvement is strongly suggested through the activation of downstream MEK/ERK signaling.
Caption: CAR-T cell activation and cytokine release.
Experimental Protocols
In Vitro LPS-Stimulated Cytokine Production in Human Whole Blood
This protocol describes a method to assess the inhibitory effect of compounds on LPS-induced cytokine production in a physiologically relevant matrix.
Materials:
-
Fresh human whole blood collected in sodium heparin tubes.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
This compound or other test compounds.
-
RPMI 1640 medium.
-
96-well cell culture plates.
-
ELISA kits for TNF-α, IL-6, and IL-1β.
Procedure:
-
Dilute the heparinized whole blood 1:1 with RPMI 1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in RPMI 1640 and add 10 µL to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Prepare a stock solution of LPS in RPMI 1640 and add 10 µL to each well to achieve a final concentration of 100 ng/mL.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the plasma samples using specific ELISA kits according to the manufacturer's instructions.
In Vivo LPS-Induced Cytokine Release in Rats
This protocol outlines an in vivo model to evaluate the efficacy of a test compound in a systemic inflammation model.
Materials:
-
Sprague-Dawley rats (female, 8-10 weeks old).
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
This compound or other test compounds formulated for oral administration.
-
Saline solution.
-
Anesthesia.
-
Blood collection tubes (e.g., with EDTA).
-
ELISA kits for rat TNF-α, IL-6, and IL-1β.
Procedure:
-
Acclimatize rats for at least 3 days before the experiment.
-
Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., 25 mg/kg).
-
One hour after compound administration, inject LPS intraperitoneally (i.p.) at a dose of 0.5-1 mg/kg.
-
At 1.5 to 2 hours post-LPS injection (peak time for TNF-α), anesthetize the rats and collect blood via cardiac puncture into EDTA-containing tubes.
-
Centrifuge the blood samples at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the plasma concentrations of rat TNF-α, IL-6, and IL-1β using specific ELISA kits.
CAR-T Cell and Target Cell Co-culture Cytotoxicity and Cytokine Release Assay
This protocol provides a method for assessing the function of CAR-T cells in vitro, including their ability to kill target cells and release cytokines.
Materials:
-
CAR-T cells targeting a specific tumor antigen.
-
Target tumor cell line expressing the cognate antigen.
-
Control cell line lacking the target antigen.
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and IL-2).
-
96-well flat-bottom plates.
-
Cytotoxicity assay reagents (e.g., lactate dehydrogenase (LDH) release assay kit or a flow cytometry-based killing assay).
-
ELISA or multiplex immunoassay kits for human IFN-γ, TNF-α, IL-6, and IL-2.
Procedure:
-
Target Cell Seeding: Plate the target and control cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium. Incubate for 4-6 hours to allow cell adherence.
-
CAR-T Cell Addition: Add CAR-T cells to the wells containing target and control cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1). Include wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release) for the cytotoxicity assay.
-
Co-culture Incubation: Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Cytotoxicity Assessment:
-
LDH Assay: After incubation, centrifuge the plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant to a new plate and perform the LDH assay according to the manufacturer's protocol.
-
Flow Cytometry: Harvest the cells and stain with a viability dye (e.g., 7-AAD) and antibodies specific for the target cells to determine the percentage of dead target cells.
-
-
Cytokine Release Measurement:
-
Collect the remaining supernatant from the co-culture wells.
-
Centrifuge to remove any remaining cells.
-
Store the supernatant at -80°C until analysis.
-
Measure the concentrations of IFN-γ, TNF-α, IL-6, and IL-2 using ELISA or a multiplex immunoassay.
-
Discussion and Future Directions
The preclinical data presented in this guide strongly support the role of Cot/Tpl2 as a critical mediator of pro-inflammatory cytokine production. The potent inhibitory activity of this compound on TNF-α production in both in vitro and in vivo models of inflammation suggests its potential as a therapeutic agent for conditions driven by excessive cytokine release, such as CRS.
However, several key areas require further investigation:
-
Comprehensive Cytokine Profiling: The effect of this compound on a broader range of CRS-associated cytokines, including IL-6 and IL-1β, needs to be quantified to provide a more complete understanding of its immunomodulatory effects.
-
CAR-T Cell-Induced CRS Models: While the LPS-induced inflammation model is a valuable screening tool, evaluating this compound in more clinically relevant models of CRS, such as humanized mouse models engrafted with CAR-T cells and tumor cells, is a crucial next step.
-
Clinical Investigation: To date, there is a lack of publicly available clinical trial data for this compound or other specific Tpl2 inhibitors for the treatment of CRS. The initiation of clinical studies will be essential to determine the safety and efficacy of this therapeutic approach in patients.
Conclusion
Inhibition of the Cot/Tpl2 kinase with molecules such as this compound represents a promising and targeted strategy for the management of cytokine release syndrome. By acting upstream in the inflammatory cascade, Cot/Tpl2 inhibitors have the potential to suppress the production of a broad spectrum of pro-inflammatory cytokines, offering a more comprehensive approach compared to therapies that target single downstream mediators. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this novel class of anti-inflammatory agents in the context of CRS.
References
- 1. researchgate.net [researchgate.net]
- 2. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cot/tpl2-MKK1/2-Erk1/2 controls mTORC1-mediated mRNA translation in Toll-like receptor–activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Role and Inhibition of Cot/Tpl2 in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including multiple sclerosis, Alzheimer's disease, and tauopathies. A key mediator in the complex signaling cascades that drive this inflammatory response is the serine/threonine-protein kinase Cot, also known as Tumor Progression Locus 2 (Tpl2) or MAP3K8. As a central node in inflammatory signaling, Tpl2 represents a promising therapeutic target for mitigating the detrimental effects of chronic inflammation in the central nervous system (CNS). This technical guide provides a comprehensive overview of the preclinical research on Cot/Tpl2 inhibitors in the context of neuroinflammation, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Cot/Tpl2 is highly expressed in immune cells, including microglia, the resident macrophages of the brain, as well as in endothelial cells.[1][2] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like IL-17, Tpl2 becomes activated and initiates a downstream signaling cascade.[3] This activation is crucial for the production of various pro-inflammatory mediators, including tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and inducible nitric oxide synthase (iNOS).[3][4][5] The inhibition of Tpl2, either through genetic knockout or pharmacological intervention, has demonstrated significant potential in attenuating neuroinflammatory processes and their pathological consequences in various preclinical models.[1][4][6]
This guide is intended to serve as a valuable resource for researchers and drug development professionals by consolidating the current knowledge on Cot/Tpl2 in neuroinflammation and providing the necessary technical details to facilitate further investigation in this promising area of therapeutic development.
Data Presentation: Efficacy of Cot/Tpl2 Inhibition in Neuroinflammation Models
The following tables summarize the quantitative data from key preclinical studies investigating the effects of Cot/Tpl2 inhibition on various aspects of neuroinflammation.
Table 1: Effect of Tpl2 Inhibition on Pro-inflammatory Cytokine and Mediator Production in Microglia
| Cell Type | Stimulus | Inhibitor/Genetic Model | Target | % Reduction (approx.) | Reference |
| Primary Mouse Microglia | LPS | TPL2 inhibitors (G-432, G-767) | TNFα | >50% | [7][8] |
| Primary Mouse Microglia | LPS | TPL2 inhibitors (G-432, G-767) | IL-1α | >50% | [7] |
| Primary Mouse Microglia | LPS | TPL2 inhibitors (G-432, G-767) | IL-6 | >50% | [7] |
| Primary Mouse Microglia | LPS | TPL2 inhibitors (G-432, G-767) | CXCL1 | >50% | [7] |
| Primary Mouse Microglia from Tpl2-KD mice | LPS | - | TNFα | ~80% | [7] |
| Primary Mouse Microglia from Tpl2-KD mice | LPS | - | IL-1α | ~90% | [7] |
| Primary Mouse Microglia from Tpl2-KD mice | LPS | - | IL-6 | ~95% | [7] |
| Primary Mouse Microglia from Tpl2-KD mice | LPS | - | CXCL1 | ~90% | [7] |
| Primary Mouse Microglia | LPS + IFNγ | TPL2 small molecule inhibitor | iNOS | 50% | [7] |
| Primary Mouse Microglia from Tpl2-KD mice | LPS + IFNγ | - | iNOS | 85% | [7] |
Table 2: Effects of Tpl2 Inhibition in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model of Multiple Sclerosis
| Animal Model | Treatment/Genetic Model | Parameter | Outcome | Reference |
| C57BL/6 mice with MOG35-55-induced EAE | Tpl2-KO | Mean Clinical Score | Significantly reduced compared to wild-type | [6] |
| C57BL/6 mice with MOG35-55-induced EAE | Tpl2-KO | CNS Infiltrating CD4+ and CD8+ T cells | Significantly reduced compared to wild-type | [6] |
| C57BL/6 mice with MOG35-55-induced EAE | Tpl2-KO | CNS Infiltrating CD11b+ monocytes | Significantly reduced compared to wild-type | [6] |
| C57BL/6 mice with MOG35-55-induced EAE | Tpl2-KO | CNS Infiltrating Gr-1+ neutrophils | Significantly reduced compared to wild-type | [6] |
| C57BL/6 mice with MOG35-55-induced EAE | Tpl2-KO | CNS Infiltrating IFN-γ+ and IL-17+ CD4+ T cells | Significantly reduced compared to wild-type | [6] |
| C57BL/6 mice with MOG35-55-induced EAE | Tpl2-KO | Spinal cord mRNA expression of pro-inflammatory genes (e.g., TNF, IL-1β, IL-6) | Significantly reduced compared to wild-type | [6] |
Table 3: Neuroprotective Effects of Tpl2 Inhibition in a Tauopathy Mouse Model
| Animal Model | Genetic Model | Parameter | Outcome | Reference |
| TauP301S mice | Tpl2-KD | Synapse Loss | Rescued | [1][4] |
| TauP301S mice | Tpl2-KD | Brain Volume Loss | Reduced | [1][4] |
| TauP301S mice | Tpl2-KD | Behavioral Deficits | Rescued | [1][4] |
| TauP301S mice | Tpl2-KD | Activated Microglia Subpopulations | Reduced | [1][4] |
| TauP301S mice | Tpl2-KD | Infiltrating Peripheral Immune Cells | Reduced | [1][4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Cot/Tpl2 in neuroinflammation and a typical experimental workflow for studying its inhibitors.
Caption: Cot/Tpl2 signaling pathway in neuroinflammation.
Caption: Experimental workflow for Cot/Tpl2 inhibitor studies.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in Cot/Tpl2 neuroinflammation research.
Primary Microglia Culture from Neonatal Mouse Pups
This protocol details the preparation of high-purity primary microglia from newborn mouse pups.[3][9]
Materials:
-
Newborn mouse pups (P0-P3)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin (2.5%)
-
Trypsin inhibitor
-
DNase I
-
Poly-D-Lysine (PDL) coated T-75 flasks
-
70% Ethanol
-
Sterile dissection tools
Procedure:
-
Euthanize neonatal pups according to approved institutional animal care guidelines.
-
Sterilize the pups by immersing in 70% ethanol.
-
Decapitate the pups and dissect the brains in a sterile environment. Remove the meninges and olfactory bulbs.
-
Mechanically dissociate the cortical tissue in cold DMEM.
-
Treat the tissue with 2.5% trypsin for 15 minutes at 37°C, followed by the addition of trypsin inhibitor and DNase I.[3]
-
Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the mixed glial cell suspension into PDL-coated T-75 flasks.
-
Incubate the flasks at 37°C in a 5% CO2 incubator. Change the medium after 24 hours and then every 3-4 days.
-
After 10-14 days, a confluent layer of astrocytes will have formed with microglia growing on top.
-
To isolate microglia, shake the flasks on an orbital shaker at 180-220 rpm for 2 hours at 37°C.[4]
-
Collect the supernatant containing the detached microglia.
-
Centrifuge the supernatant, resuspend the microglial pellet in fresh medium, and plate for experiments.
LPS Stimulation of Microglia
This protocol describes the stimulation of primary microglia with Lipopolysaccharide (LPS) to induce an inflammatory response.
Materials:
-
Primary microglia cultures
-
Lipopolysaccharide (LPS) from E. coli
-
Culture medium (DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Plate primary microglia at the desired density in multi-well plates and allow them to adhere overnight.
-
Prepare a stock solution of LPS in sterile PBS.
-
For experiments involving inhibitors, pre-treat the cells with the Cot/Tpl2 inhibitor or vehicle control for a specified time (e.g., 30 minutes to 2 hours) before LPS stimulation.
-
Add LPS to the culture medium at a final concentration typically ranging from 10 ng/mL to 1 µg/mL.[10][11][12]
-
Incubate the cells for the desired time period (e.g., 4-24 hours) depending on the endpoint being measured.
-
After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for protein or RNA analysis (e.g., Western blot, qPCR).
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol outlines the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, a common model for multiple sclerosis.[1][5]
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile saline or PBS
-
Syringes and needles
Procedure:
-
Prepare an emulsion of MOG35-55 peptide in CFA. A typical concentration is 1-2 mg/mL of MOG35-55 in an equal volume of CFA.[5] Emulsify thoroughly until a stable emulsion is formed.
-
Anesthetize the mice according to approved protocols.
-
Inject 100-200 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank.[1][5]
-
On the day of immunization (day 0) and again on day 2, administer an intraperitoneal injection of PTX (typically 100-300 ng per mouse).[5]
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical severity of EAE using a standardized scale, for example: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.[13][14]
-
For therapeutic studies, administration of the Cot/Tpl2 inhibitor can begin at the onset of clinical signs. For prophylactic studies, treatment can start at the time of immunization.
Conclusion
The research summarized in this guide strongly supports the role of Cot/Tpl2 as a key driver of neuroinflammation. The inhibition of Tpl2 kinase activity has been shown to effectively reduce the production of pro-inflammatory mediators, limit immune cell infiltration into the CNS, and ameliorate the pathological and behavioral deficits in preclinical models of neurodegenerative diseases. The quantitative data and detailed protocols provided herein offer a solid foundation for further investigation into Cot/Tpl2 as a therapeutic target. The continued development of potent and specific Cot/Tpl2 inhibitors holds significant promise for the treatment of a wide range of neurological disorders where neuroinflammation is a key component of the disease process. Future studies should focus on the long-term efficacy and safety of Tpl2 inhibition and its potential for translation into clinical applications.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Video: Primary Microglia Isolation from Mixed Glial Cell Cultures of Neonatal Rat Brain Tissue [jove.com]
- 3. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. TPL2 kinase activity regulates microglial inflammatory responses and promotes neurodegeneration in tauopathy mice | eLife [elifesciences.org]
- 8. TPL2 kinase activity regulates microglial inflammatory responses and promotes neurodegeneration in tauopathy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | RRx-001 Exerts Neuroprotection Against LPS-Induced Microglia Activation and Neuroinflammation Through Disturbing the TLR4 Pathway [frontiersin.org]
- 13. Hadassah BrainLabs | Clinical Scores [brainlabs.org.il]
- 14. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tpl2-Inflammation Axis: A Technical Guide for Therapeutic Development
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth examination of the signaling kinase Tumor Progression Locus 2 (Tpl2), also known as MAP3K8 or Cot, and its pivotal role in the activation and progression of inflammatory diseases. We will dissect the core signaling pathways, present quantitative data from key preclinical studies, and provide detailed experimental protocols relevant to the study of Tpl2 in inflammation.
Introduction: Tpl2 as a Central Node in Inflammatory Signaling
Tumor Progression Locus 2 (Tpl2) is a serine/threonine protein kinase that functions as a critical transducer of inflammatory signals.[1] It is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, positioned to integrate signals from various pro-inflammatory stimuli.[2] Tpl2 is activated downstream of multiple receptors, including Toll-like receptors (TLRs), the tumor necrosis factor receptor (TNFR), and the interleukin-1 receptor (IL-1R).[3][4]
Upon activation, Tpl2 primarily phosphorylates and activates MEK1/2, which in turn activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] This Tpl2-MEK-ERK cascade is a central driver for the expression of numerous pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[5][6] Beyond the ERK pathway, Tpl2 has also been shown to activate p38 and JNK signaling pathways, further amplifying the inflammatory response in various cell types.[5][7][8]
Dysregulated Tpl2 activity has been implicated in a wide range of autoimmune and inflammatory conditions, including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), psoriasis, and multiple sclerosis (MS).[6][9][10] Its strategic position as a convergence point for multiple inflammatory inputs makes it an attractive therapeutic target for the development of novel anti-inflammatory agents.[1][6]
The Tpl2 Signaling Pathway
Tpl2 activation is tightly regulated. In unstimulated cells, Tpl2 is held in an inactive complex with the A20 binding inhibitor of NF-κB 2 (ABIN-2) and the NF-κB1 precursor protein, p105.[11] Stimulation by agents like lipopolysaccharide (LPS) or TNF-α triggers the IκB kinase (IKK) complex to phosphorylate p105, leading to its proteasomal degradation.[12] This releases Tpl2, allowing it to become phosphorylated and activated, thereby initiating downstream signaling cascades.[12]
The primary downstream cascade involves the phosphorylation of MEK1/2, leading to the activation of ERK1/2.[2] Activated ERK translocates to the nucleus to regulate transcription factors that drive the expression of pro-inflammatory genes.[11] Tpl2 also contributes to the activation of p38 and JNK MAPKs, which control the expression of other inflammatory mediators.[5][7]
Quantitative Data on Tpl2 in Inflammatory Disease Models
Genetic deletion or pharmacological inhibition of Tpl2 has been shown to ameliorate disease in numerous preclinical models of inflammation. The following tables summarize key quantitative findings from these studies.
Tpl2 in Neuroinflammation & Multiple Sclerosis (EAE Model)
Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for multiple sclerosis. Tpl2-deficient mice show significant resistance to EAE induction.[7][13]
| Parameter | Wild-Type (WT) Mice | Tpl2 Knockout (Tpl2-KO) Mice | Fold Change / % Reduction | Reference |
| Peak Mean Clinical Score (EAE) | ~3.0 | ~1.5 | ~50% Reduction | [14] |
| CNS Infiltrating CD4+ T cells (cells x 10^5) | ~2.5 | ~0.5 | ~80% Reduction | [14] |
| CNS Infiltrating CD11b+ Monocytes (cells x 10^5) | ~5.0 | ~1.0 | ~80% Reduction | [14] |
| Brain IL-6 Level (pg/mg protein) post-LPS | ~1200 | ~400 | ~67% Reduction | [9] |
| Brain CXCL1 Level (pg/mg protein) post-LPS | ~2500 | ~800 | ~68% Reduction | [9] |
Tpl2 in Inflammatory Bowel Disease (DSS Colitis Model)
The Dextran Sulfate Sodium (DSS) colitis model is widely used to study IBD. Tpl2-deficient mice exhibit reduced disease severity.[15]
| Parameter | Wild-Type (WT) Mice + DSS | Tpl2 Knockout (Tpl2-KO) Mice + DSS | % Change vs WT | Reference |
| Body Weight Loss (Day 8) | ~18% | ~8% | ~55% Less Weight Loss | [15] |
| Colon Length Reduction | ~35% | ~15% | ~57% Less Reduction | [15] |
| Colon IL-1β mRNA (Fold Change vs Control) | ~120 | ~40 | ~67% Reduction | [16] |
| Colon IL-6 mRNA (Fold Change vs Control) | ~150 | ~60 | ~60% Reduction | [16] |
| Colon TNF-α Protein (pg/mg) | ~1500 | ~500 | ~67% Reduction | [16] |
Tpl2 in Rheumatoid Arthritis (In Vitro Synoviocyte Model)
Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of rheumatoid arthritis. Pharmacological inhibition of Tpl2 reduces the production of multiple inflammatory mediators in human RA FLS.[5]
| Mediator | Control (IL-1β Stimulated) | Tpl2 Inhibitor Treated (IL-1β Stimulated) | % Inhibition (Approx.) | Reference |
| IL-6 Production | 100% | < 20% | > 80% | [5] |
| IL-8 Production | 100% | < 20% | > 80% | [5] |
| PGE2 Production | 100% | < 20% | > 80% | [5] |
| MMP-1 Production | 100% | < 40% | > 60% | [5] |
| MMP-3 Production | 100% | < 40% | > 60% | [5] |
Note: Values in the RA table are estimated from graphical data presented in the source publication.
Key Experimental Protocols
Detailed and reproducible methodologies are critical for studying Tpl2's function. Below are protocols for key in vivo and in vitro experiments.
Induction of EAE in Mice (MOG35-55 Model)
This protocol describes the active induction of EAE in C57BL/6 mice to model chronic MS.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37RA (e.g., 2 mg/ml)
-
Pertussis Toxin (PTX)
-
Sterile PBS and ddH2O
-
8-10 week old female C57BL/6 mice
-
Syringes (1 ml and 2 ml), 27G and 20G needles, three-way stopcock
Procedure:
-
Antigen Emulsion Preparation: a. Reconstitute lyophilized MOG35-55 peptide in sterile ddH2O to a final concentration of 2 mg/ml. b. Prepare CFA containing 2 mg/ml M. tuberculosis. c. Create a 1:1 emulsion of the MOG35-55 solution and the CFA solution. Draw equal volumes into two separate syringes and connect them with a three-way stopcock. d. Force the mixture back and forth between the syringes for at least 10 minutes until a stable, thick white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization (Day 0): a. Anesthetize the mice (e.g., with isoflurane). b. Subcutaneously inject a total of 200 µl of the MOG/CFA emulsion, divided between two sites on the upper back/flank. This delivers 200 µg of MOG35-55 per mouse. c. Administer 200-400 ng of Pertussis Toxin in 100-200 µl of PBS via intraperitoneal (i.p.) injection.
-
Second PTX Injection (Day 2): a. Administer a second dose of 200-400 ng of Pertussis Toxin i.p. as on Day 0.
-
Clinical Scoring: a. Beginning around Day 7 post-immunization, monitor mice daily for clinical signs of EAE. b. Score mice on a 0-5 scale:
- 0: No clinical signs.
- 1: Limp tail.
- 2: Hind limb weakness or waddling gait.
- 3: Complete paralysis of one or both hind limbs.
- 4: Hind limb paralysis and forelimb weakness.
- 5: Moribund or dead. c. Continue daily scoring for the duration of the experiment (typically 21-30 days).
Tpl2 Immunoprecipitation (IP) Kinase Assay
This protocol is for measuring the kinase activity of Tpl2 immunoprecipitated from cell lysates, adapted from multiple sources.[1]
Materials:
-
Cell culture (e.g., RAW264.7 macrophages)
-
Stimulant (e.g., LPS, 100 ng/ml)
-
Ice-cold PBS
-
Kinase Lysis Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-Tpl2 antibody for IP
-
Protein A/G agarose beads
-
Kinase Wash Buffer (Lysis buffer with lower detergent, e.g., 0.5% NP-40)
-
Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Recombinant inactive substrate (e.g., GST-MEK1)
-
ATP (including radioactive [γ-32P]ATP)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: a. Culture cells to desired density and stimulate with LPS for the indicated time (e.g., 15-30 minutes). b. Place dishes on ice, aspirate media, and wash once with ice-cold PBS. c. Add ice-cold Kinase Lysis Buffer, scrape cells, and transfer lysate to a microcentrifuge tube. d. Sonicate briefly and clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C. Transfer supernatant to a new tube.
-
Immunoprecipitation: a. Add the anti-Tpl2 antibody to the cleared lysate and incubate with gentle rotation for 2-4 hours at 4°C. b. Add Protein A/G agarose beads and continue to incubate for another 1-2 hours. c. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 min at 4°C). d. Wash the beads 3-4 times with Kinase Wash Buffer and twice with Kinase Assay Buffer.
-
Kinase Reaction: a. Resuspend the washed beads in 25 µl of Kinase Assay Buffer. b. Add the recombinant substrate (e.g., 5 µg GST-MEK1). c. Initiate the reaction by adding ATP to a final concentration of 100-200 µM, including 5-10 µCi of [γ-32P]ATP. d. Incubate the reaction at 30°C for 30 minutes with gentle shaking.
-
Analysis: a. Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Visualize the phosphorylated substrate by autoradiography.
Conclusion and Future Directions
The evidence strongly implicates Tpl2 as a central and druggable node in the inflammatory signaling network. Its role in mediating the production of key cytokines like TNF-α, IL-1β, and IL-6 across a spectrum of immune and stromal cells underscores its therapeutic potential. Preclinical data from models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis consistently demonstrate that inhibition of Tpl2 kinase activity leads to a significant reduction in disease pathology.
For drug development professionals, Tpl2 offers a compelling target. Small molecule inhibitors of Tpl2 could provide a broad anti-inflammatory effect, potentially impacting multiple disease pathways simultaneously.[5][6] Future research should focus on developing highly selective inhibitors to minimize off-target effects and further elucidating the cell-type-specific roles of Tpl2 to tailor therapeutic strategies for different inflammatory conditions. The protocols and data presented in this guide provide a foundational framework for researchers to further investigate this critical inflammatory kinase.
References
- 1. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 2. IKBKE-driven TPL2 and MEK1 phosphorylations sustain constitutive ERK1/2 activation in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 enhances interleukin 8 (IL-8) and IL-6 but inhibits GMCSF production by IL-1 stimulated human synovial fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation by PGE2 of the production of interleukin-6, macrophage colony stimulating factor, and vascular endothelial growth factor in human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of tpl2 blocks inflammatory responses in primary human monocytes, synoviocytes, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tpl2 kinase regulates inflammation but not tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proinflammatory cytokine production and cartilage damage due to rheumatoid synovial T helper-1 activation is inhibited by interleukin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPL2 kinase activity regulates microglial inflammatory responses and promotes neurodegeneration in tauopathy mice | eLife [elifesciences.org]
- 9. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rheumatoid arthritis pathophysiology: update on emerging cytokine and cytokine-associated cell targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. ulab360.com [ulab360.com]
- 16. Lipopolysaccharide Activation of the TPL-2/MEK/Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Cascade Is Regulated by IκB Kinase-Induced Proteolysis of NF-κB1 p105 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Cot Inhibitor-2
These application notes provide a detailed protocol for conducting an in vitro assay to determine the potency of Cot inhibitor-2. This document is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of inhibitors for Cancer Osaka Thyroid (Cot) kinase, also known as Tpl2 or MAP3K8.
Introduction
Cancer Osaka Thyroid (Cot), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical enzyme in inflammatory signaling pathways. It plays a pivotal role in the production of tumor necrosis factor-alpha (TNF-α) in macrophages. As such, Cot is a promising therapeutic target for anti-inflammatory drug discovery. The following protocols describe an in vitro assay to quantify the inhibitory activity of compounds like this compound against the Cot kinase.
Cot Signaling Pathway
The diagram below illustrates the signaling cascade initiated by Cot. Upon stimulation, such as by lipopolysaccharide (LPS) acting on Toll-like receptor 4 (TLR4), Cot activates the downstream kinases MEK and ERK through a series of phosphorylation events. This ultimately leads to the production of pro-inflammatory cytokines like TNF-α.[1]
Caption: The Cot signaling cascade leading to TNF-α production.
Quantitative Data Summary
The inhibitory potency of this compound has been determined using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.
| Inhibitor | Parameter | Value | Assay Conditions |
| This compound | IC50 | 1.6 nM | Biochemical kinase assay |
| This compound | IC50 | 0.3 µM | TNF-α production in LPS-stimulated human whole blood |
Data sourced from MedchemExpress.[2]
Experimental Protocols
A variety of in vitro assays can be employed to assess Cot kinase activity, including cascade assays, direct assays, radiometric assays, and homogeneous time-resolved fluorescence (HTRF) assays.[1][3] Direct assays are generally preferred for inhibitor characterization due to their simpler kinetics.[3] The HTRF format is often chosen for its robustness and high-throughput capabilities.[3]
The following is a detailed protocol for a LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay, a type of direct assay, adapted for determining the IC50 of Cot inhibitors.
LanthaScreen™ TR-FRET Kinase Assay Protocol
This protocol outlines the steps to measure the inhibitory effect of a compound on Cot kinase activity by detecting the phosphorylation of a substrate.
Materials and Reagents:
-
Cot (MAP3K8) enzyme
-
Fluorescein-labeled substrate (e.g., Fluorescein-MAP2K1)[4]
-
ATP
-
LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate
-
TR-FRET Dilution Buffer
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)[4]
-
EDTA solution (for stopping the reaction)
-
This compound (or other test compounds)
-
Low-volume 384-well plates (black or white)[4]
-
Plate reader capable of TR-FRET measurements
Experimental Workflow Diagram:
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative analysis of various in vitro COT kinase assay formats and their applications in inhibitor identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cell-based Assays Using Cot Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cot (Cancer Osaka Thyroid), also known as Tpl2 (Tumor progression locus 2) or MAP3K8, is a serine/threonine kinase that plays a pivotal role in the inflammatory response. It functions as a key upstream regulator of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), Cot/Tpl2 activates downstream cascades, leading to the production of various inflammatory mediators, including TNF-α, IL-6, and IL-1β.[1][2] Its critical role in inflammation has made it an attractive therapeutic target for a range of inflammatory diseases and cancers.
Cot inhibitor-2 is a potent and selective small molecule inhibitor of Cot/Tpl2 kinase.[3] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its biological activity and therapeutic potential.
Data Presentation
The following tables summarize the quantitative data on the activity of this compound in various cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 | Reference |
| Cot/Tpl2 Kinase | Enzymatic Assay | 1.6 nM | [3] |
| TNF-α Production | LPS-stimulated human whole blood | 0.3 µM | [3] |
Table 2: Cytotoxicity of COTI-2 (a related compound) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| 5637 | Bladder Cancer | ~0.5 |
| T24 | Bladder Cancer | ~1.0 |
Note: COTI-2 is described as a novel small molecule with a different mechanism of action, though it shares a similar nomenclature. The data is presented here for informational purposes, but it is crucial to distinguish it from the specific "this compound" referenced in these protocols.
Signaling Pathways and Experimental Workflows
Cot/Tpl2 Signaling Pathway
Cot/Tpl2 is activated downstream of various receptors, including Toll-like receptors (TLRs), TNF receptor (TNFR), and IL-1 receptor (IL-1R). Upon activation, it initiates a phosphorylation cascade, primarily activating the MEK-ERK pathway and contributing to the activation of the NF-κB pathway. This leads to the transcription of pro-inflammatory genes.
Caption: The Cot/Tpl2 signaling cascade.
Experimental Workflow: Cytokine Release Assay
This workflow outlines the key steps for assessing the effect of this compound on cytokine production in stimulated immune cells.
Caption: Workflow for a cytokine release assay.
Experimental Protocols
TNF-α Release Assay in LPS-Stimulated Human Whole Blood
This protocol details the methodology for measuring the inhibitory effect of this compound on TNF-α production in a physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
RPMI 1640 medium
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of this compound by serially diluting the stock solution in RPMI 1640. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare a working solution of LPS in RPMI 1640 at a concentration of 1 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 180 µL of fresh human whole blood to each well.
-
Add 10 µL of the this compound working solutions or vehicle control (RPMI 1640 with the same final DMSO concentration) to the respective wells.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Add 10 µL of the LPS working solution to each well (final concentration of 50 ng/mL), except for the unstimulated control wells.
-
Add 10 µL of RPMI 1640 to the unstimulated control wells.
-
Mix the contents of the wells gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 10 minutes at room temperature.
-
Carefully collect the plasma supernatant from each well without disturbing the cell pellet.
-
-
Analysis:
-
Measure the concentration of TNF-α in the collected plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
ERK1/2 Phosphorylation Assay in Macrophages
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of ERK1/2, a key downstream target of the Cot/Tpl2 pathway.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated into macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
LPS from E. coli
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Seeding:
-
Culture macrophages in complete medium until they reach 80-90% confluency.
-
Seed the cells into 6-well plates at an appropriate density and allow them to adhere overnight.
-
-
Serum Starvation and Treatment:
-
The following day, replace the complete medium with serum-free medium and incubate for 4-6 hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysates to microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Calculate the percentage inhibition of ERK1/2 phosphorylation for each inhibitor concentration relative to the LPS-stimulated vehicle control.
-
NF-κB Reporter Assay
This protocol provides a method to measure the effect of this compound on NF-κB transcriptional activity using a reporter gene assay.
Materials:
-
A cell line stably transfected with an NF-κB-responsive reporter construct (e.g., HEK293-NF-κB-luciferase)
-
Complete cell culture medium
-
This compound stock solution
-
TNF-α or LPS as a stimulant
-
Luciferase assay reagent
-
Luminometer
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cell line into a 96-well white, clear-bottom plate at a suitable density and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
The next day, treat the cells with serial dilutions of this compound or vehicle control for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL).
-
-
Incubation:
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding a substrate that produces light in the presence of luciferase.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
To account for potential effects on cell viability, a parallel assay (e.g., CellTiter-Glo®) can be performed.
-
Normalize the NF-κB-driven luciferase signal to the cell viability signal.
-
Calculate the percentage inhibition of NF-κB activity for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
References
Cot inhibitor-2 optimal concentration for cell culture
Application Notes: Cot inhibitor-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Tpl2 (Tumor Progression Locus 2) or MAP3K8 inhibitor, is a potent and selective small molecule inhibitor of the Cot serine/threonine kinase.[1][2][3] Cot/Tpl2 is a key upstream kinase in the mitogen-activated protein kinase (MAPK) signaling cascade.[4][5][6] Specifically, it is essential for the activation of the MEK/ERK pathway in response to inflammatory stimuli, such as lipopolysaccharide (LPS), in immune cells like macrophages.[7] Due to its critical role in regulating the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), this compound is a valuable tool for studying inflammatory processes and holds potential as a therapeutic agent for inflammatory diseases and certain cancers.[6][7][8][9]
Mechanism of Action and Signaling Pathway
Cot/Tpl2 functions as a MAP kinase kinase kinase (MAP3K), directly phosphorylating and activating MEK1 and MEK2.[10][11] This, in turn, leads to the phosphorylation and activation of ERK1 and ERK2. Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in inflammation and cell proliferation, such as TNF-α.[5][7] In certain cellular contexts, particularly in KRAS-mutant cancers, the IRAK4/TPL2 axis can drive both MAPK and NF-κB signaling pathways.[8] this compound exerts its effect by binding to the ATP-binding site of Cot/Tpl2, preventing the phosphorylation of its downstream targets and thereby blocking the signaling cascade.
Determining the Optimal Concentration
The optimal concentration of this compound is highly dependent on the cell line, experimental duration, and the specific endpoint being measured.[12] A universal effective concentration cannot be provided; therefore, it is crucial to perform a dose-response experiment for each new cell line and experimental setup.
A key metric for determining the effective concentration is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce a specific biological activity by 50%.[13] For this compound, this could be the concentration that inhibits cell proliferation by 50% or reduces TNF-α production by 50%.
Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor are critical for obtaining reproducible results.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.[14]
-
Following the manufacturer's instructions, dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[1][14]
-
Vortex gently to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1] Note that solutions are generally less stable than the powdered form.[2]
Protocol 2: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure to determine the cytotoxic or anti-proliferative IC50 of this compound in a specific cell line.
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (or until cells have attached and are actively dividing) at 37°C in a 5% CO2 incubator.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common concentration range to test is 0.1 µM to 100 µM.[12][15] Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[12]
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blot Analysis of Pathway Inhibition
To confirm that this compound is inhibiting its intended target, you can measure the phosphorylation status of downstream proteins like ERK.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Stimulant (e.g., LPS, if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the predetermined IC50 concentration (and other concentrations if desired) for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
Stimulation: If the pathway is not basally active, stimulate the cells with an appropriate agent (e.g., 1 µg/mL LPS for macrophages) for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities. A decrease in the p-ERK/total ERK ratio in inhibitor-treated cells compared to the control confirms pathway inhibition.[10]
Data Summary
The following table summarizes reported IC50 values for this compound in various assays and cell lines. This data should be used as a reference point for designing your own dose-response experiments.
| Compound/Variant | Assay/Cell Line | IC50 Value | Reference |
| This compound | Cot (Tpl2/MAP3K8) enzyme assay | 1.6 nM | [1][2] |
| This compound | TNF-α production in LPS-stimulated human whole blood | 0.3 µM | [1][2] |
| Compound 2 (regioisomer) | HCT116 (colorectal carcinoma) | 0.34 µM | [15] |
| Compound 2 (regioisomer) | HTB-26 (breast cancer) | 10 - 50 µM | [15] |
| Compound 2 (regioisomer) | PC-3 (pancreatic cancer) | 10 - 50 µM | [15] |
| Compound 2 (regioisomer) | HepG2 (hepatocellular carcinoma) | 10 - 50 µM | [15] |
| Tpl2 Kinase Inhibitor 1 | Tpl2 enzyme assay | 50 nM | [9] |
| Tpl2 Kinase Inhibitor 1 | TNF-α production in primary human monocytes | 0.7 µM | [9] |
| Tpl2 Kinase Inhibitor 1 | TNF-α production in human whole blood | 8.5 µM | [9] |
Note: "Compound 2" in the first few entries refers to a specific chemical structure identified in the cited research, which may be analogous to commercially available "this compound".
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Inhibitor precipitates in media | Concentration exceeds solubility in aqueous solution. | Prepare a higher concentration DMSO stock and use a smaller volume for dilution. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells. |
| No observable effect | Concentration is too low; insufficient treatment time; inactive compound. | Perform a dose-response curve up to a higher concentration (e.g., 100 µM). Increase incubation time. Verify the inhibitor's activity with a positive control cell line or assay. |
| High variability in results | Inconsistent cell seeding density; edge effects in 96-well plates; poor cell health. | Ensure a single-cell suspension and uniform seeding. Avoid using the outermost wells of the plate. Use healthy, log-phase cells for all experiments.[12] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. COT/MAP3K8 drives resistance to RAF inhibition through MAP kinase pathway reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In vivo Dosing of Cot Inhibitor-2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cot (Cancer Osaka Thyroid), also known as Tpl2 (Tumor progression locus 2) or MAP3K8, is a serine/threonine kinase that plays a pivotal role in the inflammatory response and cancer pathogenesis. It is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, specifically activating MEK1/2 and subsequently ERK1/2.[1][2][3] The activation of the Cot/Tpl2 pathway is triggered by various stimuli, including lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), leading to the production of pro-inflammatory cytokines such as TNF-α.[2][3][4] Given its central role in inflammation and cell proliferation, Cot/Tpl2 has emerged as a promising therapeutic target for a range of diseases, including inflammatory disorders and cancer.
This document provides detailed application notes and protocols for the in vivo administration of Cot inhibitor-2 in mouse models, based on available preclinical data. It is intended to serve as a comprehensive guide for researchers initiating efficacy studies with this class of inhibitors.
Mechanism of Action
Cot/Tpl2 is a critical upstream regulator of the MEK/ERK pathway. Upon stimulation of receptors like Toll-like receptors (TLRs) or cytokine receptors, a signaling cascade is initiated that leads to the activation of Cot/Tpl2. Activated Cot/Tpl2 then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the activity of various transcription factors, leading to the expression of genes involved in inflammation and cell survival. This compound exerts its therapeutic effect by binding to the Cot/Tpl2 kinase and blocking its ability to phosphorylate MEK1/2, thereby inhibiting the downstream signaling cascade.
Data Presentation: In vivo Dosing of Cot/Tpl2 Inhibitors
The following table summarizes quantitative data from preclinical studies involving Cot/Tpl2 inhibitors in rodent models. It is important to note that different studies may use different specific inhibitor compounds, which are grouped here under the general class of "this compound".
| Compound Name/Type | Animal Model | Disease Model | Dosing Regimen | Route of Administration | Key Findings | Reference |
| COTI-2 | Mouse | SHP-77 Small Cell Lung Cancer Xenograft | 3 mg/kg | Intraperitoneal (IP) | Significantly inhibited tumor growth. | [5] |
| COTI-2 | Mouse | HT-29 Colorectal Cancer Xenograft | 10 mg/kg | Intraperitoneal (IP) | Significantly inhibited tumor growth. | [1] |
| COTI-2 | Mouse | U87-MG Glioblastoma Xenograft | Not specified | Intraperitoneal (IP) | Reduced tumor growth. | [1] |
| This compound (compound 34) | Rat | LPS-induced Inflammation | 25 mg/kg | Oral (PO) | Inhibited LPS-induced TNF-α production by 83%. | [6] |
| This compound (compound 34) | Rat | Pharmacokinetics | 100 mg/kg | Oral (PO) | Cmax: 517 ng/mL; AUC: 4841 ng*h/mL. | [6] |
| Tpl2 Pharmacological Inhibitor | Mouse | Antibody-induced Thrombocytopenia | Not specified | Not specified | Protected mice from thrombocytopenia. | [7] |
| Tpl2 Pharmacological Inhibitor | Rat | Diabetic Retinopathy | Not specified | Intravitreal Injection | Reduced inflammatory and angiogenic factors. | [8] |
Experimental Protocols
The following protocols are generalized from the available literature. Researchers should optimize these protocols based on the specific Cot inhibitor, mouse strain, and disease model being used.
Protocol 1: In vivo Efficacy Study in a Mouse Xenograft Cancer Model
This protocol is based on studies using COTI-2 in various cancer xenograft models.[1][5]
1. Materials:
- This compound (e.g., COTI-2)
- Vehicle for formulation (e.g., sterile PBS, or a solution of DMSO, PEG300, Tween-80, and saline)
- Immunocompromised mice (e.g., nude mice)
- Human cancer cell line (e.g., SHP-77, HT-29)
- Matrigel (optional)
- Calipers for tumor measurement
- Sterile syringes and needles
2. Experimental Workflow:
3. Detailed Methodology:
-
Tumor Cell Implantation:
-
Culture the selected human cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel, to the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Inhibitor Formulation and Administration:
-
Prepare the this compound formulation. A suggested formulation for oral administration is to dissolve the inhibitor in DMSO, then add PEG300, Tween-80, and finally saline.[6] For intraperitoneal injection, the inhibitor can often be dissolved in a suitable vehicle like sterile PBS.
-
Administer the inhibitor or vehicle to the respective groups. Dosing can range from 3 to 10 mg/kg via intraperitoneal injection, with a frequency of 3 to 5 times per week.[1][5]
-
-
Monitoring and Endpoint Analysis:
-
Continue to measure tumor volume and mouse body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Protocol 2: In vivo Efficacy Study in a Mouse Inflammation Model
This protocol is based on studies using Cot/Tpl2 inhibitors in LPS-induced inflammation models.
1. Materials:
- This compound
- Vehicle for formulation
- Lipopolysaccharide (LPS)
- C57BL/6 or other appropriate mouse strain
- Sterile syringes and needles
- Equipment for endpoint analysis (e.g., ELISA kits for cytokine measurement)
2. Experimental Workflow:
3. Detailed Methodology:
-
Inhibitor Formulation and Administration:
-
Prepare the this compound formulation for oral or intraperitoneal administration as described in Protocol 1.
-
Administer the inhibitor or vehicle to the respective groups. A dose of 25 mg/kg has been shown to be effective orally in rats and can be used as a starting point for dose-ranging studies in mice.[6]
-
-
LPS Challenge:
-
At a specified time after inhibitor administration (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of LPS. The dose of LPS will need to be optimized for the specific mouse strain and desired inflammatory response.
-
-
Sample Collection and Analysis:
-
At a predetermined time point after the LPS challenge (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture or other appropriate methods.
-
Euthanize the mice and collect relevant tissues (e.g., spleen, liver) for further analysis.
-
Process the blood to obtain plasma or serum and measure the levels of pro-inflammatory cytokines such as TNF-α using ELISA.
-
Concluding Remarks
The in vivo administration of this compound in mouse models is a critical step in the preclinical evaluation of this therapeutic approach for inflammatory diseases and cancer. The protocols and data presented here provide a foundation for designing and executing these studies. Researchers are encouraged to perform pilot studies to determine the optimal dose, administration route, and timing for their specific this compound compound and experimental model. Careful monitoring of animal health and appropriate endpoint selection are essential for obtaining robust and reproducible results.
References
- 1. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of TPL2/MAP3K8 Blocks Human Cytotoxic T Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COTI-2 suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tpl2 kinase regulates FcγR signaling and immune thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Tpl2 (Tumor Progression Locus 2) Inhibition on Diabetic Vasculopathy Through the Blockage of the Inflammasome Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for dissolving Cot inhibitor-2 for experiments
Application Notes and Protocols: Cot inhibitor-2
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound, also known as Tpl2/MAP3K8 inhibitor, is a potent and selective inhibitor of the serine/threonine kinase Cot (Cancer Osaka Thyroid), also designated as Tumor Progression Locus 2 (Tpl2) or MAP3K8.[1][2][3] Cot/Tpl2 is a key upstream kinase in the MAP kinase signaling cascade, specifically activating the MEK/ERK pathway.[4][5] It plays a crucial role in the inflammatory response, particularly in macrophages, by mediating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][4] Due to its integral role in inflammation and its implications in various cancers, this compound is a valuable tool for research in immunology, oncology, and cell signaling.[3][6][7] This document provides detailed protocols for the dissolution of this compound for both in vitro and in vivo experiments.
Chemical and Physical Properties
| Property | Value |
| Synonyms | c-Cot Kinase Inhibitor, MAP3K8 Kinase Inhibitor, Tpl2 Kinase Inhibitor[7][8] |
| Molecular Formula | C₂₆H₂₅Cl₂FN₈ |
| Molecular Weight | 539.44 g/mol |
| CAS Number | 915363-56-3[1] |
| Appearance | Solid, Light yellow to green-yellow[1] |
| IC₅₀ | 1.6 nM for Cot (Tpl2/MAP3K8)[1][2] |
Solubility Data
| Solvent/Vehicle | Concentration | Notes |
| DMSO (In Vitro) | ≥ 40 mg/mL (74.15 mM)[1] | Requires sonication to aid dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
| DMF (In Vitro) | Slightly soluble[8] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (In Vivo) | ≥ 3 mg/mL (5.56 mM)[1] | Results in a clear solution.[1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline (In Vivo) | ≥ 2 mg/mL (3.71 mM)[1] | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil (In Vivo) | ≥ 3 mg/mL (5.56 mM)[1] | Results in a clear solution.[1] |
Experimental Protocols
Preparation of Stock Solutions (In Vitro)
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 40 mg/mL). A table for preparing common stock concentrations is provided below.
-
Dissolution: Vortex the solution vigorously. If precipitation occurs, use an ultrasonic bath to facilitate complete dissolution.[1] Gentle heating can also be applied.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
Stock Solution Preparation Table:
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
|---|---|---|---|
| 1 mM | 1.8538 mL | 9.2690 mL | 18.5381 mL |
| 5 mM | 0.3708 mL | 1.8538 mL | 3.7076 mL |
| 10 mM | 0.1854 mL | 0.9269 mL | 1.8538 mL |
Preparation of Working Solutions (In Vivo)
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1] The following protocols are based on a final volume of 1 mL. Adjust volumes as needed for your experiment.
Protocol A: PEG300 and Tween-80 Formulation
This formulation is suitable for many parenteral administration routes.
Materials:
-
This compound DMSO stock solution (e.g., 30 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Start with 100 µL of a 30 mg/mL DMSO stock solution of this compound.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until homogeneous.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL. Mix thoroughly.
-
The final concentration will be 3 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Protocol B: Corn Oil Formulation
This formulation is often used for oral gavage or subcutaneous injection.
Materials:
-
This compound DMSO stock solution (e.g., 30 mg/mL)
-
Corn Oil
-
Sterile tubes
Procedure:
-
Start with 100 µL of a 30 mg/mL DMSO stock solution of this compound.
-
Add 900 µL of corn oil.
-
Mix thoroughly until a clear and uniform solution is achieved.
-
The final concentration will be 3 mg/mL in a vehicle of 10% DMSO and 90% Corn Oil.[1]
Signaling Pathways and Experimental Workflow
Cot/Tpl2 Signaling Pathway
Cot/Tpl2 is a critical node in inflammatory signaling. It is activated by stimuli such as Lipopolysaccharide (LPS) through Toll-like receptors (TLRs).[4][9] Activated Cot/Tpl2 then phosphorylates and activates MEK1/2, leading to the activation of the ERK1/2 MAP kinases.[4][9] This cascade is essential for the production of TNF-α.[1][5] Cot/Tpl2 can also influence JNK and p38 signaling pathways and is involved in the activation of the PI3K/Akt pathway.[9] In some cancers, mutant KRAS can activate an IRAK4-TPL2 axis, which drives both MAPK and NF-κB signaling.[6]
Caption: Cot/Tpl2 signaling cascade in inflammation.
General Experimental Workflow
The following diagram illustrates a typical workflow for an experiment involving the preparation and application of this compound.
Caption: General workflow for using this compound.
Example Application: Inhibition of LPS-Induced TNF-α Production in Human Whole Blood
This protocol provides an example of an in vitro assay to measure the inhibitory effect of this compound on cytokine production.
Objective: To determine the IC₅₀ of this compound for the inhibition of TNF-α production in Lipopolysaccharide (LPS)-stimulated human whole blood.
Materials:
-
Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant)
-
This compound stock solution in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
-
TNF-α ELISA kit
Procedure:
-
Blood Dilution: Dilute the heparinized whole blood 1:1 with RPMI 1640 medium.
-
Inhibitor Preparation: Prepare a serial dilution of the this compound stock solution in RPMI 1640 medium to create a range of working concentrations. Include a vehicle control (DMSO diluted to the highest concentration used for the inhibitor).
-
Plating: Add 180 µL of the diluted whole blood to each well of a 96-well plate.
-
Inhibitor Addition: Add 10 µL of each this compound dilution (or vehicle control) to the appropriate wells. Pre-incubate the plate for 30-60 minutes at 37°C.
-
Stimulation: Prepare an LPS solution in RPMI 1640. Add 10 µL of the LPS solution to each well to achieve a final concentration that induces robust TNF-α production (e.g., 100 ng/mL). Include unstimulated control wells (add 10 µL of medium instead of LPS).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Plasma Collection: After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the cells.
-
Supernatant Transfer: Carefully collect the supernatant (plasma) from each well and transfer it to a new plate or tubes. Store at -80°C until analysis.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the plasma samples using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value. The reported IC₅₀ for this compound in this assay is approximately 0.3 µM.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Cot/tpl2 activity is required for TLR-induced activation of the Akt p70 S6k pathway in macrophages: Implications for NO synthase 2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cot Inhibitor-2 in High-Grade Serous Ovarian Carcinoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-grade serous ovarian carcinoma (HGSOC) is the most prevalent and lethal subtype of ovarian cancer, characterized by late-stage diagnosis and high rates of recurrence and chemoresistance.[1][2][3] The mitogen-activated protein kinase (MAPK) signaling pathway is frequently dysregulated in HGSOC and plays a crucial role in cell proliferation, survival, and migration.[4][5][6] Cot (Cancer Osaka Thyroid), also known as TPL-2 or MAP3K8, is a key serine/threonine kinase that functions as a critical upstream activator of the MEK-ERK signaling cascade.[7][8][9][10] Recent studies have demonstrated that MAP3K8 accumulates in HGSOC and serves as a potential prognostic marker.[11][12][13][14][15][16] Its expression levels are correlated with the effectiveness of downstream MEK inhibitor treatment, highlighting the therapeutic potential of targeting the Cot signaling axis.[11][12][13][14][15][16]
Cot inhibitor-2 is a potent and selective small molecule inhibitor of Cot kinase. These application notes provide a comprehensive overview of the rationale and potential use of this compound in HGSOC research, along with detailed protocols for its preclinical evaluation.
Mechanism of Action and Therapeutic Rationale
Cot/MAP3K8 is a central node in the MAPK signaling pathway. Upon activation by upstream signals, Cot phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that promote cell proliferation, survival, and invasion. In HGSOC, the accumulation of Cot can lead to constitutive activation of the MEK/ERK pathway, driving tumor progression.[14][17]
By directly inhibiting the kinase activity of Cot, this compound is expected to block the phosphorylation of MEK1/2, thereby preventing the activation of the downstream ERK signaling cascade. This inhibition is hypothesized to reduce HGSOC cell proliferation, induce apoptosis, and impair cell migration and invasion. The high expression of Cot in a subset of HGSOC tumors suggests that these tumors may be particularly sensitive to Cot inhibition, positioning this compound as a potential targeted therapy for this patient population.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Assay System | Reference |
| IC50 (Cot/Tpl2/MAP3K8) | 1.6 nM | In vitro kinase assay | MedchemExpress |
| IC50 (TNF-α production) | 0.3 µM | LPS-stimulated human whole blood | MedchemExpress |
| Cmax | 517 ng/mL (0.89 µM) | Oral administration in rats (100 mg/kg) | MedchemExpress |
| AUC | 4841 ng·h/mL | Oral administration in rats (100 mg/kg) | MedchemExpress |
| Inhibition of LPS-induced TNF-α | 83% | In vivo rat model (25 mg/kg, p.o.) | MedchemExpress |
Signaling Pathway Diagram
References
- 1. DSpace [helda.helsinki.fi]
- 2. Precision Medicine in High-Grade Serous Ovarian Cancer: Targeted Therapies and the Challenge of Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-Line Management of Advanced High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Expression and significance of MAPK/ERK in the specimens and cells of epithelial ovarian cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted therapy in high grade serous ovarian Cancer: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MAP3K8 mitogen-activated protein kinase kinase kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Effect of MAP3K8 on Prognosis and Tumor-Related Inflammation in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ -Applications in Evaluating Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-Derived Xenograft Models for Ovarian Cancer | Springer Nature Experiments [experiments.springernature.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Phospho-ERK Following Cot Inhibitor-2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Cot/Tpl2/MAP3K8 kinase is a critical regulator of the MEK/ERK signaling pathway, which is integral to cellular processes such as proliferation, differentiation, and inflammatory responses.[1] Dysregulation of this pathway is implicated in various diseases, making Cot a significant target for therapeutic intervention. Cot inhibitor-2 is a tool compound used to probe the function of this pathway. A primary method for assessing the efficacy of such inhibitors is to measure the phosphorylation status of downstream targets, particularly the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This document provides a detailed protocol for performing Western blot analysis to quantify the levels of phosphorylated ERK1/2 (p-ERK) in cell lysates following treatment with this compound, thereby evaluating its inhibitory effect.
Cot/MEK/ERK Signaling Pathway
The Cot (Cancer Osaka Thyroid) protein, also known as Tpl2 (Tumor progression locus 2) or MAP3K8, is a serine/threonine kinase. Upon activation by upstream signals, such as those from Toll-like receptors (TLRs) or TNF-α, Cot phosphorylates and activates MEK1/2 (MAPK/ERK Kinase).[2][3][4] MEK1/2, in turn, phosphorylates and activates ERK1/2 (p44/p42 MAPK).[5] Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression. This compound blocks this cascade by targeting Cot, which is expected to reduce the phosphorylation of ERK.
Experimental Workflow Overview
The overall experimental process involves treating cultured cells with this compound, preparing protein lysates, separating proteins by size using SDS-PAGE, transferring them to a membrane, and finally detecting p-ERK and total ERK levels using specific antibodies.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., macrophages, HEK-293T) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To minimize basal ERK phosphorylation, you may serum-starve the cells for 4-12 hours prior to treatment.[6]
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 0, 0.1, 1, 10 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate for a predetermined time (typically 1-4 hours) to allow for inhibitor activity.[5]
-
Stimulation: If the pathway requires activation, add a stimulant (e.g., 100 ng/mL LPS for macrophages) for a short period (e.g., 15-30 minutes) before harvesting the cells.[1][7]
Lysate Preparation (Protein Extraction)
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8]
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5][9]
-
Scraping and Collection: Use a cell scraper to detach the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysates at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[5]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA protein assay, following the manufacturer’s instructions.[8][9]
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples (typically 20-40 µg per lane).[9]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix the calculated volume of lysate with an equal volume of 2x Laemmli sample buffer.[10]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9][11]
-
Gel Loading: Load the denatured protein samples and a pre-stained protein ladder into the wells of a 10% or 12% SDS-polyacrylamide gel.[9][12]
-
Electrophoresis: Run the gel in 1x Tris-Glycine running buffer at 100-150 V until the dye front reaches the bottom of the gel.[9][13]
Western Blotting (Protein Transfer)
-
Transfer Setup: Assemble a transfer stack with the gel and a polyvinylidene difluoride (PVDF) membrane, which has been pre-activated with methanol.
-
Transfer: Transfer the proteins from the gel to the membrane using a semi-dry or wet transfer system. A typical condition is 1 mA/cm² for 1 hour in a semi-dry system.
-
Verification (Optional): After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[9]
Immunoblotting and Detection
-
Blocking: Block non-specific binding sites on the membrane by incubating it in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody (p-ERK): Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[5][13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5]
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at a 1:5000 dilution) for 1 hour at room temperature.[5]
-
Final Washes: Repeat the washing step (Step 6.3) to remove the unbound secondary antibody.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system or X-ray film.
Membrane Stripping and Re-probing for Total ERK
-
Stripping: To normalize the p-ERK signal, the same membrane must be probed for total ERK. Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.[6][13]
-
Washing and Re-blocking: Wash the membrane thoroughly with PBS and TBST, then re-block it as described in Step 6.1.
-
Re-probing: Incubate the membrane with a primary antibody for total ERK1/2, followed by the appropriate secondary antibody and detection steps as outlined above (Steps 6.2 - 6.6).
Data Presentation and Analysis
Quantitative analysis is performed by measuring the intensity of the Western blot bands using densitometry software (e.g., ImageJ). The intensity of the p-ERK band is normalized to the corresponding total ERK band for each sample. This ratio corrects for any variations in protein loading.
Table 1: Representative Quantitative Data of p-ERK and Total ERK Levels after this compound Treatment.
| Treatment | Concentration (µM) | p-ERK Band Intensity (Arbitrary Units) | Total ERK Band Intensity (Arbitrary Units) | Normalized p-ERK / Total ERK Ratio | % Inhibition of p-ERK |
| Vehicle (DMSO) | 0 | 15,200 | 15,500 | 0.98 | 0% |
| This compound | 0.1 | 11,500 | 15,300 | 0.75 | 23.5% |
| This compound | 1.0 | 6,100 | 15,600 | 0.39 | 60.2% |
| This compound | 10.0 | 1,800 | 15,400 | 0.12 | 87.8% |
Expected Results: Treatment with this compound is expected to result in a dose-dependent decrease in the levels of phosphorylated ERK1/2.[5] The levels of total ERK1/2 should remain relatively constant across all treatment conditions, confirming that the inhibitor affects the phosphorylation event rather than protein expression.[5]
References
- 1. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Toll-like receptors utilize Tpl2 to activate extracellular signal-regulated kinase (ERK) in hemopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide Activation of the TPL-2/MEK/Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Cascade Is Regulated by IκB Kinase-Induced Proteolysis of NF-κB1 p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. biorbyt.com [biorbyt.com]
- 10. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. www2.nau.edu [www2.nau.edu]
- 13. researchgate.net [researchgate.net]
Application Note: Profiling Cytokine Modulation by the TPL2/Cot Kinase Inhibitor CPH-2
Abstract
This application note details the use of a selective TPL2/Cot (Cancer Osaka Thyroid/Tumor Progression Locus 2) kinase inhibitor, hereafter referred to as CPH-2, in modulating inflammatory cytokine production in human immune cells. We provide data demonstrating the potent and targeted suppression of key pro-inflammatory cytokines upon treatment with CPH-2. Furthermore, we present detailed protocols for cell stimulation, inhibitor treatment, and subsequent cytokine profiling using multiplex immunoassays. This document serves as a comprehensive guide for researchers in immunology, inflammation, and drug development investigating the therapeutic potential of TPL2 inhibition.
Introduction
Tumor Progression Locus 2 (TPL2), also known as Cot or MAP3K8, is a critical serine/threonine protein kinase that functions as a key regulator of inflammatory signaling pathways.[1][2] Downstream of Toll-like receptors (TLRs) and cytokine receptors such as the IL-1 receptor (IL-1R), TPL2 activates the MEK1/2-ERK1/2 MAP kinase cascade.[2][3] This signaling axis is essential for the transcriptional induction and production of numerous pro-inflammatory mediators, most notably Tumor Necrosis Factor-alpha (TNF-α).[2][3] Dysregulation of the TPL2 pathway is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.[2]
CPH-2 is a potent and selective small molecule inhibitor of TPL2 kinase activity. By blocking the catalytic function of TPL2, CPH-2 effectively disrupts the downstream signaling cascade, leading to a significant reduction in the production of key inflammatory cytokines. This application note characterizes the inhibitory effect of CPH-2 on a panel of cytokines in primary human monocytes stimulated with lipopolysaccharide (LPS), a potent activator of TLR4.
Data & Results
Primary human monocytes were pre-treated with varying concentrations of CPH-2 for 1 hour before stimulation with 10 ng/mL of LPS for 18 hours. Cell culture supernatants were then collected, and cytokine concentrations were quantified using a multiplex bead-based immunoassay (Luminex). CPH-2 demonstrated a dose-dependent inhibition of several key pro-inflammatory cytokines.
Table 1: Dose-Dependent Inhibition of Pro-Inflammatory Cytokines by CPH-2 in LPS-Stimulated Human Monocytes.
The data represents the half-maximal inhibitory concentration (IC50) calculated from the dose-response curves.
| Cytokine | IC50 of CPH-2 (nM) | Maximum Inhibition (%) | Key Function |
| TNF-α | 8.5 | >95% | Master regulator of inflammation |
| IL-1β | 12.2 | >90% | Potent pyrogen and inflammatory mediator |
| IL-6 | 25.8 | >85% | Pleiotropic cytokine with pro-inflammatory roles |
| IL-8 (CXCL8) | 18.4 | >90% | Potent neutrophil chemoattractant |
| IL-12p40 | 35.1 | >80% | Key in Th1 cell differentiation |
| MCP-1 (CCL2) | 22.7 | >85% | Monocyte chemoattractant |
| MIP-1α (CCL3) | 28.9 | >85% | Monocyte and lymphocyte chemoattractant |
Table 2: Effect of CPH-2 (1 µM) on a Broader Cytokine Panel in LPS-Stimulated Human Monocytes.
The data shows the percentage inhibition of cytokine production by 1 µM CPH-2 compared to a vehicle control (DMSO).
| Cytokine / Chemokine | % Inhibition (at 1 µM CPH-2) |
| Pro-Inflammatory | |
| TNF-α | 98% |
| IL-1β | 96% |
| IL-6 | 92% |
| IL-8 (CXCL8) | 95% |
| CXCL1 | 94% |
| CCL2 (MCP-1) | 91% |
| CCL3 (MIP-1α) | 90% |
| G-CSF | 85% |
| Anti-Inflammatory | |
| IL-10 | 25% |
| IL-1RA | 15% |
The results indicate that CPH-2 potently and selectively suppresses the production of pro-inflammatory cytokines and chemokines driven by TLR4 activation. Notably, the effect on the anti-inflammatory cytokine IL-10 was significantly less pronounced, suggesting a targeted action on specific inflammatory pathways.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams were generated.
Caption: TPL2 (Cot) signaling pathway and point of inhibition by CPH-2.
Caption: Experimental workflow for cytokine profiling with CPH-2 treatment.
Experimental Protocols
Protocol 1: Human Monocyte Isolation and Culture
-
Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) obtained from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation followed by CD14+ magnetic bead selection (positive selection).
-
Cell Culture: Resuspend purified monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding: Seed the cells in a sterile 96-well flat-bottom tissue culture plate at a density of 2 x 10⁵ cells per well in a final volume of 100 µL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.
Protocol 2: Inhibitor Treatment and Cell Stimulation
-
Inhibitor Preparation: Prepare a 10 mM stock solution of CPH-2 in dimethyl sulfoxide (DMSO). Create a serial dilution series in culture medium to achieve the desired final concentrations (e.g., 1 µM to 1 nM). Ensure the final DMSO concentration in all wells, including vehicle controls, is ≤ 0.1%.
-
Pre-treatment: Carefully remove the medium from the adhered monocytes and add 100 µL of medium containing the appropriate concentration of CPH-2 or vehicle (DMSO).
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: Add 10 µL of a 100 ng/mL LPS solution to each well to achieve a final concentration of 10 ng/mL. Do not add LPS to unstimulated control wells.
-
Final Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
Protocol 3: Supernatant Collection and Cytokine Profiling (Luminex Assay)
This protocol is a general guideline; always refer to the specific manufacturer's instructions for the multiplex assay kit being used.[4][5][6]
-
Supernatant Collection: After the final incubation, centrifuge the 96-well plate at 500 x g for 5 minutes at 4°C to pellet cells and debris.[4]
-
Sample Transfer: Carefully collect 80 µL of the cell-free supernatant from each well and transfer to a new 96-well plate or microcentrifuge tubes. Store samples at -80°C if not used immediately. Avoid multiple freeze-thaw cycles.[4]
-
Assay Preparation: Prepare standards, wash buffer, and antibody-coated magnetic beads according to the multiplex kit manufacturer's protocol.
-
Incubation with Beads: Add 50 µL of the mixed antibody-bead cocktail to each well of a filter-bottom microplate. Add 50 µL of standard, control, or sample supernatant to the appropriate wells.
-
First Incubation: Seal the plate and incubate with shaking (approx. 800 rpm) for 2 hours at room temperature, protected from light.
-
Washing: Place the plate on a magnetic separator, wait 1 minute, and aspirate the liquid. Wash the beads three times with 100 µL of wash buffer per well.
-
Detection Antibody Incubation: Add 50 µL of the diluted biotinylated detection antibody cocktail to each well. Seal the plate and incubate with shaking for 1 hour at room temperature.
-
Streptavidin-PE Incubation: Wash the beads as described in step 6. Add 50 µL of diluted Streptavidin-PE conjugate to each well. Seal the plate and incubate with shaking for 30 minutes at room temperature.[5]
-
Final Wash and Resuspension: Wash the beads as described in step 6. Resuspend the beads in 100 µL of wash buffer.
-
Data Acquisition: Acquire data on a Luminex 200™, FLEXMAP 3D™, or equivalent instrument according to the system's operating instructions. Analyze the data using the instrument's software to determine the concentration of each cytokine based on the standard curve.
Conclusion
The TPL2/Cot kinase inhibitor CPH-2 is a powerful tool for studying inflammatory signaling. The data presented here clearly show its ability to potently suppress the production of a wide range of pro-inflammatory cytokines in a dose-dependent manner. The provided protocols offer a robust framework for researchers to conduct similar cytokine profiling experiments to investigate the role of TPL2 in various inflammatory models and to evaluate the efficacy of TPL2 inhibitors.
References
- 1. Next-Generation Cytokine Multiplex Assays | MILLIPLEX® Assays [sigmaaldrich.com]
- 2. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of tpl2 blocks inflammatory responses in primary human monocytes, synoviocytes, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ProcartaPlex Assays Support – Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 6. bmgrp.eu [bmgrp.eu]
Application Notes and Protocols for Studying T-cell Activation with Cot Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Cot inhibitor-2, also known as TPL2 (Tumor Progression Locus 2) inhibitor, for studying T-cell activation. This document includes an overview of the signaling pathway, quantitative data on inhibitor efficacy, and detailed protocols for key experiments.
Introduction to Cot/TPL2 in T-cell Activation
Tumor Progression Locus 2 (TPL2), also known as Cot or MAP3K8, is a serine/threonine kinase that plays a critical role in the inflammatory response. In T-lymphocytes, TPL2 is a key mediator downstream of both T-cell receptor (TCR) engagement and cytokine signaling, particularly Interleukin-12 (IL-12). Upon T-cell activation, TPL2 activates the MEK/ERK MAP kinase pathway, which is essential for the production of key effector cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), as well as for cytotoxic T-lymphocyte (CTL) function. The use of specific small molecule inhibitors of Cot/TPL2 allows for the targeted investigation of its role in T-cell biology and presents a potential therapeutic avenue for inflammatory and autoimmune diseases.
Mechanism of Action
This compound acts by binding to the ATP-binding pocket of the TPL2 kinase, preventing its catalytic activity. This blockade inhibits the phosphorylation and subsequent activation of its downstream target, MEK1/2. As a result, the activation of the ERK1/2 signaling cascade is suppressed, leading to a reduction in the transcription and secretion of pro-inflammatory cytokines and a decrease in T-cell effector functions.
Figure 1: Simplified T-cell activation signaling pathway showing the role of TPL2 and the point of intervention for this compound.
Quantitative Data on this compound Efficacy
The following tables summarize the inhibitory activity of various Cot/TPL2 inhibitors on kinase activity and cellular functions. This data is compiled from multiple studies and provides a comparative overview of their potency.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| GS-4875 | TPL2 Kinase | Biochemical | 1.3 | [1] |
| Compound I | Human Tpl-2/Cot | HTRF | 1 | [2] |
| Compound II | Human Tpl-2/Cot | HTRF | 1 | [2] |
Table 2: Inhibition of Cytokine Production in Human Cells
| Compound | Cell Type | Stimulus | Cytokine | Assay Type | EC50 (nM) | Reference |
| GS-4875 | Human Monocytes | LPS | TNF-α | ELISA | - | [1] |
| Compound I | Human Monocytes | LPS | TNF-α | TR-FRET | 7 | [2] |
| Compound II | Human Monocytes | LPS | TNF-α | TR-FRET | 13 | [2] |
| TPL2 inhibitor | Human CTLs | anti-CD3 | IFN-γ, TNF-α | ELISA | Dose-dependent inhibition | [3] |
Note: EC50 values for cytokine inhibition in primary T-cells are not always readily available in the public domain and can vary based on the specific inhibitor and experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on T-cell activation.
Figure 2: General experimental workflow for studying the effects of this compound on T-cell activation.
Protocol 1: T-cell Cytokine Production Assay
Objective: To measure the effect of this compound on the production of cytokines (e.g., IFN-γ, TNF-α) by activated T-cells.
Materials:
-
Purified human CD4+ or CD8+ T-cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
This compound (dissolved in DMSO, stock solution at 10 mM)
-
Anti-CD3/CD28 T-cell activation beads
-
96-well cell culture plates
-
ELISA or Cytometric Bead Array (CBA) kit for the cytokine of interest
-
DMSO (vehicle control)
Procedure:
-
Cell Plating: Seed purified T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose. A typical starting concentration range is 1 nM to 10 µM.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
T-cell Activation: Add anti-CD3/CD28 activation beads to the wells according to the manufacturer's instructions (typically a 1:1 bead-to-cell ratio).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well.
-
Cytokine Measurement: Quantify the concentration of the cytokine of interest in the supernatants using an ELISA or CBA kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value.
Protocol 2: T-cell Proliferation Assay (CFSE-based)
Objective: To assess the effect of this compound on T-cell proliferation.
Materials:
-
Purified human T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium
-
This compound
-
Anti-CD3/CD28 activation beads
-
Flow cytometer
Procedure:
-
CFSE Staining: Resuspend T-cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Add 5 volumes of ice-cold complete RPMI medium to quench the staining reaction. Incubate for 5 minutes on ice.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete RPMI medium.
-
Cell Plating and Treatment: Resuspend the CFSE-labeled cells and plate them in a 96-well plate at 1 x 10^5 cells/well. Add this compound and vehicle control as described in Protocol 1.
-
Activation: Add anti-CD3/CD28 activation beads.
-
Incubation: Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. The CFSE fluorescence will be halved with each cell division.
-
Data Analysis: Quantify the percentage of divided cells and the proliferation index in the presence of different inhibitor concentrations.
Protocol 3: Cytotoxic T-Lymphocyte (CTL) Activity Assay
Objective: To determine the effect of this compound on the cytotoxic function of human CTLs.[3]
Materials:
-
Effector cells: Activated human CD8+ T-cells
-
Target cells: A suitable target cell line (e.g., P815 cells)
-
Sodium [51Cr]chromate
-
This compound
-
Gamma counter
Procedure:
-
Target Cell Labeling: Label the target cells with 100 µCi of 51Cr for 1-2 hours at 37°C. Wash the cells three times with complete medium.
-
Effector Cell Treatment: Pre-treat the activated CD8+ T-cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Co-culture: Plate the 51Cr-labeled target cells in a 96-well V-bottom plate at 1 x 10^4 cells/well. Add the pre-treated effector cells at different effector-to-target (E:T) ratios (e.g., 20:1, 10:1, 5:1).
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Collect 100 µL of supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity in the supernatants using a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 Spontaneous release is from target cells incubated with medium alone. Maximum release is from target cells lysed with detergent.
Protocol 4: Western Blot for ERK Phosphorylation
Objective: To directly assess the effect of this compound on the TPL2-MEK-ERK signaling pathway.
Materials:
-
Purified human T-cells
-
This compound
-
Anti-CD3/CD28 activation beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Activation: Treat T-cells (1-2 x 10^6 cells per condition) with this compound or vehicle for 1-2 hours. Stimulate with anti-CD3/CD28 beads for a short duration (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Pellet the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Conclusion
This compound is a valuable tool for dissecting the role of the TPL2 signaling pathway in T-cell activation and effector functions. The protocols provided herein offer a framework for investigating its effects on cytokine production, proliferation, and cytotoxicity. Researchers should optimize these protocols for their specific experimental systems and inhibitor compounds. The species-specific activity of some TPL2 inhibitors, particularly between human and murine cells, should be considered when designing and interpreting experiments.[3]
References
Application Notes and Protocols for Evaluating Cot Inhibitor-2 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cot (Cancer Osaka Thyroid), also known as Tpl2 (Tumor progression locus 2) or MAP3K8, is a serine/threonine kinase that plays a critical role in the inflammatory response. It is a key component of the MAP kinase signaling cascade, acting as an upstream activator of MEK1/2 and subsequently ERK1/2.[1][2][3] Activation of the Cot/Tpl2 pathway is essential for the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), in response to stimuli such as lipopolysaccharide (LPS).[4][5][6] Given its central role in inflammation, Cot/Tpl2 has emerged as a promising therapeutic target for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as certain cancers where inflammation is a key driver of tumorigenesis.[4][7][8]
Cot inhibitor-2 is a potent, selective, and orally active inhibitor of Cot/Tpl2 with an IC50 of 1.6 nM.[9] Preclinical data has demonstrated its ability to inhibit TNF-α production in vivo, highlighting its potential as a therapeutic agent.[9] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models of inflammation and cancer.
Signaling Pathway
The Cot/Tpl2 signaling pathway is a critical conduit for inflammatory signals. In resting cells, Cot/Tpl2 is held in an inactive complex with NF-κB1 p105 and A20-binding inhibitor of NF-κB (ABIN-2). Upon stimulation by inflammatory triggers like LPS via Toll-like receptors (TLRs), IκB kinase (IKK) phosphorylates p105, leading to its proteasomal degradation and the release of active Cot/Tpl2. The liberated Cot/Tpl2 then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the transcription of various genes, including those encoding pro-inflammatory cytokines like TNF-α.
Preclinical Efficacy Testing Workflow
A systematic approach is crucial for the preclinical evaluation of this compound. The following workflow outlines the key stages, from initial in vitro characterization to in vivo efficacy and safety assessment.
Data Presentation
In Vivo Efficacy of this compound in an LPS-Induced Inflammation Model
The following table summarizes representative data for the in vivo efficacy of a Tpl2 inhibitor, GS-4875, in a rat model of LPS-induced TNF-α production.[7] This data is illustrative of the expected dose-dependent efficacy of this compound.
| Treatment Group | Dose (mg/kg, p.o.) | Plasma TNF-α Inhibition (%) |
| Vehicle Control | - | 0 |
| GS-4875 | 3 | 35 |
| GS-4875 | 10 | 68 |
| GS-4875 | 30 | 85 |
| GS-4875 | 100 | 95 |
| Dexamethasone | 1 | 98 |
Pharmacokinetics of this compound in Rats
Pharmacokinetic parameters of this compound following a single oral administration in female Sprague-Dawley rats.[9]
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | AUC (ng·h/mL) |
| This compound | 100 | 517 | 4841 |
Experimental Protocols
Protocol 1: LPS-Induced TNF-α Production in Rats (Acute Inflammation Model)
This model is used to evaluate the acute anti-inflammatory effects of this compound.[6][9]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
ELISA kit for rat TNF-α
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Grouping: Randomly assign rats to treatment groups (e.g., vehicle control, this compound at various doses, positive control like dexamethasone). A typical group size is 6-8 animals.
-
Drug Administration: Prepare the formulation of this compound in the chosen vehicle. Administer the inhibitor or vehicle orally (p.o.) to the rats.
-
LPS Challenge: Two hours after drug administration, induce an inflammatory response by injecting LPS (e.g., 0.01 mg/kg) intravenously (i.v.).[7]
-
Blood Collection: At a predetermined time point post-LPS challenge (e.g., 90 minutes, when TNF-α levels typically peak), anesthetize the rats and collect blood via cardiac puncture.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each treatment group relative to the vehicle control group.
Protocol 2: Collagen-Induced Arthritis (CIA) in Rats (Chronic Inflammation Model)
This model is suitable for assessing the therapeutic potential of this compound in a chronic inflammatory disease setting, such as rheumatoid arthritis.
Materials:
-
Female Lewis rats (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral administration
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
On day 7, administer a booster immunization with an emulsion of bovine type II collagen and IFA.
-
-
Monitoring of Arthritis Development:
-
Beginning on day 10, monitor the rats daily for the onset and severity of arthritis.
-
Measure paw thickness using calipers.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = severe swelling, erythema, and ankylosis). The maximum score per animal is 16.
-
-
Treatment:
-
Once arthritis is established (e.g., when the mean arthritis score reaches a predetermined value), randomly assign the arthritic rats to treatment groups.
-
Administer this compound or vehicle orally on a daily basis for a specified period (e.g., 14-21 days).
-
-
Endpoint Analysis:
-
Continue to monitor paw thickness and arthritis scores throughout the treatment period.
-
At the end of the study, collect blood for analysis of inflammatory biomarkers (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Harvest joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis: Compare the changes in arthritis scores, paw thickness, biomarker levels, and histological scores between the treatment and vehicle control groups.
Protocol 3: Human Tumor Xenograft Model in Mice (Oncology Model)
This model can be used to evaluate the anti-cancer efficacy of this compound in vivo.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line known to be dependent on or influenced by the Cot/Tpl2 pathway
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound
-
Vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Tumor Implantation:
-
Harvest the cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (length x width²)/2.
-
-
Treatment:
-
When tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle according to the planned dosing schedule and route of administration.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes throughout the treatment period.
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Endpoint Analysis:
-
Compare the tumor growth curves between the treated and control groups.
-
Calculate the tumor growth inhibition (TGI).
-
Tumors can be further analyzed by immunohistochemistry or western blotting to assess target modulation (e.g., phosphorylation of ERK).
-
Safety and Toxicology Considerations
Prior to conducting extensive efficacy studies, it is essential to perform preliminary safety and toxicology assessments. This includes dose-range finding studies to determine the maximum tolerated dose (MTD) of this compound. During all in vivo experiments, animals should be monitored for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior. Gross necropsy and histopathological analysis of major organs can be performed at the end of the studies to identify any potential treatment-related toxicities.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical Development of Kinase/Phosphatase Drugs - Creative BioMart [kinasebiotech.com]
- 9. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with Cot Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cot inhibitor-2 in conjunction with flow cytometry to study immune cell signaling and function. The protocols outlined below offer detailed, step-by-step instructions for the treatment of immune cells and subsequent analysis of various cellular parameters.
Introduction to Cot/Tpl2 in Immune Signaling
Cancer Osaka Thyroid (Cot), also known as Tumor progression locus 2 (Tpl2) or MAP3K8, is a serine/threonine protein kinase that plays a critical role in the inflammatory response.[1][2][3] It is a key downstream effector of signals from Toll-like receptors (TLRs) and cytokine receptors such as TNFR and IL-1R.[3][4][5] In immune cells, particularly macrophages and other myeloid cells, Cot/Tpl2 is an essential upstream activator of the MEK/ERK signaling pathway.[2][6] This pathway is integral to the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[2][4][7][8]
This compound is a potent and selective small molecule inhibitor of Cot/Tpl2 kinase activity.[7] By blocking the catalytic function of Cot/Tpl2, this inhibitor effectively prevents the downstream activation of MEK and ERK, leading to a significant reduction in the production of inflammatory mediators.[9] This makes this compound a valuable tool for dissecting the role of the Cot/Tpl2 signaling axis in various immune processes and a potential therapeutic agent for inflammatory and autoimmune diseases.[2][10]
Mechanism of Action of this compound
Cot/Tpl2 signaling is initiated by pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to TLR4.[2] This leads to the activation of IKKβ, which in turn phosphorylates the NF-κB1 precursor protein, p105. This phosphorylation event triggers the release and activation of Cot/Tpl2. The active Cot/Tpl2 then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates the extracellular signal-regulated kinases ERK1/2.[6] Activated ERK1/2 translocates to the nucleus to regulate the transcription of various genes, including those encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[11][12] this compound directly binds to the ATP-binding site of Cot/Tpl2, preventing its kinase activity and thereby halting this signaling cascade.[13]
Figure 1: Cot/Tpl2 signaling pathway and the point of intervention for this compound.
Flow Cytometry Experimental Workflow
The following diagram outlines a typical workflow for analyzing the effects of this compound on immune cells using flow cytometry. This workflow can be adapted for various analyses, including immunophenotyping, intracellular cytokine staining, and phospho-flow cytometry.
Figure 2: General experimental workflow for flow cytometry analysis with this compound.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and a similar Tpl2 inhibitor, GS-4875, on kinase activity and cytokine production in various immune cell contexts.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | System | IC50 | Reference |
|---|---|---|---|
| Cot/Tpl2 Kinase Activity | Enzymatic Assay | 1.6 nM | [7] |
| TNF-α Production | LPS-stimulated Human Whole Blood | 0.3 µM |[7] |
Table 2: In Vitro Inhibitory Activity of GS-4875 (a Tpl2 Inhibitor)
| Parameter | System | IC50 / EC50 | Reference |
|---|---|---|---|
| TPL2 Kinase Activity | Enzymatic Assay | 1.3 nM | [11] |
| TNF-α Production | LPS-stimulated Human Monocytes | 7 nM (EC50) | [14] |
| IL-1β Production | LPS-stimulated Human Monocytes | Inhibited | [11] |
| IL-6 Production | LPS-stimulated Human Monocytes | Inhibited | [11] |
| IL-8 Production | LPS-stimulated Human Monocytes | Inhibited |[11] |
Table 3: In Vivo Activity of this compound
| Model | Dosage | Effect | Reference |
|---|
| LPS-induced TNF-α Production (Rat) | 25 mg/kg (oral) | 83% inhibition of TNF-α |[7] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Immune Cells with this compound
This protocol describes the general procedure for treating isolated immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) with this compound prior to stimulation.
Materials:
-
Isolated immune cells (e.g., PBMCs, monocyte-derived macrophages)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates (e.g., 96-well)
-
Stimulating agent (e.g., LPS, PMA/Ionomycin)
Procedure:
-
Prepare a single-cell suspension of your immune cells of interest in complete RPMI-1640 medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Following the pre-incubation, add the desired stimulus (e.g., LPS at 100 ng/mL) to the wells.
-
Incubate for the desired period, which will vary depending on the downstream application (e.g., 4-6 hours for intracellular cytokine analysis, 15-30 minutes for phospho-flow analysis).
Protocol 2: Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines, such as TNF-α, following treatment with this compound and stimulation.
Materials:
-
Treated and stimulated cells from Protocol 1
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS tubes
-
Staining buffer (PBS with 2% FBS)
-
Surface marker antibodies (e.g., anti-CD14, anti-CD3)
-
Fixation/Permeabilization buffer kit (e.g., containing formaldehyde and saponin)[15]
-
Intracellular cytokine antibodies (e.g., anti-TNF-α)
-
Flow cytometer
Procedure:
-
During the last 2-4 hours of cell stimulation (from Protocol 1, step 7), add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well.[16]
-
After the incubation is complete, harvest the cells and transfer them to FACS tubes.
-
Centrifuge the cells at 300-500 x g for 5 minutes and discard the supernatant.
-
Perform surface staining by resuspending the cell pellet in a solution of fluorochrome-conjugated surface marker antibodies diluted in staining buffer.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Fix and permeabilize the cells according to the manufacturer's instructions for your chosen kit. Typically, this involves a 20-minute fixation step with a formaldehyde-based buffer, followed by washing and a 10-minute permeabilization step with a saponin-based buffer.[15][17]
-
Perform intracellular staining by resuspending the fixed and permeabilized cells in a solution of fluorochrome-conjugated intracellular cytokine antibodies diluted in permeabilization buffer.
-
Incubate for 30 minutes at room temperature in the dark.[16]
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in staining buffer for analysis on a flow cytometer.
Protocol 3: Phospho-Flow Cytometry for ERK1/2 Phosphorylation
This protocol is designed to measure the phosphorylation status of ERK1/2, a direct downstream target of the Cot/Tpl2-MEK pathway.
Materials:
-
Treated and stimulated cells from Protocol 1
-
FACS tubes
-
Permeabilization buffer (e.g., ice-cold 90% methanol)[19]
-
Staining buffer (PBS with 2% FBS)
-
Surface marker antibodies (optional, must be compatible with methanol permeabilization)
-
Phospho-specific antibody (e.g., anti-phospho-ERK1/2 (Thr202/Tyr204))
-
Flow cytometer
Procedure:
-
Following a short stimulation period (e.g., 15-30 minutes) from Protocol 1, immediately fix the cells by adding pre-warmed fixation buffer. Incubate for 10-15 minutes at room temperature.[18]
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
Permeabilize the cells by gently resuspending the pellet in ice-cold methanol and incubating on ice for at least 30 minutes.[18][20]
-
Wash the cells twice with staining buffer to remove the methanol.
-
If desired, perform surface staining with antibodies known to be compatible with this fixation/permeabilization method.
-
Stain for the phosphorylated protein by resuspending the cells in a solution of the phospho-specific antibody diluted in staining buffer.
-
Incubate for 40-60 minutes at room temperature in the dark.[20]
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer for immediate analysis on a flow cytometer.
Data Analysis and Interpretation
For all flow cytometry experiments, appropriate controls are crucial for accurate data interpretation. These should include:
-
Unstained cells: To set the baseline fluorescence.
-
Isotype controls: To account for non-specific antibody binding.
-
Single-color controls: For compensation of spectral overlap.
-
Vehicle-treated stimulated cells: To establish the maximum signal for cytokine production or protein phosphorylation.
-
Unstimulated cells: To determine the basal level of the measured parameter.
When analyzing the data, you would expect to see a dose-dependent decrease in the percentage of cytokine-positive cells or the mean fluorescence intensity (MFI) of phospho-ERK in the this compound-treated samples compared to the vehicle-treated control. This would confirm the on-target effect of the inhibitor on the Cot/Tpl2 signaling pathway in the specific immune cell population being investigated.
References
- 1. Tpl2 kinase regulates T cell interferon-γ production and host resistance to Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]
- 4. THE ROLE OF TUMOR PROGRESSION LOCUS 2 (TPL-2) PROTEIN KINASE IN GLIAL INFLAMMATORY RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic inhibition of tpl2 blocks inflammatory responses in primary human monocytes, synoviocytes, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. | BioWorld [bioworld.com]
- 15. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 16. lerner.ccf.org [lerner.ccf.org]
- 17. youtube.com [youtube.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. uab.edu [uab.edu]
- 20. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cot inhibitor-2 solubility issues and solutions
Cot Inhibitor-2 Technical Support Center
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of the serine/threonine kinase Cot (also known as Tpl2 or MAP3K8).[1][2][3] Its primary mechanism of action is the inhibition of the MAP Kinase Kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathway, which is crucial for the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[4][5][6]
Q2: What is the general solubility profile of this compound?
A2: this compound is a solid, light-yellow to greenish-yellow powder that is sparingly soluble in aqueous solutions but has good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2] For in vivo studies, it requires a co-solvent formulation.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, the solid powder should be stored at -20°C for up to three years.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to two years or -20°C for up to one year.[1] It is highly recommended to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[7][8]
Troubleshooting Guide
Q4: I am having trouble dissolving this compound powder in DMSO. What should I do?
A4: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use high-quality, anhydrous DMSO: The hygroscopic nature of DMSO can significantly affect the solubility of this compound.[1][9] Always use newly opened, anhydrous DMSO.
-
Apply heat: Gently warm the solution to 37°C to aid dissolution.[7][8]
-
Use sonication: Place the solution in an ultrasonic bath for a short period to break up any clumps and facilitate dissolution.[1][2][7][8]
-
Vortexing: Vigorous vortexing can also help in dissolving the compound.[3][8]
Q5: My this compound solution appears cloudy or has precipitated after dilution in my aqueous cell culture medium. How can I resolve this?
A5: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are some solutions:
-
Decrease the final concentration: The concentration of this compound in your final working solution may be above its solubility limit in the aqueous medium. Try lowering the final concentration.
-
Increase the percentage of DMSO in the final solution: While it is advisable to keep the final DMSO concentration low to avoid solvent-induced toxicity, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control in your experiments with the same final DMSO concentration.
-
Use a different formulation: For certain applications, especially in vivo studies, using a formulation with co-solvents like PEG300, Tween-80, or corn oil can significantly improve solubility and prevent precipitation.[1]
Q6: I am preparing a formulation for an in vivo animal study and I see phase separation. What should I do?
A6: Phase separation in in vivo formulations can be addressed by:
-
Ensuring proper mixing: When preparing co-solvent formulations, it is crucial to add each solvent sequentially and ensure complete mixing at each step before adding the next.[1]
-
Heating and sonication: As with preparing stock solutions, gentle heating and sonication can help to create a homogenous solution.[1]
-
Adjusting the solvent ratios: If phase separation persists, you may need to adjust the percentages of the co-solvents in your formulation. Refer to the table below for recommended in vivo formulations.[1]
Data Presentation
In Vitro Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL | 185.38 mM | - |
| DMSO | 40 mg/mL | 74.15 mM | Requires sonication; use of newly opened DMSO is recommended.[1] |
| DMSO | 36 mg/mL | 66.7 mM | Requires sonication.[2] |
In Vivo Formulation Solubility Data
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (5.56 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL (5.56 mM)[1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2 mg/mL (3.71 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 539.43 g/mol ).[1] For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.39 mg of the compound.
-
Adding the solvent: Add the appropriate volume of high-quality, anhydrous DMSO to the powder. For 5.39 mg of the compound, add 1 mL of DMSO.
-
Facilitating dissolution: If the compound does not dissolve readily, gently warm the vial to 37°C and sonicate in an ultrasonic bath until the solution is clear.[2][7][8]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use or -20°C for shorter periods.[1]
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Prepare a concentrated stock solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
Mixing the components: For a 1 mL final working solution, follow these steps in order, ensuring the solution is mixed thoroughly after each addition: a. To 400 µL of PEG300, add 100 µL of the 30 mg/mL DMSO stock solution. Mix well. b. Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed. c. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Final concentration: This protocol will yield a 3 mg/mL working solution.[1]
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. admin.biosschina.com [admin.biosschina.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production: selectivity and in vivo antiinflammatory activity of novel 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Cot inhibitor-2 off-target effects in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cot inhibitor-2, a potent and selective inhibitor of Cot (also known as Tpl2 or MAP3K8) kinase. This guide focuses on understanding and mitigating potential off-target effects in kinase assays.
Introduction to this compound
This compound is a powerful research tool for studying the Cot signaling pathway, which plays a crucial role in inflammation and oncology.[1][2] It exhibits high potency against its primary target, Cot (MAP3K8), with a reported IC50 of 1.6 nM.[3][4] While designed for selectivity, like many kinase inhibitors, it can interact with other kinases, particularly at higher concentrations. Understanding this off-target profile is critical for accurate data interpretation and troubleshooting unexpected experimental outcomes.
For the purpose of this guide, where specific off-target data for "this compound" is not publicly available, we will use representative kinase screening data for a potent Tpl2 kinase inhibitor to illustrate potential off-target effects and guide troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of Cot/Tpl2?
A1: Cot/Tpl2 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It is activated by various inflammatory stimuli, such as those from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[2] Once activated, Cot/Tpl2 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2, leading to the regulation of gene expression involved in inflammatory responses, such as the production of TNF-α.[1][2]
Q2: My experimental results are inconsistent with the known function of Cot. Could off-target effects of this compound be the cause?
A2: Yes, unexpected or inconsistent results can be an indication of off-target effects, especially if the inhibitor is used at high concentrations. Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding site across the kinome. These unintended interactions can lead to phenotypes that are independent of Cot inhibition.
Q3: What are the potential off-target kinases for a Tpl2 inhibitor?
A3: Based on representative kinome profiling data for a potent Tpl2 inhibitor, several other kinases may be inhibited, particularly at higher concentrations. The table below summarizes the inhibitory activity against a selection of kinases. Note that high "% Activity Remaining" indicates weak inhibition, while low values indicate strong inhibition.
Table 1: Representative Off-Target Profile of a Tpl2 Kinase Inhibitor
| Target Kinase Family | Target Kinase Name | Action | % Activity Remaining at 1µM | % Activity Remaining at 10µM |
| On-Target | MAP3K8 (Cot/Tpl2) | Inhibitor | N/A (Potent Inhibition) | N/A (Potent Inhibition) |
| NEK | NIMA related kinase 1 (NEK1) | Inhibitor | 20.5 | N/A |
| TK | Epidermal Growth Factor Receptor (EGFR) | Inhibitor | 24.3 | 6.0 |
| STE | Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) | Inhibitor | 44.4 | N/A |
| CMGC | Dual specificity tyrosine phosphorylation regulated kinase 1A (DYRK1A) | Inhibitor | 52.7 | N/A |
| STE | Serine/threonine kinase 10 (STK10) | Inhibitor | 52.8 | 93.0 |
| TK | Muscle associated receptor tyrosine kinase (MuSK) | Inhibitor | 55.6 | 60.0 |
| NEK | NIMA related kinase 3 (NEK3) | Inhibitor | 56.0 | 46.0 |
| STE | Mitogen-activated protein kinase kinase kinase kinase 5 (MAP4K5) | Inhibitor | 61.7 | N/A |
| Data is representative and sourced from a public database (IUPHAR/BPS Guide to PHARMACOLOGY) for a Tpl2 kinase inhibitor.[5] "N/A" indicates data not available. |
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected results that may be due to off-target effects of this compound.
Issue: Observed phenotype does not correlate with known Cot/Tpl2 function.
| Troubleshooting Step | Possible Cause | Recommended Action |
| 1. Verify On-Target Inhibition | The inhibitor may not be effectively engaging Cot in your specific cellular context. | Perform a Western blot to check the phosphorylation status of MEK and ERK, the direct downstream targets of Cot. A decrease in p-MEK/p-ERK levels upon inhibitor treatment confirms on-target activity. |
| 2. Perform a Dose-Response Analysis | The phenotype might be caused by an off-target effect that occurs at a different concentration than on-target inhibition. | Carefully determine the IC50 for your observed phenotype and compare it to the known biochemical IC50 for Cot (1.6 nM). A significant discrepancy suggests an off-target effect. |
| 3. Use a Control Compound | The observed effect could be specific to the chemical scaffold of this compound. | If available, use a structurally distinct Cot inhibitor. If this control compound does not produce the same phenotype, it strongly suggests the original observation is due to an off-target effect. |
| 4. Identify Potential Off-Targets | An unintended kinase interaction is causing the phenotype. | Cross-reference your results with the representative kinome scan data (Table 1). For example, if you observe effects related to cell growth, the inhibition of EGFR could be a contributing factor.[5] |
| 5. Validate the Off-Target | To confirm the involvement of a specific off-target kinase. | Use a highly selective inhibitor for the suspected off-target kinase to see if it phenocopies the effect. Alternatively, use siRNA or shRNA to knock down the suspected off-target and determine if this abrogates the effect of this compound. |
Experimental Protocols
Protocol: In Vitro Biochemical Kinase Assay (LanthaScreen™ Format)
This protocol provides a general framework for determining the IC50 of this compound against Cot/Tpl2 kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform.[6]
Objective: To measure the potency of an inhibitor by quantifying its ability to displace a fluorescent tracer from the kinase's ATP-binding site.
Materials:
-
Recombinant Cot (MAP3K8) enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Reaction Buffer
-
This compound (serial dilutions in DMSO)
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Workflow:
Procedure:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds to the assay plate wells. Include DMSO-only wells (0% inhibition) and wells without kinase (100% inhibition) as controls.
-
-
Reagent Preparation (Prepare at 2x final concentration):
-
Kinase/Antibody Solution: Dilute the Cot enzyme and the Eu-anti-Tag antibody in the kinase reaction buffer to the desired concentrations.
-
Tracer Solution: Dilute the kinase tracer in the kinase reaction buffer.
-
-
Assay Execution:
-
Add 5 µL of the 2x Kinase/Antibody solution to each well of the 384-well plate containing the pre-spotted compounds.
-
Add 5 µL of the 2x Tracer solution to each well to start the reaction.
-
Mix the plate gently.
-
-
Incubation and Detection:
-
Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate using a TR-FRET plate reader. Excite at ~340 nm and measure emission at 665 nm (tracer signal) and 615 nm (europium reference signal).
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TPL2 kinase action and control of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, MedChemExpress 100 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tpl2 kinase inhibitor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Cot inhibitor-2 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Cot inhibitor-2 for in vivo studies. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of key data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active small molecule inhibitor of the serine/threonine kinase Cot (Cancer Osaka Thyroid), also known as Tpl2 (Tumor progression locus 2) or MAP3K8.[1] Cot/Tpl2 is a key upstream regulator of the MEK-ERK signaling pathway, which is crucial for the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[2][3] By inhibiting Cot/Tpl2, this compound effectively blocks the downstream signaling cascade, leading to a reduction in the inflammatory response.[2] It has shown potential as a therapeutic agent for inflammatory diseases and cancer.[2][4]
Q2: What is the recommended starting dose for this compound in vivo?
A2: The optimal in vivo dose of this compound can vary significantly depending on the animal model, the disease indication, and the route of administration. Based on published studies, a range of doses has been shown to be effective. For rats, oral doses of 25 mg/kg have been shown to inhibit LPS-induced TNF-α production by 83%.[1] In mouse xenograft models of cancer using a related compound, COTI-2, effective doses ranged from 3 mg/kg to 10 mg/kg for intraperitoneal (IP) administration, 20 mg/kg for intravenous (IV) administration, and 75 mg/kg for oral (PO) administration.[5] It is recommended to perform a pilot dose-ranging study to determine the optimal dose for your specific experimental setup.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound can be formulated for oral (PO), intraperitoneal (IP), or intravenous (IV) administration. A common formulation for oral administration involves dissolving the compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option for oral administration is a suspension in 10% DMSO and 90% corn oil.[1] It is crucial to ensure the inhibitor is fully dissolved to achieve consistent and reproducible results. Gentle heating and sonication can aid in dissolution.[1]
Q4: What are the expected pharmacokinetic properties of this compound?
A4: In a study with Sprague-Dawley rats, oral administration of 100 mg/kg of this compound resulted in a maximum plasma concentration (Cmax) of 517 ng/mL (0.89 µM) and an area under the curve (AUC) of 4841 ng·h/mL.[1][6] These parameters are important for understanding the bioavailability and exposure of the compound in your animal model.
Q5: Are there any known toxicities or adverse effects associated with this compound?
A5: Studies with the related compound COTI-2 in mice, at doses effective for inhibiting tumor growth, have shown a safe toxicity profile with no significant weight loss or signs of morbidity observed during a 28-day chronic study.[5] However, as with any experimental compound, it is essential to monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. If any adverse effects are observed, consider reducing the dose or adjusting the dosing schedule.
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound and Related Compounds
| Compound | Animal Model | Disease Model | Route of Administration | Effective Dose Range | Reference |
| This compound | Rat | LPS-induced inflammation | Oral (PO) | 25 mg/kg | [1] |
| COTI-2 | Mouse | Colorectal Cancer Xenograft | Intraperitoneal (IP) | 10 mg/kg | [5] |
| COTI-2 | Mouse | Small Cell Lung Cancer Xenograft | Intraperitoneal (IP) | 3 mg/kg | [5] |
| COTI-2 | Mouse | Ovarian Cancer Xenograft | Intravenous (IV) | 20 mg/kg | [5] |
| COTI-2 | Mouse | Ovarian Cancer Xenograft | Oral (PO) | 75 mg/kg | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Dosing |
| Cmax | 517 (0.89) | ng/mL (µM) | 100 mg/kg PO |
| AUC | 4841 | ng·h/mL | 100 mg/kg PO |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO solution (for a final concentration of 40%).
-
Vortex the mixture until it is a clear solution.
-
Add 0.5 volumes of Tween-80 to the mixture (for a final concentration of 5%).
-
Vortex again until the solution is homogeneous.
-
Add 4.5 volumes of saline to bring the solution to the final volume (for a final concentration of 45% saline).
-
Vortex thoroughly. If precipitation occurs, gently warm the solution and/or sonicate until it becomes clear.
-
The final formulation should be a clear solution with a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
Materials:
-
Tumor cells for implantation
-
Immunocompromised mice (e.g., NCr-nu)
-
Formulated this compound (from Protocol 1)
-
Vehicle control (formulation without the inhibitor)
-
Calipers for tumor measurement
-
Dosing needles/syringes
Procedure:
-
Inject tumor cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the formulated this compound or vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers every 2-4 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Mandatory Visualization
Caption: Cot/Tpl2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo efficacy studies of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of in vivo efficacy despite in vitro potency | - Poor Bioavailability: The inhibitor may not be well absorbed or may be rapidly metabolized. - Inadequate Formulation: The inhibitor may not be fully solubilized, leading to inconsistent dosing. - Suboptimal Dose: The dose may be too low to achieve a therapeutic concentration at the target site. | - Conduct a pharmacokinetic study to assess exposure. - Ensure the formulation is a clear solution before administration. Use sonication or gentle warming if needed.[1] - Perform a dose-escalation study to identify a more effective dose. |
| High variability in results between animals | - Inconsistent Dosing: Inaccurate administration of the inhibitor. - Incomplete Solubilization: Precipitation of the inhibitor in the formulation. - Biological Variation: Natural differences in animal metabolism and response. | - Ensure accurate and consistent administration techniques (e.g., proper oral gavage). - Visually inspect the formulation for any precipitate before each dose. - Increase the number of animals per group to improve statistical power. |
| Observed Toxicity (e.g., weight loss, lethargy) | - Dose is too high: The administered dose may be exceeding the maximum tolerated dose. - Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. - Off-target Effects: The inhibitor may be affecting other kinases or cellular processes. | - Reduce the dose or decrease the frequency of administration. - Include a vehicle-only control group to assess the effects of the formulation components. - Review the selectivity profile of the inhibitor and consider potential off-target liabilities. |
| Inhibitor precipitation in the formulation | - Poor Solubility: The inhibitor may have low solubility in the chosen vehicle. - Temperature Effects: The formulation may not be stable at room temperature or upon storage. | - Try alternative formulations, such as using corn oil as a vehicle.[1] - Prepare the formulation fresh before each use. - Gentle warming and sonication can help in redissolving the compound.[1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of TPL2/MAP3K8 Blocks Human Cytotoxic T Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universalbiologicals.com [universalbiologicals.com]
Troubleshooting inconsistent results with Cot inhibitor-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cot inhibitor-2. The information is designed to help address specific issues that may arise during experiments and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active small molecule inhibitor of Cot (Cancer Osaka Thyroid), also known as Tpl2 (Tumor progression locus 2) or MAP3K8 (Mitogen-activated protein kinase kinase kinase 8).[1] Its primary mechanism of action is to block the kinase activity of Cot/Tpl2, which is a key upstream regulator of the MEK-ERK signaling pathway.[2][3] By inhibiting Cot/Tpl2, the inhibitor effectively blocks the phosphorylation of MEK1/2, thereby preventing the activation of ERK1/2 and downstream signaling cascades involved in inflammation and cell proliferation.[2] This leads to the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[1][3]
Q2: My this compound is not dissolving properly. What should I do?
This compound can sometimes present solubility challenges. If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid dissolution.[1] It is crucial to use the appropriate solvent. For in vivo studies, specific formulations are recommended to achieve a clear solution.
Q3: I am not observing the expected inhibition of TNF-α production in my cellular assay. What are the possible reasons?
Several factors could contribute to a lack of efficacy in a cellular assay:
-
Inhibitor Integrity: Ensure that the inhibitor has been stored correctly to prevent degradation. Long-term storage at -80°C is recommended.[1] Prepare fresh dilutions from a stock solution for each experiment.
-
Cellular Permeability: While generally cell-permeable, the efficiency can vary between cell lines. Ensure you are using an appropriate concentration and incubation time for your specific cell type.
-
Pathway Activation: Confirm that the Cot/Tpl2 pathway is robustly activated in your experimental setup. For example, if you are using lipopolysaccharide (LPS) to stimulate TNF-α production, ensure that the LPS concentration and stimulation time are optimal for your cell line.
-
Assay Conditions: The presence of high serum concentrations in the cell culture media can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during the inhibitor treatment period if possible.
Q4: I am observing unexpected or inconsistent results with different batches of this compound. What could be the cause?
Lot-to-lot variability can be a concern with any chemical compound. It is advisable to:
-
Perform Quality Control: If you suspect batch-to-batch inconsistency, it is recommended to perform an internal quality control check. This could involve a simple in vitro kinase assay or a standardized cellular assay to compare the potency of the new batch against a previously validated one.
-
Consult the Supplier: Contact the supplier to inquire about their quality control procedures and any reported issues with the specific lot number you are using.
Q5: Are there known off-target effects of this compound that could explain unexpected phenotypes in my experiments?
While this compound is a selective inhibitor of Cot/Tpl2, like most kinase inhibitors, it may exhibit off-target activity at higher concentrations. It is important to use the lowest effective concentration to minimize the risk of off-target effects. If you observe unexpected cellular responses, consider the possibility of the inhibitor affecting other signaling pathways. Performing dose-response experiments and using a secondary, structurally different Cot/Tpl2 inhibitor can help to validate that the observed phenotype is due to on-target inhibition.
Troubleshooting Guides
Problem: Inconsistent IC50 Values for this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound and store them in small aliquots at -80°C to avoid multiple freeze-thaw cycles.[1] |
| Solubility Issues | Ensure complete dissolution of the inhibitor in the appropriate solvent before adding it to the cell culture medium. Gentle warming or sonication may be necessary.[1] |
| Cell Density and Health | Maintain consistent cell seeding densities and ensure cells are in a logarithmic growth phase during the experiment. Cell health can significantly impact experimental outcomes. |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and detection methods. Use appropriate positive and negative controls in every experiment. |
| Lot-to-Lot Variability | If you switch to a new batch of inhibitor, perform a validation experiment to compare its potency with the previous batch. |
Problem: this compound Appears Inactive in a Cellular Assay
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the necessary pre-incubation time for the inhibitor to effectively engage its target before cell stimulation. |
| Weak Pathway Activation | Confirm that your stimulus (e.g., LPS, TNF-α) is inducing a robust activation of the Cot/Tpl2-MEK-ERK pathway. Measure the phosphorylation of ERK as a downstream readout. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or a genetic approach (e.g., siRNA knockdown of Cot/Tpl2) to validate your findings. |
| Incorrect Assay Readout | Ensure that the chosen readout is a reliable indicator of Cot/Tpl2 activity. For example, measuring TNF-α secretion or p-ERK levels are common readouts. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Solvent Selection: Dissolve the powder in an appropriate solvent such as DMSO to make a high-concentration stock solution (e.g., 10 mM).
-
Complete Dissolution: Ensure the inhibitor is completely dissolved. If necessary, gently warm the solution or sonicate in a water bath.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 2 years).[1] For short-term storage (up to 1 year), -20°C is acceptable.[1]
Protocol: In Vitro Inhibition of TNF-α Production in Macrophages
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a multi-well plate at a predetermined optimal density.
-
Pre-treatment with Inhibitor: The following day, pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 4-6 hours) to induce TNF-α production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Cot/Tpl2 Signaling Pathway and the Point of Inhibition.
References
How to prevent degradation of Cot inhibitor-2 in storage
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Cot inhibitor-2 to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary depending on whether the inhibitor is in solid form or dissolved in a solvent.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Estimated Stability | Supplier Recommendations |
| Powder | -20°C | Up to 3 years | MedchemExpress[1] |
| 4°C | Up to 2 years | MedchemExpress[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | MedchemExpress[1] |
| -20°C | 1 month to 1 year | GlpBio, MedchemExpress[2][3] |
Note: Stability can be solvent-dependent. It is recommended to follow the specific guidelines provided by the supplier. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the powdered this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[1] For compounds that are challenging to dissolve, warming the solution to 37°C and using an ultrasonic bath can aid in solubilization.[2][4]
Experimental Protocols: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 539.43 g/mol .[1]
-
Volume (L) = (Mass (g) / 539.43 g/mol ) / 0.010 mol/L
-
-
Dissolution: Add the calculated volume of anhydrous, research-grade DMSO to the vial.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the vial or warm it to 37°C.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in low-adhesion microcentrifuge tubes. Store the aliquots at -80°C.[1][2]
Mandatory Visualization: Stock Solution Preparation Workflow
References
Technical Support Center: Troubleshooting Cell Line Resistance to Cot Inhibitor-2
Welcome to the technical support center for Cot Inhibitor-2. This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to Cot (Tpl2/MAP3K8) inhibitor treatment in their cell line models. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data interpretation resources to help you identify and understand the mechanisms of resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are no longer responding to this compound. How can I confirm they have developed resistance?
A1: The first step is to quantitatively confirm the loss of sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of the inhibitor on your experimental cells versus the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo).[1][2]
-
Compare IC50 Values: A resistant cell line will exhibit a rightward shift in the dose-response curve, resulting in a higher IC50. See the example data below.
-
Check Compound Integrity: Ensure your stock of this compound has not degraded. Test it on a known sensitive cell line as a positive control.
-
Verify Pathway Inhibition: Use Western blotting to check if the inhibitor is still capable of blocking its direct downstream target, such as the phosphorylation of MEK1/2. If p-MEK levels are not reduced in the presence of the inhibitor, this points towards a resistance mechanism.
Table 1: Example IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Change |
| Parental Line | This compound | 0.5 | - |
| Resistant Line | This compound | 7.5 | 15x |
Q2: What are the common biological mechanisms that could be causing resistance to a Cot (Tpl2) inhibitor?
A2: Resistance to kinase inhibitors typically arises from several well-established mechanisms. In the context of the Tpl2 signaling pathway, the most likely causes are:
-
Reactivation of the MAPK Pathway: Cells can develop mechanisms to reactivate the MEK-ERK signaling cascade downstream of Tpl2, bypassing the inhibitor's effect.[3][4] A common cause is the overexpression or mutation of other kinases that can also phosphorylate and activate MEK.[3]
-
Activation of Parallel or "Bypass" Signaling Pathways: Cells may upregulate alternative survival pathways to compensate for the inhibition of Tpl2 signaling. For instance, activation of receptor tyrosine kinases (RTKs) like EGFR, HER2/3, or MET can promote cell survival through pathways like PI3K/AKT or JAK/STAT.[5]
-
Target Alteration: Although less common for acquired resistance in cell culture, mutations in the MAP3K8 gene (which encodes Tpl2) could potentially alter the drug binding site, reducing the inhibitor's efficacy.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, preventing it from reaching its target at a sufficient concentration.
Investigating Resistance Mechanisms
Workflow for Characterizing Resistant Cells
This workflow outlines the key steps to identify the mechanism of resistance in your cell line.
Caption: Experimental workflow for confirming and characterizing resistance.
Signaling Pathways in Cot Inhibitor Resistance
The diagrams below illustrate the standard Tpl2 signaling pathway and a common resistance mechanism involving a bypass pathway.
1. Standard Tpl2 (Cot) Signaling Pathway
Caption: Simplified Tpl2 (Cot) signaling cascade.
2. Bypass Signaling as a Resistance Mechanism
In this scenario, cells upregulate a receptor tyrosine kinase (RTK), such as MET or HER2, which can activate parallel survival pathways (e.g., PI3K/AKT) or even reactivate the MAPK pathway downstream of the inhibited Tpl2.[5]
Caption: Upregulation of a bypass pathway (RTK-PI3K-AKT) to overcome Tpl2 inhibition.
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a common method for generating a drug-resistant cell line by continuous exposure to escalating doses of the inhibitor.[9][10]
Methodology:
-
Initial Seeding: Plate the parental cell line at a standard density.
-
Starting Dose: Treat cells with this compound at a concentration equal to their IC20 (the concentration that inhibits growth by 20%).
-
Culture and Monitor: Culture the cells until they reach 70-80% confluency. Many cells may die initially. The surviving cells are collected and re-plated.
-
Dose Escalation: Once the cells are growing steadily at the current inhibitor concentration, passage them and increase the drug concentration by 1.5 to 2-fold.[9]
-
Repeat: Repeat the process of culturing and dose escalation for several months. It is crucial to cryopreserve cells at each successful stage.
-
Resistance Confirmation: After 3-6 months, or when cells can tolerate a concentration at least 10-fold higher than the original IC50, confirm the new, stable IC50 value.
-
Stability Check: Culture the resistant cells in a drug-free medium for several passages and then re-test the IC50 to ensure the resistant phenotype is stable and not transient.[11]
Protocol 2: IC50 Determination via MTT Assay
This protocol details how to measure cell viability to determine the IC50 of this compound.[1]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium. A common range is 0.01 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium and add 100 µL of the drug dilutions to the appropriate wells. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50.[12]
Protocol 3: Western Blot for MAPK and AKT Pathway Activation
This protocol is used to assess the phosphorylation status of key signaling proteins.[13][14]
Methodology:
-
Treatment and Lysis: Plate cells and treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a short duration (e.g., 1-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-MEK1/2
-
Total MEK1/2
-
Phospho-ERK1/2
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 2: Interpreting Western Blot Results
| Scenario | p-MEK/p-ERK Levels (Resistant Cells + Inhibitor) | p-AKT Levels (Resistant Cells + Inhibitor) | Likely Resistance Mechanism |
| 1 | Remain high | Low | MAPK pathway reactivation (downstream of Tpl2 or via another MAP3K).[3] |
| 2 | Low | High | PI3K/AKT bypass pathway activation.[5] |
| 3 | Remain high | High | Multiple pathways activated (e.g., upstream RTK activation). |
| 4 | Low | Low | Non-signaling mechanism (e.g., drug efflux) or alternative bypass pathway (e.g., JAK/STAT). |
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. COT drives resistance to RAF inhibition through MAP kinase pathway reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of Tpl2 activates compensatory signaling and resistance to EGFR/MET dual inhibition in v-RAS transduced keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]
- 7. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. courses.edx.org [courses.edx.org]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of Cot Inhibitor-2 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Cot inhibitor-2 in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Cancer Osaka Thyroid (Cot) kinase, also known as Tumor Progression Locus 2 (Tpl2) or MAP3K8. Cot/Tpl2 is a serine/threonine kinase that plays a crucial role in the inflammatory response. It is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically activating MEK1/2, which in turn activates ERK1/2.[1] This pathway is involved in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). By inhibiting Cot/Tpl2, this compound can effectively block the production of these inflammatory mediators.
Q2: What are the potential toxicities associated with kinase inhibitors in animal models?
While some studies on specific formulations of Cot inhibitors, such as COTI-2, have suggested a low toxicity profile in mice, it is crucial to be aware of potential toxicities associated with the broader class of kinase inhibitors.[2] These can be on-target (related to the inhibition of the intended kinase) or off-target (due to interaction with other kinases or proteins).[3] Common toxicities observed with kinase inhibitors in animal models include:
-
Cardiotoxicity: This can manifest as hypertension, left ventricular dysfunction, and QT prolongation.[4][5][6][7]
-
Hepatotoxicity: Liver injury is a significant concern with many small molecule kinase inhibitors.[2][8][9][10]
-
Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting are common side effects.[11][12]
-
Dermatological Toxicity: Rashes and other skin reactions are frequently observed.[11]
-
Hematological Toxicity: Effects on blood cell counts can occur.
Q3: How can I determine the maximum tolerated dose (MTD) of this compound in my animal model?
Determining the MTD is a critical first step in any in vivo study.[13][14][15] It is the highest dose that does not cause unacceptable adverse effects. A typical approach involves a dose-ranging study:
-
Select Dose Levels: Start with a wide range of doses, including a low dose expected to be well-tolerated and a high dose expected to induce some toxicity.
-
Administer the Inhibitor: Treat small groups of animals with single or repeated doses of this compound.
-
Monitor for Clinical Signs: Observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
-
Collect Samples: At the end of the study, collect blood and tissue samples for hematological and histopathological analysis.
-
Analyze Data: The MTD is typically defined as the highest dose at which no significant toxicity is observed.[14]
Troubleshooting Guide
Issue 1: Observed Cardiotoxicity
Symptoms:
-
Changes in electrocardiogram (ECG) readings (e.g., QT prolongation).
-
Altered heart rate or blood pressure.
-
Histopathological evidence of cardiac damage.
Possible Causes:
-
On-target effects: The Cot/Tpl2 pathway may have a role in cardiac function.
-
Off-target kinase inhibition: The inhibitor may be affecting other kinases crucial for cardiac health.[6]
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol |
| Dose Reduction | If cardiotoxicity is observed, reduce the dose of this compound to the next lower dose level that was well-tolerated in the MTD study. |
| Cardiovascular Monitoring | Implement regular monitoring of cardiovascular parameters throughout the study. This can include ECG, blood pressure measurements, and echocardiography.[16] |
| Use of Cardioprotective Agents | In some cases, co-administration of a cardioprotective agent may be considered, although this requires careful validation to ensure it does not interfere with the primary experimental outcomes. |
| Kinome Profiling | To investigate potential off-target effects, perform in vitro kinome profiling to assess the selectivity of your specific this compound compound against a broad panel of kinases. |
Issue 2: Observed Hepatotoxicity
Symptoms:
-
Elevated liver enzymes in serum (e.g., ALT, AST).
-
Changes in liver weight.
-
Histopathological evidence of liver damage (e.g., necrosis, inflammation).
Possible Causes:
-
Metabolic bioactivation: The inhibitor may be metabolized in the liver to a reactive species.
-
Inhibition of essential hepatic kinases.
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol |
| Dose and Formulation Optimization | Lower the dose or explore alternative formulations that may reduce liver exposure. For example, a formulation that enhances solubility and reduces precipitation in the liver could be beneficial. |
| Liver Function Monitoring | Regularly monitor serum levels of liver enzymes (ALT, AST) throughout the study.[9] |
| Histopathological Analysis | At the end of the study, perform a thorough histopathological examination of the liver to assess the extent and nature of any damage.[17] |
| In Vitro Hepatotoxicity Assays | Utilize in vitro models, such as primary hepatocytes or liver spheroids, to assess the direct hepatotoxic potential of this compound before proceeding to extensive in vivo studies.[2][8] |
Issue 3: Observed Gastrointestinal (GI) Toxicity
Symptoms:
-
Diarrhea.
-
Weight loss.
-
Dehydration.
-
Reduced food intake.
Possible Causes:
-
Disruption of the GI mucosal barrier.
-
On-target effects on immune cells within the gut.
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol |
| Dose Adjustment and Scheduling | Reduce the dose or modify the dosing schedule (e.g., intermittent dosing instead of daily dosing) to allow for recovery of the GI tract. |
| Supportive Care | Provide supportive care to affected animals, such as fluid and electrolyte replacement, to manage dehydration and maintain well-being. |
| Formulation Modification | Consider oral formulations with enteric coatings to delay the release of the inhibitor until it reaches the small intestine, potentially reducing irritation in the stomach. |
| Prophylactic Co-medication | In some instances, co-administration of anti-diarrheal agents may be necessary, but potential drug-drug interactions should be carefully evaluated.[12] |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that should be collected during toxicity studies of this compound. Note: This is a template; actual data will vary depending on the specific compound, animal model, and experimental conditions.
Table 1: Maximum Tolerated Dose (MTD) Study in Mice
| Dose (mg/kg/day) | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | +5.2 | None | 0/5 |
| 10 | +4.8 | None | 0/5 |
| 30 | +1.5 | Mild lethargy in 1/5 animals | 0/5 |
| 100 | -8.7 | Lethargy, ruffled fur in 4/5 animals | 1/5 |
| 300 | -15.2 | Severe lethargy, hunched posture | 3/5 |
Table 2: Serum Chemistry Analysis in a 28-Day Rat Toxicity Study
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| ALT (U/L) | 35 ± 5 | 42 ± 7 | 150 ± 25 |
| AST (U/L) | 80 ± 10 | 95 ± 12 | 250 ± 40 |
| BUN (mg/dL) | 20 ± 3 | 22 ± 4 | 25 ± 5 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.2 |
| * p < 0.05 compared to vehicle control |
Experimental Protocols
Protocol 1: Dose Range-Finding (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Group Size: Use a minimum of 3-5 animals per sex per group.
-
Dose Levels: Select at least 3-4 dose levels, plus a vehicle control group. The doses should be spaced appropriately to identify a dose that causes mild to moderate toxicity.
-
Route of Administration: The route should be the same as intended for efficacy studies (e.g., oral gavage, intraperitoneal injection).
-
Dosing Schedule: Administer the inhibitor daily for a short duration (e.g., 7-14 days).
-
Observations: Monitor animals daily for clinical signs of toxicity, and measure body weight at least twice weekly.
-
Terminal Procedures: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis. Collect blood for hematology and serum chemistry.
Protocol 2: General Preclinical Safety Assessment
Following the determination of the MTD, a more comprehensive safety assessment should be conducted according to regulatory guidelines (e.g., ICH S9).[18] This typically involves:
-
Two Species: Use one rodent and one non-rodent species.[19]
-
Dose Levels: Include a low dose (e.g., the anticipated therapeutic dose), a high dose (the MTD), and an intermediate dose.
-
Duration: The duration of the study should be relevant to the intended clinical use.
-
Endpoints: A comprehensive set of endpoints should be evaluated, including:
-
Clinical observations
-
Body weight and food consumption
-
Ophthalmology
-
Electrocardiography (ECG)
-
Hematology and coagulation
-
Serum chemistry
-
Urinalysis
-
Gross pathology and organ weights
-
Histopathology of a full panel of tissues
-
Visualizations
Signaling Pathway
Caption: Cot/Tpl2 signaling pathway and the point of intervention for this compound.
Experimental Workflow
Caption: Workflow for conducting preclinical studies with this compound.
Logical Relationship for Troubleshooting
Caption: Decision tree for troubleshooting common toxicities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of hepatotoxicity potential of drug candidate molecules including kinase inhibitors by hepatocyte imaging assay technology and bile flux imaging assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Cardiotoxicity of small-molecule kinase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Hepatotoxicity of FDA-approved small molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hepatotoxicity of Tyrosine Kinase Inhibitors: Clinical and Regulatory Perspectives | Semantic Scholar [semanticscholar.org]
- 11. archive.cancerworld.net [archive.cancerworld.net]
- 12. Management of Gastro-Intestinal Toxicity of the Pi3 Kinase Inhibitor: Optimizing Future Dosing Strategies [mdpi.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 16. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 17. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. ICH Official web site : ICH [ich.org]
- 19. siesascs.edu.in [siesascs.edu.in]
Technical Support Center: Addressing Poor Cell Permeability of Tpl2 Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor cell permeability encountered with Tumor Progression Locus 2 (Tpl2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Tpl2 and why are its inhibitors therapeutically relevant?
A: Tumor Progression Locus 2 (Tpl2), also known as MAP3K8, is a serine/threonine protein kinase that plays a critical role in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Specifically, Tpl2 is a key upstream activator of the MEK-ERK cascade, which is involved in cellular processes such as inflammation, immune responses, and cell proliferation.[1] Dysregulation of the Tpl2 signaling pathway is implicated in various diseases, including inflammatory disorders like rheumatoid arthritis and cancer.[2] Therefore, inhibitors of Tpl2 are being actively investigated as potential therapeutic agents to modulate these pathological processes.[2]
Q2: My potent Tpl2 inhibitor shows weak activity in cell-based assays. What is the likely cause?
A: A significant drop in potency from a biochemical assay (e.g., purified enzyme inhibition) to a cell-based assay is a classic indicator of poor cell permeability. The inhibitor may be unable to efficiently cross the cell membrane to reach its intracellular target, Tpl2. Other contributing factors could include rapid metabolism within the cell or active removal by efflux pumps.
Q3: What are the key physicochemical properties that influence the cell permeability of Tpl2 inhibitors?
A: Several physicochemical properties are critical determinants of a small molecule's ability to cross the cell membrane:
-
Lipophilicity (LogP/LogD): A balanced lipophilicity is essential. Very hydrophilic compounds (low LogP) may not partition into the lipid bilayer of the cell membrane, while highly lipophilic compounds (high LogP) can get trapped within the membrane or have poor aqueous solubility.
-
Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. A higher PSA is generally associated with lower cell permeability, as it increases the energy required for the molecule to desolvate and enter the hydrophobic membrane interior. A PSA of less than 140 Ų is often considered favorable for good cell permeability.
-
Molecular Weight (MW): Smaller molecules tend to diffuse more readily across the cell membrane. As molecular weight increases, permeability generally decreases.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder cell permeability by increasing the compound's affinity for the aqueous environment and the energy barrier for membrane translocation.
Q4: How can I experimentally measure the cell permeability of my Tpl2 inhibitor?
A: There are two primary in vitro assays used to assess cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a good first screen for passive permeability but does not account for active transport or efflux.
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colorectal adenocarcinoma. These cells form tight junctions and express various transporters and efflux pumps, thus providing a more physiologically relevant model of intestinal absorption. This assay can measure both passive diffusion and active transport, and by comparing transport in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, it can identify if a compound is a substrate for efflux pumps.
Q5: What is an efflux ratio and how do I interpret it from a Caco-2 assay?
A: The efflux ratio is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction (Efflux Ratio = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indication that the compound is actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).
Troubleshooting Guide
This guide provides solutions to common issues encountered during the experimental evaluation of Tpl2 inhibitor permeability.
| Problem | Possible Cause | Troubleshooting Steps |
| High biochemical potency, low cellular activity | Poor cell permeability | 1. Assess Physicochemical Properties: Calculate the LogP, PSA, and MW of your inhibitor. Compare these values to the general guidelines for drug-likeness (e.g., Lipinski's Rule of Five). 2. Perform a PAMPA assay: This will quickly determine the passive permeability of your compound. 3. Conduct a Caco-2 assay: This will provide a more comprehensive assessment of permeability, including the potential for active efflux. |
| Low permeability in PAMPA assay | High polarity (high PSA, low LogP) or large molecular size. | 1. Chemical Modification: Consider strategies to reduce polarity, such as masking hydrogen bond donors or introducing lipophilic groups. Aim for a balanced LogP. 2. Reduce Molecular Weight: If possible, simplify the molecular scaffold while retaining potency. |
| High permeability in PAMPA, but low cellular activity and low A-B permeability in Caco-2 assay | The compound is likely a substrate for active efflux pumps. | 1. Calculate the Efflux Ratio: A high efflux ratio (>2) in a bidirectional Caco-2 assay will confirm efflux. 2. Use Efflux Pump Inhibitors: Co-incubate your Tpl2 inhibitor with a known efflux pump inhibitor (e.g., verapamil for P-gp) in your cell-based assays. An increase in cellular activity would support the efflux hypothesis. 3. Chemical Modification: Modify the structure to reduce its recognition by efflux transporters. This can involve altering charge, hydrogen bonding patterns, or overall shape. |
| Inconsistent or low recovery of the compound in permeability assays | Poor aqueous solubility, compound instability, or non-specific binding to assay plates. | 1. Check Solubility: Determine the aqueous solubility of your compound in the assay buffer. If it's low, you may need to use a co-solvent like DMSO (typically ≤1%). 2. Assess Stability: Incubate your compound in the assay buffer for the duration of the experiment and analyze for degradation. 3. Use Low-Binding Plates: For highly lipophilic compounds, use low-protein-binding plates to minimize adsorption to the plasticware. |
Data Presentation: Physicochemical and Permeability Properties of Tpl2 Inhibitors
The following table summarizes key data for a selection of Tpl2 inhibitors, illustrating the relationship between their chemical properties, potency, and permeability.
| Compound | Tpl2 IC50 (nM) | cLogP | PSA (Ų) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Notes |
| Lead Compound (4) | 25 | 5.1 | 105.4 | Low (not quantified) | A potent quinoline-based inhibitor with poor cellular activity, likely due to low solubility and permeability. |
| Optimized Compound (34) | 4 | 4.8 | 118.7 | Improved (not quantified) | Addition of a basic piperidine moiety improved aqueous solubility and cell permeability, leading to enhanced cellular potency. |
| GS-4875 | 1.3 | N/A | N/A | N/A | A highly potent and selective Tpl2 inhibitor. Permeability data is not publicly available. |
Note: N/A indicates that the data is not available in the public domain. The data for compounds 4 and 34 are based on qualitative descriptions of improvement from the cited literature.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a Tpl2 inhibitor.
Methodology:
-
Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Preparation of solutions:
-
Donor solution: The Tpl2 inhibitor is dissolved in a buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM), with a small percentage of DMSO if required for solubility.
-
Acceptor solution: The same buffer is added to the wells of a 96-well acceptor plate.
-
-
Assay procedure: The filter (donor) plate is placed on top of the acceptor plate, creating a "sandwich". The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample analysis: After incubation, the concentration of the Tpl2 inhibitor in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability (Pe): The effective permeability coefficient is calculated using the following equation:
Pe = - [ln(1 - CA(t)/Cequilibrium)] / [A * (1/VD + 1/VA) * t]
Where:
-
CA(t) is the compound concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at theoretical equilibrium.
-
A is the membrane area.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
t is the incubation time.
-
Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a Tpl2 inhibitor across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Preparation of Dosing Solutions: The Tpl2 inhibitor is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at the desired concentration.
-
Permeability Measurement (Apical to Basolateral - A-B): a. The cell monolayers are washed with pre-warmed transport buffer. b. Fresh transport buffer is added to the basolateral (lower) chamber. c. The dosing solution is added to the apical (upper) chamber. d. The plates are incubated at 37°C with gentle shaking for a set time (e.g., 2 hours). e. Samples are taken from the basolateral chamber at various time points or at the end of the incubation period for analysis.
-
Efflux Measurement (Basolateral to Apical - B-A): a. The same washing procedure is followed. b. Fresh transport buffer is added to the apical chamber. c. The dosing solution is added to the basolateral chamber. d. Incubation and sampling are performed as for the A-B measurement, with samples taken from the apical chamber.
-
Sample Analysis: The concentration of the Tpl2 inhibitor in the collected samples is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the area of the cell monolayer.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Visualizations
Caption: Tpl2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Troubleshooting Poor Permeability.
References
Overcoming experimental variability with Cot inhibitor-2
Welcome to the technical support center for Cot inhibitor-2. This resource is designed for researchers, scientists, and drug development professionals to help overcome experimental variability and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Cot (Cancer Osaka Thyroid) kinase, also known as Tpl2 (Tumor Progression Locus 2) or MAP3K8.[1][2][3] Cot is a key serine/threonine kinase in the MAP3K family.[4] It functions upstream of MEK1/2 in the MAPK/ERK signaling pathway.[5][6] By inhibiting Cot, the compound blocks the phosphorylation and activation of downstream kinases MEK and ERK, which play critical roles in inflammation and cell proliferation.[6][7][8] This inhibitory action is crucial for its role in regulating the production of pro-inflammatory cytokines like TNF-α.[3][9]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to study inflammatory responses and cancer biology.[6] Its ability to block TNF-α production makes it a valuable tool for investigating autoimmune and inflammatory diseases such as rheumatoid arthritis.[3][6][10] Additionally, its role in inhibiting the MAPK/ERK pathway, which is often dysregulated in cancers, makes it a subject of interest for oncology research, particularly in RAS-mutant cancers.[6][11][12]
Q3: How should I properly store and handle this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, use a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and increased experimental variability. Store stock solutions at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: Can this compound have off-target effects?
A4: While this compound is designed for selectivity, like most kinase inhibitors, it has the potential for off-target effects, especially at higher concentrations.[13][14] It is crucial to use the lowest effective concentration and include appropriate controls to validate that the observed phenotype is a direct result of Cot inhibition. Kinase profiling against a panel of other kinases can provide a clearer picture of its selectivity.[14] Some publications have noted that related compounds may inhibit other kinases like MK2 and p38 at much higher concentrations.[1]
Troubleshooting Guide
Q1: I am observing significant variability in my IC50 values between experiments. What are the common causes?
A1: Inconsistent IC50 values are a frequent challenge in drug discovery research and can stem from several factors.[15][16] Key areas to investigate include:
-
Cell-Based Factors:
-
Cell Density and Confluency: Ensure you are seeding and treating cells at a consistent density and confluency for every experiment. Cell number can alter the effective inhibitor-to-cell ratio.[16]
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Cell Health: Monitor the health and viability of your cells. Stressed or unhealthy cells will respond differently to treatment.
-
-
Reagent and Compound Integrity:
-
Compound Degradation: Repeated freeze-thaw cycles can degrade the inhibitor. Ensure you are using freshly prepared dilutions from a properly stored, single-use aliquot.[15]
-
Reagent Consistency: Use the same lot of media, serum, and assay reagents across all experiments to minimize batch-to-batch variability.[16]
-
-
Assay Protocol:
-
Incubation Time: The duration of inhibitor exposure can significantly impact the IC50 value.[16] Standardize the incubation time for all comparative experiments.
-
Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can introduce large errors.[16] Use calibrated pipettes and proper technique.
-
Troubleshooting Flowchart for Inconsistent IC50 Values
Q2: I am not observing the expected downstream inhibition of p-ERK. What should I check?
A2: A lack of effect on downstream targets can be due to several reasons:
-
Stimulation Conditions: Ensure that the signaling pathway is robustly activated in your experimental system. For Cot-dependent pathways, stimulation with agents like Lipopolysaccharide (LPS) is often required to see a strong signal.[3]
-
Time Course: The phosphorylation of ERK is often a transient event. You may need to perform a time-course experiment to identify the peak of ERK phosphorylation after stimulation to observe the maximal effect of the inhibitor.
-
Inhibitor Concentration: The effective concentration in a cell-based assay can be much higher than the biochemical IC50 due to factors like cell permeability and protein binding.[17] Perform a dose-response experiment to determine the optimal concentration.
-
Cell Line Specificity: The dependence of ERK activation on Cot can be cell-type specific. Some cell lines may have redundant or alternative pathways for ERK activation.[18]
Data and Protocols
Quantitative Data Summary
The efficacy of this compound can vary depending on the cell type and assay conditions. The table below provides a summary of typical effective concentrations.
| Parameter | Cell Line | Assay Type | Typical Value | Reference |
| Biochemical IC50 | N/A | In vitro Kinase Assay | 50 nM | [1] |
| Cellular IC50 | Human Monocytes | TNF-α Production | 0.7 µM | [1] |
| Cellular IC50 | Human Whole Blood | TNF-α Production | 8.5 µM | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK Inhibition
This protocol details the steps to assess the inhibition of LPS-induced ERK phosphorylation in macrophages.
-
Cell Culture: Plate RAW 264.7 macrophage cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Pre-treatment: Starve cells in serum-free media for 4 hours. Then, pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with 100 ng/mL LPS for 15-30 minutes (optimal time should be determined empirically).
-
Lysis: Wash cells once with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK1/2 (p44/42) and total ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize p-ERK to total ERK.
Experimental Workflow: Western Blot Analysis
Cot/Tpl2 Signaling Pathway
Cot/Tpl2 is a critical node in inflammatory signaling, primarily downstream of Toll-like receptors (TLRs) and cytokine receptors.[8][19] Upon stimulation (e.g., by LPS), a signaling cascade involving MyD88 and IRAKs leads to the activation of the IKK complex.[5][8] IKK phosphorylates NF-κB1 p105, causing its degradation and the release of active Cot kinase.[4][5] Liberated Cot then phosphorylates and activates MEK1/2, which in turn activates ERK1/2, leading to the transcription of inflammatory genes like TNF-α.[3][5] this compound directly blocks the kinase activity of Cot, thereby preventing this downstream cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MAP3K8 - Wikipedia [en.wikipedia.org]
- 3. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | MAP3K8 (TPL2)-dependent MAPK1/3 activation [reactome.org]
- 6. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. apexbt.com [apexbt.com]
- 8. THE ROLE OF TUMOR PROGRESSION LOCUS 2 (TPL-2) PROTEIN KINASE IN GLIAL INFLAMMATORY RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAP3K8 is a potential therapeutic target in airway epithelial inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]
- 12. TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Frontiers | Effect of MAP3K8 on Prognosis and Tumor-Related Inflammation in Renal Clear Cell Carcinoma [frontiersin.org]
- 19. Cot/tpl2 activity is required for TLR-induced activation of the Akt p70 S6k pathway in macrophages: Implications for NO synthase 2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Cot inhibitor-2 batch-to-batch consistency issues
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers using Cot Inhibitor-2. It addresses common issues, with a focus on resolving batch-to-batch consistency problems.
Frequently Asked Questions (FAQs)
Q1: My new batch of this compound is showing a different IC50 value compared to the previous one. Why is this happening?
A1: Batch-to-batch variation in IC50 values is a known issue that can arise from several factors.[1] These include minor differences in purity, the presence of inactive isomers, variations in crystalline structure, or slight inconsistencies in the weighing and dissolution of the compound. It is also crucial to ensure that assay conditions, such as enzyme concentration and ATP concentration, are kept consistent between experiments.[2]
Q2: I'm observing unexpected or inconsistent results in my cell-based assays with a new lot of the inhibitor. What should I do first?
A2: First, verify the inhibitor's on-target activity. We recommend performing a western blot to assess the phosphorylation of a key downstream target of Cot, such as MEK or ERK.[3][4] A direct comparison between your new and old batches in their ability to reduce p-ERK levels can confirm if the new batch is active in a cellular context. If the new batch fails to inhibit the target, it may indicate a problem with compound integrity.
Q3: How can I validate the potency and consistency of a new batch of this compound before starting a large-scale experiment?
A3: We recommend a two-step validation process:
-
In Vitro Kinase Assay: Perform a dose-response experiment to determine the IC50 value of the new batch against recombinant Cot kinase.[5] Compare this value to the one provided in the Certificate of Analysis and to your own results from previous batches.
-
Cellular Target Engagement: Use a sensitive cell line and perform a western blot for a downstream marker like phospho-ERK.[6][7] This confirms that the inhibitor can enter the cells and engage its target. A consistent reduction in p-ERK signal compared to previous batches indicates reliable performance.
Q4: What are the optimal storage and handling conditions for this compound to ensure its stability?
A4: For long-term stability, store the solid compound at -20°C. For short-term storage, 4°C is acceptable. Once dissolved in a solvent like DMSO, prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q5: Could the observed variability be due to off-target effects of the inhibitor?
A5: Yes, inconsistent results can sometimes be linked to off-target effects, which may vary slightly between batches.[8] Cot (also known as Tpl2 or MAP3K8) is part of the MAPK signaling cascade.[9] If your experimental readout is sensitive to other kinases in this pathway, even minor off-target activity could influence the results. If you suspect this, consider using a secondary inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target Cot inhibition.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches
If you are observing a significant shift in the IC50 value for a new batch of this compound, follow this troubleshooting workflow.
Issue 2: Reduced or No Activity in Cell-Based Assays
If a new batch of the inhibitor shows lower-than-expected activity in your cellular experiments, use this guide to pinpoint the cause.
Data Presentation
The following tables present example data for comparing different batches of this compound.
Table 1: Batch-to-Batch Biochemical Potency Comparison
| Parameter | Batch A (Reference) | Batch B | Batch C |
| Lot Number | A-101 | B-201 | C-301 |
| Purity (HPLC) | 99.5% | 98.9% | 99.6% |
| Cot IC50 (nM) | 15.2 | 45.8 | 14.9 |
| MEK1 IC50 (nM) | >10,000 | >10,000 | >10,000 |
This table illustrates how a drop in purity or other manufacturing variables (Batch B) can lead to a reduced biochemical potency.
Table 2: Cellular Activity Comparison
| Parameter | Cell Line | Batch A (Reference) | Batch B | Batch C |
| Cell Line | A549 | A549 | A549 | |
| p-ERK Inhibition EC50 (nM) | 155 | 520 | 162 | |
| Cell Viability GI50 (µM) | 2.5 | 8.1 | 2.6 |
This table shows how differences in biochemical potency (Table 1) translate to reduced efficacy in cellular assays. Batch B is clearly less potent in inhibiting the downstream pathway and affecting cell viability.
Key Signaling Pathway
Cot (MAP3K8/Tpl2) is a critical kinase in the MAPK signaling cascade, primarily activating MEK1/2, which in turn phosphorylates and activates ERK1/2.[4][10] This pathway regulates numerous cellular processes, including inflammation, proliferation, and survival.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a fluorescence-based assay to determine the IC50 value of this compound.
Materials:
-
Recombinant human Cot (MAP3K8) enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., UBE2L3)
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™)
-
This compound, serially diluted in DMSO
-
384-well plates
Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of this compound in DMSO. The highest concentration should be around 10 µM.
-
Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer. Add 2.5 µL of the diluted inhibitor.
-
Enzyme Addition: Add 2.5 µL of Cot enzyme solution (at 2x final concentration) to each well, except for "no enzyme" controls.
-
Reaction Initiation: Add 2.5 µL of a mix of ATP and substrate (at 4x final concentration) to initiate the reaction. The final ATP concentration should be at or near its Km value for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the detection reagent from the kinase assay kit according to the manufacturer's protocol.[11]
-
Data Analysis: Measure the signal (e.g., luminescence) on a plate reader. Subtract the background ("no enzyme" control) from all values. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[11]
Protocol 2: Western Blot for Cellular p-ERK Inhibition
This protocol details how to measure the inhibition of Cot's downstream target, phospho-ERK, in cells.[6][12]
Materials:
-
Cell line responsive to Cot signaling (e.g., A549, HEK293T)
-
Cell culture media and serum
-
This compound
-
Stimulant (e.g., IL-1β or LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for at least 4 hours to reduce basal p-ERK levels.[13]
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
Stimulation: Add a stimulant (e.g., 10 ng/mL IL-1β) to the wells for 15-30 minutes to activate the Cot pathway.
-
Cell Lysis: Wash cells twice with ice-cold PBS, then add 100 µL of ice-cold RIPA buffer to each well.[6] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[6] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), prepare samples with Laemmli buffer, and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[6][12]
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary anti-p-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.[6]
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Apply the chemiluminescent substrate and image the blot.
-
Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.[13]
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total-ERK for each condition.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]
- 4. Reactome | MAP3K8 (TPL2)-dependent MAPK1/3 activation [reactome.org]
- 5. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]
- 8. benchchem.com [benchchem.com]
- 9. MAP3K8/Tpl2/COT Research Products: Novus Biologicals [novusbio.com]
- 10. The Crystal Structure of Cancer Osaka Thyroid Kinase Reveals an Unexpected Kinase Domain Fold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assayquant.com [assayquant.com]
- 12. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cot inhibitor-2 effects on cell viability and proliferation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using Cot inhibitor-2, with a focus on its effects on cell viability and proliferation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target? A1: this compound is a potent and selective small molecule inhibitor of the enzyme Cot (Cancer Osaka Thyroid), also known as Tpl2 (Tumor progression locus 2) or MAP3K8.[1][2] This enzyme is a serine/threonine protein kinase that plays a crucial role in intracellular signaling pathways.
Q2: What is the primary mechanism of action for this compound? A2: Cot/Tpl2 is a key upstream kinase of MEK in the ERK pathway.[3] this compound primarily functions by blocking the kinase activity of Cot/Tpl2, which in turn prevents the phosphorylation and activation of downstream targets MEK1/2 and subsequently ERK1/2.[4][5] This disruption of the MAPK/ERK pathway is central to its effects. In some cellular contexts, it can also influence the NF-κB signaling cascade.[6]
Q3: What are the expected effects of this compound on cell viability and proliferation? A3: By inhibiting the pro-survival MEK/ERK pathway, this compound is generally expected to decrease cell proliferation and viability. Its effects have been demonstrated in various cancer cell lines, where it can suppress cell growth.[7][8] However, the specific outcome is highly dependent on the cell type and its reliance on the Cot/Tpl2 signaling pathway for growth and survival.
Q4: How should I dissolve and store this compound? A4: this compound should be stored as a stock solution at -20°C for up to one year or at -80°C for up to two years.[1] For in vitro experiments, a common solvent is DMSO. A suggested protocol is to create a stock solution in 100% DMSO and then dilute it in a culture medium for working concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline may be required.[1] If precipitation occurs upon dilution, warming and sonication can aid dissolution.[1]
Troubleshooting Guide
Q5: I am not observing the expected decrease in cell viability after treatment. What are the possible causes? A5:
-
Inhibitor Concentration: The concentration may be too low for your specific cell line. Perform a dose-response experiment with a broad range of concentrations to determine the optimal inhibitory concentration (e.g., IC50).
-
Cell Line Resistance: The chosen cell line may not depend on the Cot/Tpl2-MEK-ERK pathway for survival and proliferation, rendering it insensitive to the inhibitor.
-
Inhibitor Inactivity: Ensure the inhibitor has been stored correctly to prevent degradation.[1] Prepare fresh dilutions from a validated stock solution for each experiment.
-
Incubation Time: The treatment duration may be insufficient to induce a measurable effect. Consider extending the incubation period (e.g., 24, 48, 72 hours).
-
Cell Seeding Density: An excessively high cell density can mask the inhibitor's antiproliferative effects. Optimize the seeding density so that cells are in the logarithmic growth phase throughout the experiment.
Q6: My results for cell viability assays are inconsistent between experiments. What could be the cause? A6:
-
Reagent Variability: Use reagents from the same lot where possible. Prepare fresh dilutions of the inhibitor for every experiment from a stable, frozen stock.
-
Cellular Conditions: Variations in cell passage number, confluency at the time of treatment, and overall cell health can significantly impact results. Maintain a consistent cell culture practice.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is identical across all wells, including vehicle controls, and is at a non-toxic level.
Q7: I am observing significant off-target effects or unexpected cellular responses. Why is this happening? A7:
-
Non-Specific Binding: Like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations.[9][10] These occur when the inhibitor interacts with other kinases or proteins besides its intended target.
-
Pathway Crosstalk: Inhibiting one pathway can sometimes lead to the compensatory activation of another, a phenomenon known as retroactivity.[9]
-
Solution: To confirm the observed effect is due to on-target inhibition, consider using a secondary inhibitor with a different chemical structure, or perform a rescue experiment by overexpressing a constitutively active form of a downstream effector like MEK1.
Experimental Protocols & Data
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[11]
-
Data Acquisition: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Cell Proliferation Assessment using Crystal Violet Assay
This assay measures cell proliferation based on the staining of DNA in adherent cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Cell Fixation: Gently wash the cells with PBS. Add 100 µL of a fixing solution (e.g., 4% paraformaldehyde or 100% methanol) to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the fixation solution and wash with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes.
-
Washing: Remove the crystal violet solution and wash the plate repeatedly with water until the background is clean. Air dry the plate completely.
-
Dye Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to release the incorporated dye.
-
Data Acquisition: Measure the absorbance at a wavelength of 590 nm using a microplate reader.
Data Hub: Inhibitory Concentrations
The following table summarizes reported IC50 and EC50 values for this compound and related compounds in various experimental systems.
| Compound/Inhibitor | Target/Assay | Cell Line / System | IC50 / EC50 Value | Reference |
| This compound | Cot (Tpl2/MAP3K8) Kinase Activity | Enzymatic Assay | 1.6 nM | [1] |
| This compound | TNF-α Production | LPS-stimulated human whole blood | 0.3 µM | [1] |
| TPL2 Inhibitor | ADI Cell Growth | ADI-C4-2B Prostate Cancer Cells | ~4.0 µM | [7] |
| Gilead Compound [I] | Tpl-2/Cot Kinase Activity | HTRF Enzymatic Assay | 1 nM | [12] |
| Gilead Compound [I] | LPS-induced TNF-α production | Human Monocytes | 7 nM | [12] |
| Gilead Compound [II] | Tpl-2/Cot Kinase Activity | HTRF Enzymatic Assay | 1 nM | [12] |
| Gilead Compound [II] | LPS-induced TNF-α production | Human Monocytes | 13 nM | [12] |
Visual Guides: Pathways and Workflows
Caption: The Cot/Tpl2 signaling cascade and the point of intervention by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of TPL2/MAP3K8 Blocks Human Cytotoxic T Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]
- 7. journals.plos.org [journals.plos.org]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
Technical Support Center: Optimizing Cot Inhibitor-2 Concentration for Diverse Cell Types
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing Cot inhibitor-2 in their experiments. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to help you effectively determine the optimal inhibitor concentration for various cell types and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the serine/threonine kinase Cot (also known as Tpl2 or MAP3K8). Cot is a key upstream regulator of the MEK-ERK signaling pathway and also plays a role in activating the JNK and NF-κB pathways in a cell-type and stimulus-specific manner.[1][2] By inhibiting Cot, this compound blocks the phosphorylation of downstream targets, leading to the modulation of various cellular processes, including inflammation, proliferation, and survival.[3][4][5]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
Based on available data, a starting concentration range of 10 nM to 1 µM is recommended for most cancer cell lines.[6] However, the optimal concentration is highly cell-type dependent. For instance, in LPS-stimulated human whole blood, this compound inhibits TNF-α production with an IC50 of 0.3 μM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve the compound in DMSO. For example, a 10 mM stock solution can be prepared. This stock solution should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium.
Q4: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
Off-target effects: Although this compound is selective, at higher concentrations, it may inhibit other kinases, leading to toxicity.[7][8]
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%).
-
Cell line sensitivity: Some cell lines are inherently more sensitive to perturbations in the signaling pathways regulated by Cot.
-
Compound stability: Degradation of the compound in the culture medium could potentially lead to the formation of toxic byproducts.
To troubleshoot, perform a careful dose-response curve, use a lower concentration of the inhibitor, and include a vehicle control (medium with the same concentration of solvent).
Q5: I am not observing the expected inhibitory effect. What should I do?
Several factors could contribute to a lack of efficacy:
-
Suboptimal concentration: The concentration of the inhibitor may be too low to effectively inhibit Cot in your specific cell type.
-
Cell permeability: The inhibitor may not be efficiently crossing the cell membrane.
-
Drug efflux: Some cancer cells express efflux pumps that can actively remove the inhibitor from the cell.[9]
-
Incorrect experimental setup: Ensure that the timing of inhibitor treatment and subsequent assays are appropriate to observe the desired effect.
-
Cell line resistance: The specific cell line you are using may have intrinsic or acquired resistance mechanisms.
To address this, try increasing the inhibitor concentration, extending the incubation time, or using a different cell line. It is also important to verify target engagement by assessing the phosphorylation status of downstream effectors like ERK.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in assays | - Reagent issue- Cell contamination | - Check the expiration date and proper storage of all reagents.- Test for mycoplasma and other potential contaminants in your cell culture. |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent inhibitor preparation- Fluctuation in incubation times | - Use cells within a consistent and low passage number range.- Prepare fresh working solutions of the inhibitor for each experiment.- Strictly adhere to standardized incubation times. |
| Precipitation of the inhibitor in culture medium | - Poor solubility of the inhibitor at the working concentration | - Prepare a more diluted stock solution.- Ensure the final solvent concentration is compatible with your medium.- Gently warm the medium to aid dissolution, but avoid excessive heat. |
| Off-target effects observed | - Inhibitor concentration is too high- The inhibitor has known off-target activities | - Perform a dose-response curve to identify the lowest effective concentration.- Consult literature for known off-target effects of this compound.- Use a second, structurally different Cot inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.[10] |
Quantitative Data
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 | Reference |
| Human Whole Blood (LPS-stimulated) | Immune Cells | TNF-α production | 0.3 µM | [6] |
| Various Cancer Cell Lines | Cancer | Proliferation/Viability | Nanomolar range (general) | |
| SHP-77 | Small Cell Lung Cancer | Proliferation | Not specified (effective at nanomolar concentrations) |
Note: IC50 values can vary depending on the specific experimental conditions. This table should be used as a guideline for determining a starting concentration range.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[11][12]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14][15]
Protocol 3: Cytokine Release Assay (ELISA)
This protocol is for measuring the effect of this compound on the production of cytokines like TNF-α.
-
Cell Stimulation: Seed immune cells (e.g., PBMCs or macrophages) and pre-treat with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., Lipopolysaccharide (LPS) for TNF-α release from macrophages).
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants to quantify the concentration of the cytokine of interest according to the manufacturer's instructions.[16]
Signaling Pathways and Experimental Workflows
Cot/Tpl2 Signaling Pathway
The following diagram illustrates the central role of Cot/Tpl2 in activating downstream signaling pathways.
References
- 1. Tpl2/cot signals activate ERK, JNK, and NF-kappaB in a cell-type and stimulus-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]
- 5. TPL2 kinase action and control of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 14. Apoptosis Protocols [bdbiosciences.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. criver.com [criver.com]
Validation & Comparative
A Comparative Guide to Tpl2 Kinase Inhibitors: Cot Inhibitor-2 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cot inhibitor-2 with other prominent inhibitors of Tumor progression locus-2 (Tpl2) kinase, a critical regulator of inflammatory signaling pathways. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool compounds for their studies and to inform the development of novel therapeutic agents targeting Tpl2.
Introduction to Tpl2 Kinase
Tpl2, also known as Cot or MAP3K8, is a serine/threonine kinase that plays a pivotal role in the innate and adaptive immune systems. It functions as a key upstream activator of the MEK-ERK signaling cascade in response to inflammatory stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α). By regulating the production of pro-inflammatory cytokines like TNF-α, Tpl2 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.
Comparative Analysis of Tpl2 Inhibitors
This section provides a head-to-head comparison of this compound against other well-characterized Tpl2 inhibitors, including the clinical candidate tilpisertib (GS-4875) and a widely used tool compound, Tpl2 Kinase Inhibitor 1.
Table 1: Biochemical Potency and Cellular Activity of Tpl2 Inhibitors
| Inhibitor | Tpl2 IC50 (nM) | Cell-Based TNF-α Inhibition IC50 (µM) | Cell Type for TNF-α Assay |
| This compound | 1.6[1] | 0.3[1] | Human Whole Blood (LPS-stimulated) |
| Tilpisertib (GS-4875) | 1.3[2] | 0.667 (EC50)[2] | Rat (LPS-stimulated, in vivo) |
| Tpl2 Kinase Inhibitor 1 | 50[3] | 0.7[3] | Human Monocytes (LPS-stimulated) |
| Compound 34 | Not specified | Not specified, but showed good efficacy in inhibiting TNF-α production in a rat model[3][4] | Rat (LPS-stimulated, in vivo) |
Table 2: Selectivity Profile of Tpl2 Inhibitors
| Inhibitor | Selectivity Profile | Method |
| This compound | Described as a selective inhibitor.[1] | Not specified |
| Tilpisertib (GS-4875) | Highly selective with no significant off-target binding activity.[2] | KINOMEscan™ selectivity assay[2] |
| Tpl2 Kinase Inhibitor 1 | Selective for Tpl2 over MEK, p38 MAPK, Src, MK2, and PKC (IC50s >40, 180, >400, 110, and >400 µM, respectively).[5] | Not specified |
Table 3: Pharmacokinetic Properties of Tpl2 Inhibitors
| Inhibitor | Species | Dose | Cmax | AUC | Note |
| This compound | Rat | 100 mg/kg (oral) | 517 ng/mL (0.89 µM) | 4841 ng·h/mL | Orally active.[1] |
| Tilpisertib (GS-4875) | Rat | 3, 10, 30, or 100 mg/kg (oral) | Dose-dependent | Dose-dependent | In vivo activity demonstrated in a rat LPS-TNFα model.[2] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the Tpl2 signaling pathway and a general workflow for evaluating Tpl2 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Tpl2 Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a generic HTRF-based assay for measuring Tpl2 kinase activity. Specific reagents and concentrations may need to be optimized.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human Tpl2 enzyme to the desired concentration in kinase buffer.
-
Prepare a substrate solution containing a biotinylated peptide substrate (e.g., a derivative of MEK1) and ATP at a concentration around the Km for Tpl2.
-
Prepare a detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
-
Assay Procedure:
-
Add 2 µL of test compound (or DMSO vehicle control) to the wells of a low-volume 384-well plate.
-
Add 4 µL of the Tpl2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the detection solution to each well.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
LPS-Induced TNF-α Production in Human Whole Blood
This protocol outlines a method for measuring the inhibitory effect of compounds on TNF-α production in a physiologically relevant matrix.[2]
-
Blood Collection and Preparation:
-
Collect fresh human venous blood into heparinized tubes.
-
Dilute the blood 1:5 with RPMI-1640 medium.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate 180 µL of the diluted blood with 10 µL of test compound at various concentrations (or DMSO vehicle control) for 30 minutes at 37°C.
-
Stimulate the blood by adding 10 µL of LPS (from E. coli) to a final concentration of 100 ng/mL.
-
Incubate for 6 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples at 1,500 x g for 10 minutes to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
In Vivo Evaluation of Tpl2 Inhibitors in a Rat LPS Challenge Model
This protocol provides a general framework for assessing the in vivo efficacy of Tpl2 inhibitors in a rodent model of acute inflammation.[1][2][4]
-
Animals:
-
Use female Lewis rats (or another appropriate strain) weighing approximately 200-250 g.
-
Acclimatize the animals for at least 3 days before the experiment.
-
-
Compound Administration and LPS Challenge:
-
Administer the test compound orally (p.o.) by gavage at the desired doses (e.g., 3, 10, 30, 100 mg/kg). The vehicle can be a solution such as 0.5% methylcellulose.
-
One to two hours after compound administration, induce an inflammatory response by injecting LPS (0.01-1 mg/kg) intravenously (i.v.) or intraperitoneally (i.p.).
-
-
Blood Sampling and Analysis:
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at various time points after the LPS challenge (e.g., 1, 2, 4, and 6 hours).
-
Process the blood to obtain plasma.
-
Measure the plasma levels of TNF-α using a rat-specific ELISA kit.
-
-
Data Analysis:
-
Determine the time course of TNF-α production in the vehicle-treated group.
-
Calculate the percentage of inhibition of TNF-α production at each dose and time point for the compound-treated groups.
-
Pharmacokinetic analysis of the compound in plasma can be performed concurrently to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Conclusion
The available data indicate that this compound is a potent and orally active Tpl2 inhibitor with demonstrated efficacy in cellular and in vivo models of inflammation. When compared to other Tpl2 inhibitors, it exhibits comparable biochemical potency to the clinical candidate tilpisertib (GS-4875). While GS-4875 has been extensively profiled for selectivity, more comprehensive public data on the kinase selectivity of this compound would be beneficial for a more complete comparison. Tpl2 Kinase Inhibitor 1 serves as a useful, albeit less potent, tool compound for in vitro studies. The selection of a Tpl2 inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, and in vivo suitability. The experimental protocols provided in this guide offer a foundation for the consistent and reliable evaluation of these and other novel Tpl2 inhibitors.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: Cot Inhibitor-2 Versus MAP3K8 siRNA Knockdown for Targeted Research
For researchers, scientists, and drug development professionals investigating the MAP3K8/Cot signaling pathway, the choice between a small molecule inhibitor and siRNA-mediated knockdown is a critical decision. This guide provides an objective comparison of Cot inhibitor-2 and MAP3K8 siRNA, offering supporting data, detailed experimental protocols, and visual aids to inform your experimental design.
Mitogen-activated protein kinase kinase kinase 8 (MAP3K8), also known as Cot or Tpl2, is a key serine/threonine kinase that plays a pivotal role in the inflammatory response and cancer progression.[1][2][3] It functions as an essential upstream activator of the MEK/ERK pathway, making it an attractive target for therapeutic intervention and functional studies.[1][3] Two of the most common methods to probe the function of MAP3K8 are the use of the small molecule inhibitor, this compound, and gene knockdown using small interfering RNA (siRNA).
This guide will delve into a detailed comparison of these two approaches, examining their mechanisms of action, efficacy, and potential off-target effects.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and MAP3K8 siRNA based on available experimental data. It is important to note that direct side-by-side comparisons in the same experimental system are limited, and thus, these values are compiled from various studies.
| Feature | This compound | MAP3K8 siRNA Knockdown |
| Target | MAP3K8/Cot/Tpl2 kinase activity | MAP3K8 mRNA |
| Mechanism of Action | Reversible, ATP-competitive inhibition of the kinase domain | RNA interference (RNAi)-mediated degradation of target mRNA |
| Potency | IC50: ~1.6 nM (in vitro kinase assay)[4][5] | Effective at nanomolar concentrations (typically 10-100 nM)[6] |
| Cellular Efficacy | IC50: ~0.3 µM for TNF-α production in LPS-stimulated human whole blood[4][5] | >80-90% knockdown of mRNA and protein levels achievable[6] |
| Time to Effect | Rapid, within minutes to hours[7] | Slower, typically 24-72 hours to achieve maximal protein depletion[6] |
| Duration of Effect | Dependent on compound half-life and cellular washout | Can be transient (days) or stable depending on the delivery method |
| Specificity | Selective for MAP3K8, but a full off-target kinase profile is not widely published.[4][8] | Highly sequence-specific, but off-target effects due to seed region homology can occur. |
| Key Controls | Vehicle control (e.g., DMSO), inactive enantiomer (if available) | Non-targeting (scrambled) siRNA, positive control siRNA (e.g., targeting a housekeeping gene) |
Signaling Pathway and Experimental Workflow
To visualize the points of intervention for both this compound and MAP3K8 siRNA, the following diagrams illustrate the MAP3K8 signaling pathway and a general experimental workflow for comparing these two methodologies.
Figure 1: MAP3K8 signaling pathway and points of intervention.
References
- 1. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TPL2 kinase action and control of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. embopress.org [embopress.org]
- 7. MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of Cot Inhibitor-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of Cot inhibitor-2, a potent and selective inhibitor of Cot (Cancer Osaka Thyroid) kinase, also known as Tpl2 (Tumor progression locus-2) or MAP3K8. Effective validation of target engagement in a cellular context is critical for the successful development of kinase inhibitors, providing crucial evidence that a compound reaches its intended target and exerts a biological effect. This document compares this compound with other classes of Cot inhibitors and details key experimental protocols for robust target validation.
Introduction to Cot Kinase and Inhibition
Cot/Tpl2 is a serine/threonine kinase that plays a pivotal role in the mitogen-activated protein kinase (MAPK) signaling cascade. It is a key regulator of inflammatory responses, particularly in the production of pro-inflammatory cytokines like TNF-α, and is implicated in various cancers.[1][2] As a MAP3K, Cot can activate downstream MEK and ERK, as well as JNK and p38 pathways, making it an attractive therapeutic target for inflammatory diseases and oncology.
This compound has demonstrated high biochemical potency with an IC50 of 1.6 nM.[3] In a more physiologically relevant context, it inhibits TNF-α production in lipopolysaccharide (LPS)-stimulated human whole blood with an IC50 of 0.3 μM.[3] This guide explores state-of-the-art techniques to directly and quantitatively assess the binding of this compound to its target within living cells.
Comparative Analysis of Cot Inhibitors
| Inhibitor Class/Name | Target(s) | Biochemical IC50 (nM) | Cellular Activity & Cell Line | Reference(s) |
| This compound | Cot/Tpl2 | 1.6 | Inhibits TNF-α production with IC50 of 300 nM in LPS-stimulated human whole blood | [3] |
| Imidazoquinolines | Cot/Tpl2 | Not specified | Nanomolar potency for inhibition of TNFα in primary human cells | [1] |
| Quinoline Derivatives (C-RAF) | C-RAF | 67 | Antiproliferative GI50 values in the nanomolar range against various cancer cell lines | [2] |
| Naphthyridine Derivatives (CK2) | CK2α, CK2α' | <22 (for compound 11) | Sub-micromolar cellular target engagement in NanoBRET assays | [4][5] |
| Quinoline-based (mTOR) | mTOR | <50 (for 6 compounds) | Antiproliferative IC50 values in the nanomolar to low micromolar range in various cancer cell lines | [6] |
Key Experimental Protocols for Target Engagement Validation
To definitively validate the cellular target engagement of this compound, a multi-faceted approach employing orthogonal methods is recommended. Below are detailed protocols for cutting-edge assays that provide quantitative and robust data.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target in live cells.
Experimental Protocol:
-
Cell Line Preparation:
-
HEK293 cells are transiently co-transfected with a plasmid encoding for Cot/Tpl2 fused to NanoLuc® luciferase and a carrier DNA.
-
Transfected cells are then seeded into 96- or 384-well plates and incubated for 24 hours.
-
-
Compound and Tracer Addition:
-
A cell-permeable fluorescent tracer that binds to the ATP-binding site of Cot is added to the cells at a pre-determined optimal concentration.
-
This compound is then added in a dose-response manner and incubated for 2 hours to allow for compound entry and binding to the target.
-
-
Signal Detection:
-
NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells.
-
The BRET signal, which is the ratio of the tracer emission to the NanoLuc® emission, is measured using a luminometer.
-
-
Data Analysis:
-
A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
-
The IC50 value, representing the concentration of the inhibitor required to displace 50% of the tracer, is calculated from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol:
-
Cell Treatment:
-
Culture relevant cells (e.g., a human monocyte cell line like THP-1) and treat with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Heat the intact cells in a PCR plate or similar format across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
-
Cell Lysis and Separation of Aggregates:
-
Lyse the cells using a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble Cot/Tpl2 protein using a detection method such as Western blot or an AlphaLISA® assay.
-
-
Data Analysis:
-
Plot the amount of soluble Cot/Tpl2 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
Alternatively, an isothermal dose-response format can be used where cells are heated at a single, optimized temperature, and the amount of soluble protein is quantified across a range of inhibitor concentrations to determine an EC50 value for target engagement.
-
Downstream Biomarker Analysis by Western Blot
Inhibition of Cot/Tpl2 is expected to reduce the phosphorylation of its downstream substrates, MEK and ERK. A western blot can be used to quantify this pharmacodynamic effect.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RPMI-7951, which has high endogenous Cot expression) and serum-starve overnight if necessary.
-
Treat cells with a dose-response of this compound for a specified time (e.g., 1-4 hours).
-
If required, stimulate the cells with an appropriate agonist (e.g., LPS) to activate the Cot signaling pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 30-50 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-MEK (p-MEK), total MEK, phospho-ERK (p-ERK), and total ERK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in p-MEK and p-ERK levels indicates successful target engagement and inhibition of the Cot signaling pathway.
-
Visualizing Key Concepts and Workflows
To further clarify the concepts and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Cot/Tpl2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion
Validating the cellular target engagement of this compound is a critical step in its development as a therapeutic agent. While direct comparative data for this compound is limited, this guide provides a framework for its comprehensive evaluation. The use of orthogonal, quantitative methods such as NanoBRET™ and CETSA® will provide direct evidence of target binding in a cellular environment. Furthermore, analyzing the inhibition of downstream signaling events, such as the phosphorylation of MEK and ERK, will confirm the functional consequences of target engagement. By employing these robust methodologies, researchers can confidently establish the cellular mechanism of action of this compound and advance its preclinical and clinical development.
References
- 1. Discovery of Imidazoquinolines as a Novel Class of Potent, Selective, and in Vivo Efficacious Cancer Osaka Thyroid (COT) Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
Comparative Selectivity Analysis of Cot Inhibitor-2 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of Cot inhibitor-2, a potent and selective inhibitor of Cot (Cancer Osaka Thyroid) kinase, also known as Tpl2 (Tumor progression locus 2) or MAP3K8. Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects in drug development. While this compound is recognized for its high selectivity, publicly available broad-panel screening data for this specific compound is limited. Therefore, this guide presents a representative selectivity profile of a closely related 4-anilino-6-aminoquinoline-3-carbonitrile analog to illustrate the general selectivity of this chemical class.
Cot/Tpl2 Signaling Pathway
Cot/Tpl2 is a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. It functions as a MAP3K, activating MEK1/2, which in turn activates ERK1/2.[1][2] This pathway is critical in the cellular response to inflammation, particularly in macrophages stimulated by lipopolysaccharide (LPS) through Toll-like receptors (TLRs).[3] In resting cells, Cot/Tpl2 is held in an inactive complex with p105 NF-κB and ABIN2. Upon stimulation, IKKβ phosphorylates p105, leading to its degradation and the release of active Cot/Tpl2, which then propagates the downstream signal to MEK/ERK.[1][2]
Figure 1. Simplified Cot/Tpl2 signaling pathway leading to inflammatory response.
Selectivity Profile of a Representative Cot Inhibitor
The following table summarizes the inhibitory activity of a representative 4-anilino-6-aminoquinoline-3-carbonitrile Cot inhibitor against a panel of kinases. The data is presented as the percentage of remaining kinase activity in the presence of the inhibitor at a concentration of 1 µM. Lower percentages indicate stronger inhibition.
| Kinase Target | Family | % Activity Remaining @ 1µM |
| Cot (Tpl2/MAP3K8) | MAP3K | 5 |
| EGFR | Tyrosine Kinase | >80 |
| SRC | Tyrosine Kinase | >90 |
| LCK | Tyrosine Kinase | >90 |
| p38α | MAPK | >75 |
| JNK1 | MAPK | >85 |
| CDK2 | CMGC | >95 |
| PKA | AGC | >95 |
| AKT1 | AGC | >95 |
| MEK1 | STE | >90 |
Disclaimer: This data is for a representative compound from the same chemical class as this compound and is intended for illustrative purposes. The actual selectivity profile of this compound may vary.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically performed using a panel of in vitro kinase assays. Below are generalized protocols for common methods used in the industry.
Biochemical Kinase Assay (Radiometric)
This method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide by the kinase.
Figure 2. Workflow for a typical radiometric kinase inhibition assay.
Protocol Steps:
-
Reaction Setup: In a 96-well plate, the kinase, a specific peptide substrate, and the test inhibitor (e.g., this compound) are combined in a reaction buffer containing MgCl₂.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of an acid or a high concentration of EDTA.
-
Separation: The reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate.
-
Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
Non-Radiometric Kinase Assay (e.g., ADP-Glo™)
This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction.
Protocol Steps:
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated with ATP.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: A Kinase Detection Reagent is then added, which converts the ADP produced into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Signal Measurement: The luminescence is measured using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
Conclusion
References
Navigating Kinase Inhibitor Specificity: A Comparative Look at Cot/Tpl2 Inhibition
A detailed guide for researchers on the cross-reactivity profile of selective Cot/Tpl2 kinase inhibitors, contextualized by comparison with other MAPK pathway inhibitors. This guide provides essential data for informed selection of chemical probes and interpretation of experimental outcomes.
In the landscape of targeted therapeutics and chemical biology, the specificity of a kinase inhibitor is paramount. Off-target effects can lead to ambiguous experimental results, cellular toxicity, and a misinterpretation of the biological role of the target kinase. This guide focuses on the cross-reactivity profile of inhibitors targeting Cot (Cancer Osaka Thyroid), also known as Tpl2 or MAP3K8, a critical serine/threonine kinase in the MAP kinase signaling cascade. By presenting quantitative data, detailed experimental protocols, and clear visual aids, this document serves as a vital resource for researchers in drug discovery and cell signaling.
Understanding the Target: Cot/Tpl2 in Cellular Signaling
Cot/Tpl2 is a key upstream regulator within the mitogen-activated protein kinase (MAPK) pathway.[1] It is the primary MAP3K responsible for activating the MEK1/2-ERK1/2 signaling axis downstream of inflammatory stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), which are recognized by Toll-like receptors (TLRs) and the TNF receptor (TNFR) respectively.[1][2] Upon activation, Cot/Tpl2 phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2.[3] This cascade plays a pivotal role in regulating the production of pro-inflammatory cytokines, making Cot/Tpl2 a significant therapeutic target for inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[1][2]
Comparative Selectivity Profile of Kinase Inhibitors
To objectively assess the cross-reactivity of a Cot/Tpl2 inhibitor, we compare the selectivity profile of GS-4875 (Tilpisertib) , a potent and highly selective Tpl2 inhibitor, against Trametinib , a well-characterized and FDA-approved MEK1/2 inhibitor. While the compound "this compound" is a potent Tpl2 inhibitor with an IC50 of 1.6 nM, its comprehensive kinome-wide selectivity data is not publicly available.[4] Therefore, GS-4875, which has been profiled across a wide kinase panel, serves as a representative example of a highly selective chemical probe for Tpl2.[5][6]
GS-4875 inhibits the Tpl2 kinase with an IC50 of 1.3 nM and was reported to have no significant off-target binding activity when screened using a KINOMEscan™ assay.[5][6] Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2 with IC50 values of approximately 0.92 nM and 1.8 nM, respectively, and has been shown to be highly selective against a panel of other kinases.
The following tables summarize the inhibitory activity of these compounds against their primary targets and a selection of common off-target kinases found within the MAPK pathway and other related families.
Table 1: Potency against Primary Kinase Targets
| Compound | Target Kinase | Type | IC50 (nM) |
| GS-4875 (Tilpisertib) | Cot (Tpl2/MAP3K8) | Serine/Threonine Kinase | 1.3 [5][6] |
| Trametinib | MEK1 | Dual-Specificity Kinase | ~0.92 |
| MEK2 | Dual-Specificity Kinase | ~1.8 |
Table 2: Selectivity Profile Against a Panel of Kinases
Note: Comprehensive, publicly available quantitative screening data for direct side-by-side comparison is limited. The data below is a representative summary based on literature claims of high selectivity. A full KINOMEscan™ or similar broad panel assay is the gold standard for definitive cross-reactivity assessment.
| Kinase Target | GS-4875 (% Inhibition @ 1µM) | Trametinib (% Inhibition @ 1µM) | Kinase Family |
| MAP3K8 (Cot/Tpl2) | >99% (inferred) | Not Reported | MAP3K |
| MAP2K1 (MEK1) | Not Reported | >99% (inferred) | MAP2K |
| MAP2K2 (MEK2) | Not Reported | >99% (inferred) | MAP2K |
| BRAF | Not Reported | Low | MAP3K |
| EGFR | Not Reported | Low | Tyrosine Kinase |
| SRC | Not Reported | Low | Tyrosine Kinase |
| p38α (MAPK14) | Low[6] | Low | MAPK |
| JNK1 (MAPK8) | Low[6] | Low | MAPK |
Experimental Protocols
Accurate determination of inhibitor potency and selectivity is contingent on robust and well-controlled experimental design. The following is a generalized protocol for a biochemical kinase inhibition assay, a standard method for assessing the IC50 of a compound.
Protocol: Luminescence-Based Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted into a luminescent signal, which is inversely proportional to the level of kinase inhibition.
1. Compound Preparation:
- Prepare a 10 mM stock solution of the test inhibitor (e.g., GS-4875) in 100% dimethyl sulfoxide (DMSO).
- Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient for IC50 determination.
2. Kinase Reaction Setup:
- Add 25-50 nL of each compound dilution into the wells of a low-volume 384-well plate.
- Include control wells:
- High Activity Control (0% inhibition): DMSO only.
- Low Activity Control (100% inhibition): Wells without the kinase enzyme or with a known potent inhibitor.
- Prepare a master mix containing the purified recombinant Cot/Tpl2 kinase and its specific peptide substrate in kinase assay buffer.
- Dispense the kinase/substrate mixture into all wells.
- Allow the plate to incubate for 15-30 minutes at room temperature to permit the inhibitor to bind to the kinase.
3. Initiation and Incubation:
- Prepare an ATP solution in kinase assay buffer at a concentration near the Michaelis constant (Km) for the specific kinase.
- Initiate the kinase reaction by adding the ATP solution to all wells.
- Incubate the plate for 60-120 minutes at 30°C. The incubation time should be optimized to ensure the reaction remains within the linear range.
4. Detection:
- Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This reagent depletes any remaining ATP.
- Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
5. Data Acquisition and Analysis:
- Measure the luminescence signal using a plate-reading luminometer.
- Calculate the percent inhibition for each inhibitor concentration relative to the high and low controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
// Nodes
A[label="1. Compound Preparation\n(Serial Dilution in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="2. Assay Plate Dispensing\n(Inhibitor + Kinase/Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="3. Pre-incubation\n(Inhibitor-Kinase Binding)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="4. Reaction Initiation\n(Add ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="5. Kinase Reaction\n(Incubate at 30°C)", fillcolor="#34A853", fontcolor="#FFFFFF"];
F [label="6. Signal Detection\n(Add ADP-Glo™ Reagents)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
G [label="7. Data Acquisition\n(Read Luminescence)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H [label="8. Data Analysis\n(Calculate IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
}
Conclusion
The selection of a kinase inhibitor for research requires a thorough evaluation of its selectivity profile. While "this compound" is a potent inhibitor of Tpl2, the lack of publicly available, broad cross-reactivity data necessitates the use of a well-profiled analog like GS-4875 as a benchmark for a highly selective compound. GS-4875 demonstrates exceptional selectivity for Tpl2, making it a superior tool for dissecting the specific roles of this kinase in cellular pathways without the confounding effects of off-target inhibition. In contrast, while Trametinib is also highly selective for its targets, MEK1/2, it acts on a different node within the same signaling cascade. Understanding these distinct profiles is crucial for designing rigorous experiments and accurately interpreting their results in the study of MAPK-driven biology and pathology. Researchers are strongly encouraged to consult comprehensive kinase profiling data when available, or to commission such studies, to ensure the highest level of confidence in their findings.
References
- 1. Trametinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Kinase inhibition in autoimmunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tilpisertib | Tpl2/MAP3K8 inhibitor | Probechem Biochemicals [probechem.com]
- 6. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
A Comparative Guide: Cot Inhibitor-2 Versus MEK Inhibitors in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of ovarian cancer therapy is continually evolving, with a focus on targeted agents that can overcome resistance to standard chemotherapy. Among the pathways of interest is the mitogen-activated protein kinase (MAPK) cascade, a critical regulator of cell proliferation, survival, and differentiation. This guide provides a comparative analysis of two key therapeutic strategies targeting this pathway: the inhibition of Cot (also known as TPL-2 or MAP3K8) and the inhibition of MEK (MEK1/2).
While MEK inhibitors have been investigated more extensively in clinical trials, emerging evidence suggests that upstream inhibition of Cot may offer a distinct therapeutic advantage and serve as a predictive biomarker for MEK inhibitor sensitivity, particularly in high-grade serous ovarian carcinomas (HGSOC)[1][2][3][4]. This guide synthesizes preclinical data to objectively compare the performance of a Cot inhibitor-2 against various MEK inhibitors, providing insights into their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action: Targeting the MAPK Pathway
The RAS/RAF/MEK/ERK signaling cascade is a pivotal pathway in many cancers, including a subset of ovarian cancers[5][6][7]. Both Cot and MEK are key kinases within this pathway.
-
Cot (MAP3K8/TPL-2): Cot is a MAP3K that, along with RAF kinases, phosphorylates and activates MEK. In some cellular contexts, Cot is a primary driver of MEK/ERK pathway activation[1][2][3][4]. High expression of Cot has been identified as a potential prognostic marker in HGSOC and is associated with constitutive MEK/ERK activation, independent of the more commonly known BRAF or KRAS mutations that are prevalent in low-grade serous ovarian cancer[1][2][3][4][8].
-
MEK (MEK1/2): MEK is a dual-specificity kinase that phosphorylates and activates ERK, the final kinase in the MAPK cascade. MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, locking the enzyme in an inactive conformation[7].
Targeting these different nodes in the pathway can have distinct biological consequences and may be relevant for different molecular subtypes of ovarian cancer.
Preclinical Efficacy: A Comparative Overview
The following tables summarize key preclinical data for a representative Cot inhibitor (referred to as a MAP3K8 kinase inhibitor or "KI" in the source literature) and various MEK inhibitors in ovarian cancer models.
In Vitro Proliferation and Cell Cycle Analysis
| Inhibitor | Cell Line(s) | Assay | Key Findings | Reference |
| This compound (KI) | IGROV-1, OVCAR-3 | Cell Counting | Significant reduction in cell number. | [1] |
| This compound (KI) | IGROV-1, OVCAR-3 | Cell Cycle Analysis | Increased cell-doubling time; accumulation of cells in G1 phase. | [1] |
| Trametinib | Multiple LGSC lines | Live Cell Imaging | Strongest inhibitory effect on proliferation across all tested low-grade serous cancer (LGSC) cell lines. | [8] |
| Selumetinib | Multiple LGSC lines | Live Cell Imaging | Inhibitory effects, particularly in KRAS-mutated lines. | [8] |
| Binimetinib | Multiple LGSC lines | Live Cell Imaging | Inhibitory effects, particularly in KRAS-mutated lines. | [8] |
In Vitro Migration and Invasion
| Inhibitor | Cell Line(s) | Assay | Key Findings | Reference |
| This compound (KI) | IGROV-1, OVCAR-3 | Boyden Chamber Assay | Significant reduction in cell migration. | [1] |
| This compound (KI) | IGROV-1, OVCAR-3 | Matrigel Invasion Assay | Significant reduction in cell invasion. | [1] |
In Vivo Tumor Growth Inhibition
| Inhibitor | Model | Key Findings | Reference |
| This compound (shRNA) | IGROV-1 Xenograft | Significant reduction in tumor growth. | [1] |
| Trametinib + LBH589 (HDAC inhibitor) | SKOV3 Xenograft | Combination retarded tumor growth more than either agent alone. | [9] |
| Selumetinib + Saracatinib (Src inhibitor) | Ovarian Cancer Xenografts | Synergistic decrease in tumor growth. | [10] |
| Cobimetinib + ABT-263 (BCL-2/XL inhibitor) | HGSOC PDX models | Combination resulted in greater tumor growth inhibition than single agents. | [5] |
Signaling Pathway Modulation
A key aspect of evaluating targeted therapies is confirming their on-target effects. Western blot analyses are commonly used to assess the phosphorylation status of key proteins in the MAPK pathway.
| Inhibitor | Cell Line(s) | Key Downstream Effects | Reference |
| This compound (KI) | IGROV-1, OVCAR-3 | Decreased phosphorylation of MEK, ERK, p90RSK, and FAK. Decreased Cyclin D1 levels. | [1] |
| Trametinib | Trametinib-sensitive and resistant ovarian cancer cells | Transiently inhibits ERK phosphorylation. In resistant cells, ERK phosphorylation is reactivated. Increased p-MEK due to feedback abrogation. | [9] |
| Selumetinib | Ovarian cancer cell lines | Prominent inhibition of ERK1/2 phosphorylation. | [11] |
Predictive Biomarkers
A crucial aspect of targeted therapy is the identification of patient populations most likely to respond.
-
For MEK Inhibitors: In low-grade serous ovarian cancer, mutations in KRAS or BRAF are often associated with sensitivity to MEK inhibitors[8]. However, in HGSOC, these mutations are rare[1][2][3][4].
-
For Cot Inhibition and MEK Inhibitor Sensitivity: High expression of Cot (MAP3K8) has been identified as a potential predictive biomarker for sensitivity to MEK inhibitors in HGSOC. This suggests that tumors with high Cot expression are dependent on the Cot-MEK-ERK signaling axis for their growth and survival[1][2][3][4].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Cell Viability and Proliferation Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Ovarian cancer cells (e.g., SKOV3, OVCAR-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight[12].
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound or MEK inhibitors.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for another 1-4 hours at 37°C[13].
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm[13]. Cell viability is expressed as a percentage relative to untreated control cells.
Western Blotting for MAPK Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.
Protocol:
-
Cell Lysis: Cells are treated with inhibitors for various times, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for total and phosphorylated forms of Cot, MEK, ERK, and other downstream targets.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[14][15][16][17].
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) models or cell line-derived xenograft models are used to evaluate the anti-tumor efficacy of inhibitors in a living organism[5][18][19][20].
Protocol:
-
Cell Implantation: Approximately 5 x 10^6 ovarian cancer cells are injected subcutaneously or intraperitoneally into immunocompromised mice (e.g., nude or NSG mice)[18].
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, this compound, MEK inhibitor). The drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor size is measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), or Western blotting to confirm target engagement.
Conclusion and Future Directions
The available preclinical data suggests that both Cot and MEK are viable therapeutic targets in ovarian cancer. While MEK inhibitors have shown promise, particularly in KRAS or BRAF mutated low-grade serous ovarian cancers, their efficacy in HGSOC as monotherapies has been limited, often due to intrinsic or acquired resistance[9][21].
The inhibition of Cot presents an intriguing alternative and complementary strategy. The finding that high Cot expression may predict sensitivity to MEK inhibitors in HGSOC is significant[1][2][3][4]. This suggests two potential clinical applications:
-
Patient Stratification: Cot expression could be used as a biomarker to select HGSOC patients who are most likely to benefit from MEK inhibitor therapy.
-
Novel Therapeutic Target: Direct inhibition of Cot with a "this compound" could be an effective treatment for Cot-dependent ovarian cancers, potentially overcoming some of the resistance mechanisms associated with MEK inhibitors.
Further research, including head-to-head preclinical studies comparing the efficacy and toxicity of specific Cot and MEK inhibitors in a panel of well-characterized ovarian cancer models, is warranted. Additionally, exploring combination therapies, such as co-targeting Cot and other signaling pathways, may lead to more durable responses in this challenging disease. The development of potent and specific Cot inhibitors will be a critical next step in translating these promising preclinical findings into clinical benefits for patients with ovarian cancer.
References
- 1. MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas - Institut Curie [curie.fr]
- 3. [PDF] MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas | Semantic Scholar [semanticscholar.org]
- 4. MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. dovepress.com [dovepress.com]
- 7. news-medical.net [news-medical.net]
- 8. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. An experimental model for ovarian cancer: propagation of ovarian cancer initiating cells and generation of ovarian cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ovarian Cancer Xenografts - Altogen Labs [altogenlabs.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Intrinsic Resistance to MEK Inhibition Through BET Protein Mediated Kinome Reprogramming in NF1-deficient Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cot Inhibitor-2 and Novel Tpl-2/Cot Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the established Tpl-2/Cot inhibitor, Cot inhibitor-2, against recently developed novel inhibitors targeting the same kinase. The data presented is compiled from various preclinical studies to offer an objective overview of their relative performance. This document is intended to aid researchers in selecting the appropriate tool compounds for their studies in inflammation, immunology, and oncology.
Introduction to Tpl-2/Cot Kinase
Tumor progression locus-2 (Tpl-2), also known as Cot or MAP3K8, is a key serine/threonine kinase that plays a critical role in the inflammatory signaling cascade. As a mitogen-activated protein kinase kinase kinase (MAP3K), Tpl-2 is a central node in the MAPK pathway, primarily activating MEK1/2, which in turn activates ERK1/2. This signaling axis is essential for the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), in response to stimuli such as lipopolysaccharide (LPS). Given its pivotal role in inflammation, Tpl-2 has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain cancers.
Mechanism of Action of Tpl-2/Cot Inhibitors
Tpl-2/Cot inhibitors are small molecules designed to block the kinase activity of the Tpl-2 enzyme. The majority of these inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrate, MEK1/2. By inhibiting Tpl-2, these compounds effectively block the activation of the ERK1/2 pathway, leading to a potent suppression of TNF-α production and other inflammatory mediators.
Comparative Efficacy Data
The following tables summarize the in vitro potency of this compound and a selection of novel Tpl-2/Cot inhibitors. It is important to note that a direct head-to-head comparison in a single study under identical experimental conditions is not yet publicly available. The data presented here is aggregated from various sources and should be interpreted with this consideration.
Table 1: In Vitro Potency against Tpl-2/Cot Kinase
| Inhibitor | Chemical Class | Tpl-2/Cot IC50 (nM) | Assay Type | Reference |
| This compound | Quinoline-3-carbonitrile | 1.6 | Biochemical Kinase Assay | |
| Gilead Compound [I] | Not Disclosed | 1 | HTRF Assay | |
| Gilead Compound [II] | Not Disclosed | 1 | HTRF Assay |
Table 2: Inhibition of TNF-α Production
| Inhibitor | System | Stimulus | Potency (EC50/IC50) | Reference |
| This compound | Human Whole Blood | LPS | 0.3 µM (IC50) | |
| Gilead Compound [I] | Human Monocytes | LPS | 7 nM (EC50) | |
| Gilead Compound [II] | Human Monocytes | LPS | 13 nM (EC50) |
Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of a response, while EC50 represents the concentration that provokes a response halfway between the baseline and maximum response. The differences in assay systems (whole blood vs. isolated monocytes) and potency metrics (IC50 vs. EC50) highlight the need for direct comparative studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
Tpl-2/Cot Biochemical Kinase Assay (General Protocol)
Biochemical kinase assays are essential for determining the direct inhibitory activity of a compound on the Tpl-2 enzyme. Homogeneous Time-Resolved Fluorescence (HTRF) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) are common formats for this purpose.
HTRF Kinase Assay Protocol:
-
Reagents and Setup:
-
Recombinant human Tpl-2/Cot enzyme.
-
Biotinylated peptide substrate (e.g., a MEK1-derived peptide).
-
ATP.
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA).
-
Europium cryptate-labeled anti-phospho-substrate antibody (donor).
-
XL665-labeled streptavidin (acceptor).
-
Test compounds (inhibitors) at various concentrations.
-
Low-volume 384-well plates.
-
-
Assay Procedure:
-
Add Tpl-2 enzyme, biotinylated substrate, and test compound to the wells of the assay plate and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the HTRF detection reagents (Europium cryptate-labeled antibody and XL665-labeled streptavidin).
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody-antigen binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.
-
LPS-Induced TNF-α Production in Human Whole Blood
This cellular assay measures the ability of an inhibitor to suppress the production of the key pro-inflammatory cytokine TNF-α in a physiologically relevant setting.
Protocol:
-
Blood Collection and Preparation:
-
Collect fresh human blood from healthy volunteers into heparinized tubes.
-
Use the blood within 2 hours of collection.
-
-
Assay Procedure:
-
Aliquot whole blood into 96-well plates.
-
Add the test compounds at various concentrations and pre-incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stimulate the blood with an optimal concentration of Lipopolysaccharide (LPS) (e.g., 100 ng/mL).
-
Incubate the plates for a specified time (e.g., 4-6 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates to pellet the blood cells.
-
Collect the plasma supernatant.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA or a similar immunoassay.
-
-
Data Analysis:
-
Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Caption: Tpl-2/Cot signaling pathway initiated by LPS.
Caption: HTRF biochemical kinase assay workflow.
Conclusion
A Comparative Analysis of Cot Inhibitor-2 and Anti-TNF Biologics in Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cot inhibitor-2 and anti-Tumor Necrosis Factor (TNF) biologics, two distinct therapeutic strategies for managing inflammatory diseases such as rheumatoid arthritis. By examining their mechanisms of action, signaling pathways, and available experimental data, this document aims to offer an objective resource for the scientific community.
Introduction
The treatment of chronic inflammatory diseases has been revolutionized by targeted therapies. Anti-TNF biologics have long been a cornerstone of treatment, directly neutralizing the pro-inflammatory cytokine TNF-α. More recently, small molecule inhibitors targeting intracellular signaling cascades, such as Cot (Cancer Osaka Thyroid) kinase inhibitors, have emerged as a promising alternative. Cot, also known as Tpl2 (Tumor progression locus 2) or MAP3K8, is a key upstream kinase in the MAPK/ERK signaling pathway, which plays a crucial role in the production of TNF-α and other inflammatory mediators.[1] This guide presents a comparative analysis of these two approaches, highlighting their distinct and overlapping effects on the inflammatory response.
Mechanism of Action and Signaling Pathways
This compound
Cot/Tpl2 is a serine/threonine protein kinase that is essential for the lipopolysaccharide (LPS)-induced activation of the MEK/ERK pathway in macrophages.[2] The activation of Cot/Tpl2 is a critical step in the production of pro-inflammatory cytokines, including TNF-α and Interleukin-1β (IL-1β).[2] this compound, by blocking the kinase activity of Cot/Tpl2, prevents the phosphorylation and activation of downstream targets MEK1/2 and subsequently ERK1/2. This disruption of the signaling cascade ultimately leads to a reduction in the transcription and production of TNF-α and other inflammatory mediators.
References
A Head-to-Head Comparison of Tpl2 Inhibitor Generations for Researchers and Drug Development Professionals
A deep dive into the evolution of Tumor Progression Locus 2 (Tpl2) inhibitors reveals a clear progression towards enhanced potency and selectivity. This guide provides a comprehensive comparison of first and second-generation Tpl2 inhibitors, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their pursuit of novel anti-inflammatory and anti-cancer therapeutics.
Tumor Progression Locus 2 (Tpl2), also known as MAP3K8 or COT, is a critical serine/threonine kinase that plays a pivotal role in the inflammatory response. It acts as a key upstream regulator of the MEK-ERK signaling pathway, which is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1][2] Dysregulation of the Tpl2 signaling cascade has been implicated in a variety of inflammatory diseases and cancers, making it an attractive therapeutic target.[3][4] This has led to the development of small molecule inhibitors aimed at modulating its activity.
This guide categorizes Tpl2 inhibitors into two main generations based on their historical development and selectivity profiles. First-generation inhibitors, primarily based on quinoline and naphthyridine scaffolds, demonstrated initial promise but were often hampered by off-target effects, most notably against the Epidermal Growth Factor Receptor (EGFR) kinase.[5][6] Second-generation inhibitors have been engineered for significantly improved selectivity, leading to more precise targeting of the Tpl2 kinase and a potentially better safety profile.
Quantitative Comparison of Tpl2 Inhibitor Performance
The following tables summarize the biochemical potency, cellular activity, and selectivity of representative first and second-generation Tpl2 inhibitors based on available preclinical data.
Table 1: Biochemical Potency and Cellular Activity of Tpl2 Inhibitors
| Generation | Inhibitor | Tpl2 IC50 (nM) | Cellular TNF-α Inhibition IC50 (nM) (LPS-stimulated human monocytes/whole blood) |
| First Generation | Quinoline Analog (Compound 34) | Not explicitly stated, but potent | Efficacious in inhibiting TNF-α production[7] |
| 4-Anilino-6-aminoquinoline-3-carbonitrile | Potent | Increased inhibition of TNF-α release[5] | |
| Second Generation | Tilpisertib (GS-4875) | 1.3[1] | ~667 (EC50 in rat LPS model)[1] |
| G-767 | Potent (qualitative)[8] | Dose-dependent inhibition of TNF-α[8] | |
| G-432 | Potent (qualitative)[8] | Dose-dependent inhibition of TNF-α[8] |
Table 2: Selectivity Profile of Tpl2 Inhibitors
| Generation | Inhibitor | Off-Target Kinase(s) | Fold Selectivity (Off-Target IC50 / Tpl2 IC50) |
| First Generation | 4-Anilino-6-aminoquinoline-3-carbonitrile | EGFR | Poor selectivity[5] |
| Quinoline-3-carbonitriles | Panel of selected kinases | Selective in enzymatic assays[9] | |
| Second Generation | Tilpisertib (GS-4875) | Broad kinome panel | Highly selective with no significant off-target binding[1] |
| 4-Alkylamino-[6][10]naphthyridine-3-carbonitriles | EGFR, MEK, MK2, p38 | Highly selective[11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Tpl2 signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison of results.
In Vitro Tpl2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Tpl2 kinase activity.
Materials:
-
Recombinant Tpl2 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
ATP
-
Tpl2 substrate (e.g., a specific peptide substrate)[12]
-
Test compounds (Tpl2 inhibitors)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the Tpl2 enzyme to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the Tpl2 substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-ERK (p-ERK) Western Blot Assay
Objective: To assess the inhibitory effect of a Tpl2 inhibitor on the phosphorylation of ERK in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes
-
Cell culture medium
-
Tpl2 inhibitors
-
LPS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the Tpl2 inhibitor for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.[4][13]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[4][13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[14]
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
LPS-Stimulated TNF-α Release Assay in Human Monocytes
Objective: To measure the effect of Tpl2 inhibitors on the production and release of TNF-α from LPS-stimulated human monocytes.
Materials:
-
Primary human monocytes or a human monocytic cell line (e.g., THP-1)
-
Cell culture medium
-
Tpl2 inhibitors
-
LPS (from E. coli)
-
Human TNF-α ELISA kit
-
96-well plates
Procedure:
-
Isolate and plate primary human monocytes or seed THP-1 cells in a 96-well plate.[10]
-
Pre-treat the cells with a range of concentrations of the Tpl2 inhibitor for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.[10]
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[15][16][17][18]
-
Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 value.
In Vivo LPS-Induced TNF-α Production in Rats
Objective: To evaluate the in vivo efficacy of a Tpl2 inhibitor in a rat model of acute inflammation.
Materials:
-
Lewis rats[1]
-
Tpl2 inhibitor formulation for oral or intraperitoneal administration
-
LPS solution for injection
-
Anesthesia
-
Blood collection supplies
-
Rat TNF-α ELISA kit
Procedure:
-
Acclimate the rats to the experimental conditions.
-
Administer the Tpl2 inhibitor or vehicle control to the rats via the desired route (e.g., oral gavage).[1][19]
-
After a specified pre-treatment time (e.g., 1-2 hours), challenge the rats with an intravenous or intraperitoneal injection of LPS (e.g., 0.01 mg/kg).[1][19][20]
-
At various time points after LPS administration (e.g., 1.5 hours), collect blood samples from the animals.[19]
-
Process the blood to obtain plasma or serum.
-
Measure the concentration of TNF-α in the plasma or serum using a rat TNF-α ELISA kit.
-
Compare the TNF-α levels in the inhibitor-treated groups to the vehicle-treated group to determine the in vivo efficacy.
Conclusion
The development of Tpl2 inhibitors has seen a significant evolution from early, less selective compounds to highly potent and specific second-generation molecules. This progression has been driven by a deeper understanding of the Tpl2 signaling pathway and the structural requirements for selective inhibition. The data and protocols presented in this guide offer a valuable resource for researchers in the field, enabling a more informed selection and evaluation of Tpl2 inhibitors for further preclinical and clinical development in the context of inflammatory diseases and cancer.
References
- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 2. db.cngb.org [db.cngb.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TPL2 kinase activity regulates microglial inflammatory responses and promotes neurodegeneration in tauopathy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Tpl2 kinase and TNFalpha production with quinoline-3-carbonitriles for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. resources.bio-techne.com [resources.bio-techne.com]
- 17. novamedline.com [novamedline.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. inotiv.com [inotiv.com]
- 20. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [redalyc.org]
Validating Cot Inhibitor-2's Impact on Downstream Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cot inhibitor-2's performance against other alternatives in modulating downstream signaling pathways. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools.
Cancer Osaka Thyroid (Cot), also known as Tumor Progression Locus 2 (Tpl2) or MAP3K8, is a serine/threonine kinase that plays a pivotal role in the mitogen-activated protein kinase (MAPK) signaling cascade. As a key upstream regulator of MEK and ERK, Cot/Tpl2 is a critical mediator of inflammatory responses and cellular proliferation, making it an attractive target for therapeutic intervention in various diseases, including cancer and inflammatory disorders. This compound is a potent and selective inhibitor of Cot/Tpl2, and understanding its specific effects on downstream signaling in comparison to other available inhibitors is crucial for its effective application in research and drug development.
Comparative Analysis of Cot/Tpl2 Inhibitors
This section provides a comparative overview of this compound and other commercially available or experimentally validated inhibitors of the Cot/Tpl2 kinase. The data presented here is compiled from various scientific publications and commercial datasheets.
| Inhibitor | Target | In Vitro IC50 (nM) | Cellular Activity | Key Findings |
| This compound | Cot/Tpl2 | 1.6[1] | Potent inhibitor of TNF-α production in human whole blood (IC50 = 0.3 µM)[1]. | Demonstrates in vivo efficacy in a rat model of LPS-induced TNF-α production[1]. |
| Tpl2 Kinase Inhibitor (Cayman Chemical) | Tpl2 | 50 | Inhibits LPS-induced TNF-α production in human monocytes (IC50 = 0.7 µM) and whole blood (IC50 = 8.5 µM)[2]. Inhibits proliferation of KG-1a leukemia cells[2]. | Selective for Tpl2 over MEK, p38 MAPK, Src, MK2, and PKC[2]. |
| Tpl2 Inhibitor (Calbiochem) | Tpl2 | Not specified | Suppressed MEK/ERK and JNK pathways in MCF7 breast cancer cells. LC50 values of 35 µM (48h) and 20 µM (72h) in MCF7 cells. | MCF7 cells were more sensitive to this inhibitor than MDA-MB-231 cells[3]. |
| Unnamed Tpl2 Inhibitor | Tpl2 | 4000[4] | Suppressed androgen depletion-independent (ADI) growth of prostate cancer cells[4]. | The suppression of the MEK/ERK pathway was confirmed by western blot[4]. |
Downstream Signaling Pathway of Cot/Tpl2
The following diagram illustrates the central role of Cot/Tpl2 in the MAPK/ERK signaling cascade and the points of intervention by Cot inhibitors.
Experimental Validation of this compound's Effect on Downstream Signaling
To validate the inhibitory effect of this compound on its downstream targets, a series of experiments are typically performed. The following workflow outlines a standard approach.
References
A Researcher's Guide to Validating Genetic Screen Hits with Cot Inhibitor-2
Genetic screens, such as CRISPR-Cas9 and RNAi, are powerful engines for discovering genes involved in specific biological processes. However, a critical step following any screen is the validation of these "hits" to confirm their role and rule out experimental artifacts. Small molecule inhibitors offer a rapid, dose-dependent, and reversible method for this validation. This guide provides a comprehensive comparison of Cot inhibitor-2 as a tool to validate genetic screen findings related to the Cot/Tpl2 signaling pathway, contrasting it with other common validation techniques.
The Target: Cot (Tpl2/MAP3K8) Kinase
Cot, also known as Tpl2 (Tumor Progression Locus 2) or MAP3K8, is a serine/threonine kinase that acts as a critical node in intracellular signaling.[1][2] It is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[3][4] Activated by inflammatory stimuli such as lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α) via receptors like TLRs and TNFR, Cot phosphorylates and activates downstream kinases MEK1/2, which in turn activate ERK1/2.[1][5][6] This pathway is integral to immune and inflammatory responses, regulating the production of pro-inflammatory cytokines like TNF-α.[7][8] Due to its central role in inflammation and cell proliferation, Cot is frequently implicated in cancer and autoimmune diseases, making it a common and important hit in genetic screens.[1][3][7]
This compound is a potent and selective pharmacological tool designed to specifically block the kinase activity of Cot. It has a reported IC50 of 1.6 nM for Cot and effectively inhibits TNF-α production in LPS-stimulated human whole blood with an IC50 of 0.3 μM.[9] This allows researchers to acutely and reversibly mimic a loss-of-function state for Cot, providing a powerful method for validating its role in a phenotype identified through a genetic screen.
Performance Comparison: Pharmacological vs. Genetic Validation
Validating a gene hit from a screen requires orthogonal methods—approaches that target the gene through different mechanisms to ensure the observed phenotype is genuinely linked to the gene's function.[10] The primary alternatives to a small molecule inhibitor like this compound are genetic perturbation techniques.
| Validation Method | Principle | Efficacy Metric | Specificity & Off-Targets | Reversibility | Throughput & Speed | Key Advantages | Key Limitations |
| This compound | Small molecule competitive inhibition of kinase activity | IC50: 1.6 nM[9] | High on-target potency; potential for kinase off-targets requires profiling. | Reversible | High: Rapid treatment and analysis. | Temporal control, dose-response studies, suitable for in vivo use.[9][11] | Potential for off-target effects; requires well-characterized inhibitor. |
| siRNA / shRNA | RNA interference-mediated mRNA degradation | Variable knockdown efficiency (typically 70-90%) | Off-target effects due to seed sequence homology are a known issue. | Partially Reversible: Effects last for several days until new protein is synthesized. | Moderate: Requires transfection/transduction and time for knockdown. | Relatively inexpensive and widely accessible. | Incomplete knockdown can lead to false negatives; off-target effects can create false positives. |
| CRISPR-Cas9 | Permanent gene knockout via DNA double-strand breaks | Complete loss of protein expression | High on-target specificity; potential for off-target DNA edits must be assessed. | Irreversible | Low: Requires generation and selection of stable knockout cell lines. | Provides a true null phenotype for the targeted gene.[12] | Irreversibility prevents study of acute effects; potential for cellular compensation over time. |
Key Experimental Protocols for Validation
Here are detailed protocols for essential experiments to validate Cot's role in a cellular process using this compound.
Protocol 1: Western Blot for Downstream Pathway Inhibition
This experiment confirms that this compound engages its target and blocks the downstream signaling cascade in the cell model of interest.
-
Cell Culture and Treatment: Plate your cells (e.g., macrophages, cancer cell line) to be 70-80% confluent on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a dose range of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or DMSO as a vehicle control for 1-2 hours.
-
Stimulation: Add a known activator of the Cot pathway, such as LPS (100 ng/mL), to the media and incubate for 15-30 minutes.
-
Cell Lysis: Immediately place plates on ice, wash cells twice with ice-cold PBS, and add RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate overnight at 4°C with primary antibodies for phospho-ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, and visualize using an ECL substrate. A reduction in the p-ERK/total ERK ratio will confirm pathway inhibition.
Protocol 2: TNF-α ELISA for Functional Outcome
This assay measures the functional consequence of Cot inhibition on the production of a key inflammatory cytokine.
-
Cell Plating and Treatment: Plate cells in a 96-well plate. The next day, pre-treat with this compound or DMSO vehicle control for 1-2 hours.
-
Stimulation: Add LPS (100 ng/mL) to the wells to stimulate TNF-α production and incubate for 4-6 hours.
-
Supernatant Collection: Centrifuge the plate at low speed to pellet any detached cells and carefully collect the cell culture supernatant.
-
ELISA: Perform a TNF-α Enzyme-Linked Immunosorbent Assay on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Measure absorbance using a plate reader and calculate the concentration of TNF-α in each sample based on the standard curve. A dose-dependent decrease in TNF-α demonstrates the functional effect of the inhibitor.
Visualizing Pathways and Processes
Diagrams are essential for conceptualizing the complex relationships in signaling and experimental design.
Caption: The Cot (Tpl2) signaling cascade from cell surface to gene expression.
Caption: A typical workflow for validating a genetic screen hit using an inhibitor.
Caption: A logical comparison of key features for different validation methods.
References
- 1. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MAP3K8/Tpl2/COT Research Products: Novus Biologicals [novusbio.com]
- 3. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]
- 6. IκB Kinase Is an Essential Component of the Tpl2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cot kinase activates tumor necrosis factor-alpha gene expression in a cyclosporin A-resistant manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. Research Techniques Made Simple: CRISPR Genetic Screens - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cot Inhibitor-2: A Comparative Guide for Kinase Inhibitor Research
For Immediate Release
This guide provides a comprehensive comparison of Cot inhibitor-2, a potent and selective inhibitor of Tumor Progression Locus-2 (TPL2/Cot/MAP3K8), against a panel of industry-standard kinase inhibitors. The document is intended for researchers, scientists, and drug development professionals interested in the MAPK/ERK and NF-κB signaling pathways. Here, we present a head-to-head analysis of inhibitor potency, cellular activity, and selectivity, supported by detailed experimental protocols and signaling pathway diagrams.
This compound demonstrates high potency with a half-maximal inhibitory concentration (IC50) of 1.6 nM against the TPL2 kinase.[1] In cellular assays, it effectively inhibits the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated human whole blood with an IC50 of 0.3 µM.[1] This guide benchmarks these performance metrics against established inhibitors targeting key nodes in related signaling cascades: the MEK inhibitor Trametinib, the ERK inhibitor Ulixertinib, the IRAK4 inhibitor Emavusertib, and the proteasome inhibitor Bortezomib, which impacts the NF-κB pathway.
The TPL2 Signaling Pathway and Points of Inhibition
The diagram below illustrates the central role of TPL2 in the MAPK/ERK and NF-κB signaling pathways, and the points of intervention for this compound and the selected industry-standard inhibitors.
Comparative Performance Data
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to industry-standard kinase inhibitors.
Table 1: Biochemical Potency of Kinase Inhibitors
| Inhibitor | Primary Target | IC50 (nM) | Assay Conditions |
| This compound | TPL2 (Cot/MAP3K8) | 1.6 | Biochemical kinase assay [1] |
| Trametinib | MEK1/MEK2 | 0.7 - 14.9 | Reversible, selective, allosteric inhibitor of MEK1/MEK2 activation and kinase activity.[2] |
| Ulixertinib | ERK1/ERK2 | <10 | MAPK reporter assay.[3] |
| Emavusertib | IRAK4 | 57 | Fluorescence resonance energy transfer (FRET) kinase assay.[4] |
| Bortezomib | 26S Proteasome (β5 subunit) | - | Reversible inhibitor of the chymotrypsin-like activity.[5] |
Table 2: Cellular Activity - Inhibition of TNF-α Production
| Inhibitor | Cell System | Stimulant | IC50 (µM) |
| This compound | Human Whole Blood | LPS | 0.3 [1] |
| Emavusertib | THP-1 Cells | TLR-Stimulation | <0.25 |
Note: Direct comparative data for Trametinib, Ulixertinib, and Bortezomib on LPS-induced TNF-α production in human whole blood under the same experimental conditions as this compound was not available in the public domain. Their primary mechanisms of action are further downstream or in a parallel pathway, making direct comparison of TNF-α inhibition less straightforward.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. Kinome scan data provides a broad view of an inhibitor's interactions with a large panel of kinases, revealing potential off-target effects.
Comprehensive head-to-head kinome scan data for this compound against the selected industry-standard inhibitors was not publicly available. However, individual selectivity profiles provide valuable insights.
-
This compound has been described as a selective inhibitor of TPL2.[1][6]
-
Trametinib is a highly selective allosteric inhibitor of MEK1 and MEK2.[2]
-
Ulixertinib has shown a superior selectivity profile compared to other ERK1/2 inhibitors in a KINOMEscan assay against 468 kinases.[7]
-
Emavusertib is a selective small molecule inhibitor of IRAK-4, with an IC50 of 57 nM.[4]
-
Bortezomib , while primarily a proteasome inhibitor, has known off-target effects on several serine proteases, which may contribute to side effects such as peripheral neuropathy.[5][8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating and comparing kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biomed-valley.com [biomed-valley.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Data Using Cot Inhibitor-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cot inhibitor-2, a potent and selective inhibitor of Cot (Cancer Osaka Thyroid) kinase, also known as Tpl2 (Tumor progression locus 2) or MAP3K8. The objective is to offer a clear perspective on its performance, supported by experimental data and detailed methodologies, to aid in the critical evaluation and reproduction of published findings.
Introduction to this compound and the Tpl2 Signaling Pathway
Cot/Tpl2 is a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling cascade. Specifically, it is a key upstream activator of MEK1/2, which in turn activates ERK1/2.[1] This pathway is integral to the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), and is heavily implicated in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2][3] Dysregulation of the Tpl2 pathway has been linked to various inflammatory diseases and cancers, making it a significant target for therapeutic intervention.[1][4][5]
This compound is a small molecule designed to selectively block the kinase activity of Tpl2, thereby attenuating downstream signaling and inhibiting the inflammatory response. Its high potency and oral activity have made it a valuable tool in preclinical research.[2]
Performance and Reproducibility of this compound
The reproducibility of scientific findings is a cornerstone of research and development. In the context of kinase inhibitors, variability in experimental conditions can significantly impact outcomes.[6] Studies investigating the role of Cot/Tpl2 in resistance to RAF inhibitors have undergone reproducibility assessments, highlighting the importance of standardized protocols and careful experimental execution.
This compound has demonstrated potent inhibition of Tpl2 kinase activity and TNF-α production in various assays. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Potency of Tpl2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay System |
| This compound | Cot/Tpl2 (MAP3K8) | 1.6 | Kinase activity assay |
| Tpl2 Kinase Inhibitor 1 | Tpl2 | 50 | Kinase activity assay |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data sourced from multiple publications.[2][7]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulant | IC50 (µM) |
| TNF-α Production | Human whole blood | LPS | 0.3 |
This table showcases the functional inhibition of a key downstream effect of Tpl2 signaling in a complex biological matrix. Data sourced from MedchemExpress.[2]
Comparative Analysis with Alternative Inhibitors
While direct head-to-head comparative studies with a broad panel of other Tpl2 inhibitors are not extensively available in the public domain, the data in Table 1 provides a snapshot of the relative potency of this compound against another commercially available inhibitor. The significantly lower IC50 value of this compound suggests a higher intrinsic potency for the target enzyme. It is crucial for researchers to consider the selectivity profile of any inhibitor, as off-target effects can confound experimental results.
Experimental Protocols
To facilitate the reproducibility of experiments using this compound, detailed protocols for key assays are provided below.
Tpl2 Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Tpl2.
Materials:
-
Recombinant Tpl2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Tpl2 substrate (e.g., a specific peptide or inactive MEK1)
-
This compound and other test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the Tpl2 enzyme in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the Tpl2 substrate and ATP in kinase buffer.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
LPS-Induced TNF-α Production in Human Whole Blood
This assay assesses the ability of an inhibitor to block Tpl2-mediated cytokine production in a physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and other test compounds
-
RPMI 1640 medium
-
96-well culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator
Procedure:
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Prepare serial dilutions of this compound and other test compounds in RPMI 1640.
-
Add 10 µL of the diluted compounds to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a solution of LPS in RPMI 1640.
-
Add 10 µL of the LPS solution to each well to a final concentration of 100 ng/mL. Include a vehicle control (no LPS).
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plates at 1,500 rpm for 10 minutes to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
Visualizing the Cot/Tpl2 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas - Institut Curie [curie.fr]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. map3k8 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Cot Inhibitor-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Cot inhibitor-2, a potent and selective kinase inhibitor, thereby fostering a secure research environment and building trust through information that extends beyond the product itself.
This compound, also known as Tpl2 Kinase Inhibitor, is a valuable tool in studying inflammatory responses and cancer progression. However, its hazardous nature necessitates strict adherence to proper disposal protocols to mitigate risks to personnel and the environment. This document outlines the necessary safety precautions, disposal procedures, and relevant chemical properties to ensure the responsible management of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for comprehensive safety information. The compound is classified as hazardous, with potential for skin and eye irritation, and may be harmful if inhaled or ingested.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or aerosols.
In case of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After swallowing: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Seek medical attention if any symptoms persist.
Physicochemical Properties of this compound
Understanding the chemical properties of this compound is essential for its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Synonyms | Tpl2 Kinase Inhibitor, c-Cot Kinase Inhibitor, MAP3K8 Kinase Inhibitor |
| CAS Number | 871307-18-5 |
| Molecular Formula | C₂₁H₁₄ClFN₆[1] |
| Molecular Weight | 404.83 g/mol |
| Appearance | Yellow solid |
| Solubility | DMSO: 10 mg/mL, DMF: ~1 mg/mL[2] |
| Storage Temperature | -20°C |
Step-by-Step Disposal Procedures
The proper disposal of this compound is a critical step in the laboratory workflow. The following procedures are based on general best practices for hazardous chemical waste and should be adapted to comply with your institution's specific guidelines and local, state, and federal regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent accidental chemical reactions. Do not mix it with incompatible materials.
2. Waste Collection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound" or "Tpl2 Kinase Inhibitor"), the CAS number (871307-18-5), and the appropriate hazard pictograms (e.g., irritant, health hazard).
3. On-site Inactivation (When Applicable and Permissible):
-
Currently, there are no publicly documented, specific chemical degradation or inactivation protocols for this compound suitable for a standard laboratory setting.
-
It is strongly advised not to attempt to neutralize or chemically treat this compound waste without a validated protocol and explicit approval from your institution's Environmental Health and Safety (EHS) department.
-
Research into the degradation of similar chemical structures, such as quinoline and aminopyridine derivatives, has primarily focused on environmental biodegradation, which is not directly transferable to a laboratory chemical waste procedure.
4. Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be away from heat sources and incompatible chemicals.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide a complete and accurate description of the waste to the disposal personnel.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental stewardship within the scientific community. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Logistical Information for Handling Cot Inhibitor-2
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent kinase inhibitors like Cot inhibitor-2 is paramount. This guide provides a procedural framework for the safe use of this compound in a laboratory setting, including personal protective equipment (PPE) recommendations, operational handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
As a potent and selective Cot (Tpl2/MAP3K8) inhibitor, this compound should be handled with care to avoid exposure.[1] The following table summarizes the recommended PPE for various laboratory activities involving this compound. These recommendations are based on general guidelines for handling hazardous chemicals and cytotoxic agents, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.[2][3][4][5]
| Activity | Recommended PPE | Protection Level |
| Receiving and Unpacking | - Chemical-resistant gloves (outer and inner) - Lab coat | Basic |
| Weighing and Aliquoting (Solid Form) | - Chemical-resistant gloves (double-gloving recommended) - Disposable gown - Safety glasses or goggles - Face shield (if not working in a fume hood) - NIOSH-approved respirator (e.g., N95 or higher) | High |
| Preparing Solutions (in a fume hood) | - Chemical-resistant gloves (double-gloving recommended) - Disposable gown - Safety glasses or goggles | Moderate |
| Administering to Cell Cultures | - Chemical-resistant gloves - Lab coat | Basic |
| Handling Treated Animals and Waste | - Chemical-resistant gloves (double-gloving recommended) - Disposable gown - Safety glasses or goggles - NIOSH-approved respirator (if aerosolization is possible) | High |
| Spill Cleanup | - Chemical-resistant gloves (outer and inner) - Disposable gown - Safety glasses or goggles - NIOSH-approved respirator - Chemical-resistant boots | High |
| Waste Disposal | - Chemical-resistant gloves - Lab coat - Safety glasses or goggles | Moderate |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the package for any damage.[2] If the package is compromised, treat it as a spill.[2]
-
Record the date of receipt, quantity, and lot number.
-
Store this compound according to the manufacturer's instructions, typically at -20°C for up to one year or -80°C for up to two years for stock solutions.[1][6]
Handling Procedures:
-
Preparation: Before handling, ensure a designated work area is prepared, preferably within a chemical fume hood, especially when working with the powdered form to prevent inhalation.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.[3]
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance safety enclosure to minimize inhalation risk.
-
Dissolving: To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO.[7] If solubility is an issue, the tube can be heated to 37°C and sonicated.[6]
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and hazard information.
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[8]
-
Wearing appropriate PPE, contain the spill using a spill kit designed for cytotoxic or hazardous chemicals.[2]
-
For solid spills, gently cover with absorbent material to avoid raising dust.
-
For liquid spills, absorb with appropriate material.
-
Clean the spill area with a suitable decontaminating solution.
-
All materials used for cleanup should be disposed of as hazardous waste.[4]
Disposal Plan: The disposal of this compound and any contaminated materials must adhere to institutional and local regulations for hazardous chemical waste.[9]
-
Waste Segregation: Do not mix this compound waste with other waste streams.[9]
-
Containerization: Use designated, leak-proof, and clearly labeled hazardous waste containers.[9][10]
-
Types of Waste:
-
Solid Waste: Unused this compound powder, contaminated gloves, gowns, and labware should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous waste container.
-
Sharps: Needles and syringes used for handling this compound should be disposed of in a designated sharps container for hazardous waste.[10]
-
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures and to schedule a waste pickup.[9]
Signaling Pathway
This compound is a potent inhibitor of Cot (Tpl2/MAP3K8), a key kinase in inflammatory signaling pathways.[1][11] It plays a crucial role in the production of pro-inflammatory cytokines like TNF-α.[12] The diagram below illustrates a simplified signaling cascade involving Cot/Tpl2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. admin.biosschina.com [admin.biosschina.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. benchchem.com [benchchem.com]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
- 11. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
